molecular formula C23H22N4O3 B1673068 JNJ-40255293 CAS No. 1147271-25-7

JNJ-40255293

Número de catálogo: B1673068
Número CAS: 1147271-25-7
Peso molecular: 402.4 g/mol
Clave InChI: BCDASHXLAMCATI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-40255293 is an adenosine A2A/A1 antagonist with efficacy in preclinical models of parkinson's disease.

Propiedades

Número CAS

1147271-25-7

Fórmula molecular

C23H22N4O3

Peso molecular

402.4 g/mol

Nombre IUPAC

2-amino-8-(2-morpholin-4-ylethoxy)-4-phenylindeno[1,2-d]pyrimidin-5-one

InChI

InChI=1S/C23H22N4O3/c24-23-25-20(15-4-2-1-3-5-15)19-21(26-23)18-14-16(6-7-17(18)22(19)28)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13H2,(H2,24,25,26)

Clave InChI

BCDASHXLAMCATI-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5

SMILES canónico

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JNJ-40255293;  JNJ 40255293;  JNJ40255293; 

Origen del producto

United States

Foundational & Exploratory

JNJ-40255293: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of JNJ-40255293, a novel small molecule with significant potential in the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease. This document details the compound's molecular interactions, its effects on key signaling pathways, and the experimental evidence supporting its therapeutic rationale.

Core Mechanism of Action: Dual Adenosine A₂A and A₁ Receptor Antagonism

This compound functions as a potent and selective antagonist of the adenosine A₂A receptor, with a secondary antagonistic activity at the adenosine A₁ receptor.[1][2][3][4][5] In the CNS, particularly within the basal ganglia, adenosine A₂A receptors are densely co-localized with dopamine D₂ receptors on striatopallidal medium spiny neurons, which form the "indirect pathway" of motor control.

The antagonistic action of this compound at the A₂A receptor is central to its therapeutic effect. Under normal physiological conditions, adenosine acts on A₂A receptors to functionally oppose the actions of dopamine at D₂ receptors. By blocking this adenosine-mediated signaling, this compound effectively disinhibits the indirect pathway, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits associated with dopamine depletion, as seen in Parkinson's disease.

Quantitative Pharmacological Profile

The pharmacological characteristics of this compound have been extensively characterized in preclinical studies. The following tables summarize key quantitative data regarding its receptor affinity, selectivity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

ReceptorBinding Affinity (nM)Selectivity vs. A₂A
Human Adenosine A₂A7.5[1][2][3][4][5]-
Human Adenosine A₁52.5 (calculated)7-fold[1][2][3][4][5]

Table 2: In Vivo Receptor Occupancy and Plasma Concentration

ParameterValueSpecies
A₂A Receptor Occupancy ED₅₀0.21 mg/kg, p.o.[1][2][3][4][5]Rat
A₁ Receptor Occupancy ED₅₀2.1 mg/kg, p.o.[1][2][3][4][5]Rat
Plasma EC₅₀ for A₂A Occupancy13 ng/mL[1][2][3][4][5]Rat

Table 3: Efficacy in Preclinical Models of Parkinson's Disease

ModelEffectMinimum Effective DoseRequired A₂A Receptor Occupancy
Haloperidol-induced catalepsyReversalNot explicitly stated60-90%[1][2][3][4][5]
Haloperidol-induced hypolocomotionReversalNot explicitly stated60-90%[1][2][3][4][5]
Reserpine-induced hypolocomotionReversalNot explicitly stated60-90%[1][2][3][4][5]
L-DOPA potentiation in 6-OHDA lesioned ratsPotentiationNot explicitly stated60-90%[1][2][3][4][5]
Sleep-wake EEGEnhanced consolidated waking0.63 mg/kg, p.o.[1][2][3][4][5]Not specified

Signaling Pathways and Interactions

The mechanism of action of this compound is intricately linked to the modulation of intracellular signaling cascades. The following diagrams illustrate these pathways.

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_R Adenosine A₂A Receptor Adenosine->A2A_R Activates JNJ_40255293 This compound JNJ_40255293->A2A_R Blocks Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates

Figure 1: Adenosine A₂A Receptor Signaling Pathway.

A2A_D2_Interaction cluster_striatopallidal Striatopallidal Neuron cluster_membrane_interaction Cell Membrane cluster_intracellular_interaction Intracellular Signaling A2A_R Adenosine A₂A Receptor AC Adenylyl Cyclase A2A_R->AC Stimulates D2_R Dopamine D₂ Receptor D2_R->A2A_R Functional Opposition D2_R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuron_Activity Neuronal Activity PKA->Neuron_Activity Modulates Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R JNJ_40255293 This compound JNJ_40255293->A2A_R Inhibits Six_OHDA_Workflow Start Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Start->Stereotaxic Surgery Expose Skull and Drill Burr Hole Stereotaxic->Surgery Injection Inject 6-OHDA into Medial Forebrain Bundle Surgery->Injection Recovery Suture and Post-operative Care Injection->Recovery Validation Assess Apomorphine-induced Rotations Recovery->Validation Endpoint Proceed with this compound Testing Validation->Endpoint

References

An In-depth Technical Guide to the Role of JNJ-40255293 in Dopamine Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2] While it does not bind directly to dopamine receptors, its primary pharmacological effect lies in the indirect modulation of dopaminergic neurotransmission. This is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease, where enhancing dopamine signaling is a key therapeutic strategy.[1][3] Adenosine A2A receptors are highly expressed in dopamine-rich regions of the brain, particularly the striatum, where they form functional heteromers with dopamine D2 receptors.[4] By blocking the inhibitory effects of endogenous adenosine on these A2A receptors, this compound can restore and potentiate dopamine D2 receptor function, thereby offering a novel, non-dopaminergic approach to treating Parkinsonian motor symptoms.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of dopamine modulation, preclinical efficacy data, and the experimental protocols used to characterize its activity.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity and receptor occupancy.

In Vitro Receptor Binding Affinity

This compound is a high-affinity antagonist at the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1]

Receptor SubtypeLigandParameterValue (nM)Source
Human Adenosine A2AThis compoundKi7.5[1]
Human Adenosine A1This compoundKi~52.5[1]
In Vivo Receptor Occupancy in Rats

In vivo studies in rats have demonstrated that this compound effectively occupies adenosine A2A and A1 receptors in the brain following oral administration.[1][2]

Receptor SubtypeParameterValueRoute of AdministrationSource
Rat Brain A2AED500.21 mg/kgp.o.[1]
Rat Brain A1ED502.1 mg/kgp.o.[1]
Rat Brain A2APlasma EC5013 ng/mLp.o.[1]

Mechanism of Dopamine Modulation

The primary mechanism by which this compound modulates the dopamine system is through its antagonism of the adenosine A2A receptor, which is co-localized with the dopamine D2 receptor on striatopallidal medium spiny neurons of the indirect pathway.[4] In pathological states like Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. Adenosine, acting on A2A receptors, further inhibits the function of D2 receptors. By blocking this adenosine-mediated inhibition, this compound effectively enhances D2 receptor signaling, thereby normalizing the activity of the indirect pathway and alleviating motor symptoms.[1]

Caption: A2A antagonism by this compound blocks the inhibitory effect of adenosine on D2 receptor signaling.

Preclinical Evidence of Dopaminergic Modulation

A series of preclinical studies in rodent models have demonstrated the efficacy of this compound in modulating dopamine-dependent behaviors. Notably, microdialysis studies showed that this compound does not directly affect the release of dopamine or noradrenaline in the prefrontal cortex and striatum.[1][5] Its effects are therefore modulatory rather than direct.

Preclinical ModelSpeciesEffect of this compoundImplicationSource
Haloperidol-induced catalepsyRat/MouseReverses catalepsy and hypolocomotionOvercomes D2 receptor blockade[1][2]
Apomorphine-induced agitationRatPotentiates agitationEnhances D2 receptor agonist effects[1]
Reserpine-induced hypolocomotionRatReverses hypolocomotionOvercomes dopamine depletion[1]
6-OHDA-lesioned modelRatPotentiates the effects of L-DOPAEnhances efficacy of dopamine replacement therapy[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human adenosine A2A or A1 receptors) are prepared from cultured cells.[6]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.[6]

  • Incubation: The cell membranes, a radiolabeled ligand (e.g., [3H]CGS21680 for A2A), and varying concentrations of the test compound (this compound) are incubated together to allow for competitive binding.[6]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare cell membranes with target receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Quantification Quantify bound radioligand using scintillation counting Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Caption: Workflow for determining in vitro receptor binding affinity.

In Vivo Receptor Occupancy

This method quantifies the percentage of target receptors bound by a drug in a living animal.

Methodology:

  • Animal Dosing: Groups of animals (e.g., rats) are administered various doses of the test compound (this compound) via the desired route (e.g., oral gavage).[7][8]

  • Tracer Administration: At a specified time after drug administration, a tracer (a compound that binds to the target receptor and can be measured) is administered, typically intravenously.[7]

  • Tissue Collection: After a set period for the tracer to distribute, the animals are euthanized, and the brains are rapidly removed and dissected.

  • Sample Analysis: The concentration of the tracer in the brain regions of interest is quantified using LC-MS/MS.[7]

  • Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer concentration in the drug-treated animals to that in vehicle-treated animals (0% occupancy) and a group treated with a high dose of a compound known to fully saturate the receptors (100% occupancy).[7]

G In Vivo Receptor Occupancy Workflow Start Start Dosing Administer this compound to groups of rats at various doses Start->Dosing Tracer Administer a measurable tracer that binds to the target receptor Dosing->Tracer Tissue_Collection Euthanize animals and collect brain tissue Tracer->Tissue_Collection Analysis Quantify tracer concentration in brain regions using LC-MS/MS Tissue_Collection->Analysis Calculation Calculate percent receptor occupancy relative to control groups Analysis->Calculation End End Calculation->End

Caption: Workflow for determining in vivo receptor occupancy.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the motor rigidity induced by a dopamine D2 receptor antagonist.

Methodology:

  • Induction of Catalepsy: Rats are administered haloperidol (e.g., 0.5 mg/kg, s.c.) to induce a cataleptic state.[9][10]

  • Test Compound Administration: this compound is administered at various doses, typically before or after the haloperidol injection.

  • Catalepsy Assessment (Bar Test): At set time points, the rat's forepaws are placed on an elevated horizontal bar. The latency to remove both paws from the bar is measured.[9][11] An increased latency indicates catalepsy.

  • Data Analysis: The reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.

G Haloperidol-Induced Catalepsy Workflow Start Start Haloperidol_Admin Administer Haloperidol to induce catalepsy in rats Start->Haloperidol_Admin Test_Compound_Admin Administer this compound or vehicle Haloperidol_Admin->Test_Compound_Admin Bar_Test At specific time points, place rat's forepaws on an elevated bar Test_Compound_Admin->Bar_Test Measure_Latency Record the latency to remove both paws from the bar Bar_Test->Measure_Latency Analysis Compare latencies between treated and vehicle groups Measure_Latency->Analysis End End Analysis->End

Caption: Workflow for the haloperidol-induced catalepsy model.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a neurotoxicant-based model that mimics the dopamine depletion seen in Parkinson's disease.

Methodology:

  • Lesioning: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra of rats to selectively destroy dopaminergic neurons.[12][13]

  • Behavioral Confirmation: Weeks after the surgery, the lesion is confirmed by observing rotational behavior induced by a dopamine agonist like apomorphine.[13]

  • Drug Testing: The lesioned rats are treated with L-DOPA alone or in combination with this compound.

  • Assessment: The potentiation of L-DOPA's effects is measured by quantifying the increase in contralateral rotations or other motor improvements in the group receiving the combination therapy compared to L-DOPA alone.

G 6-OHDA Model Workflow Start Start Lesion Unilaterally inject 6-OHDA into the rat brain to create a lesion Start->Lesion Recovery Allow for recovery and development of the lesion Lesion->Recovery Confirmation Confirm lesion with apomorphine-induced rotations Recovery->Confirmation Treatment Administer L-DOPA with or without This compound Confirmation->Treatment Assessment Measure potentiation of L-DOPA-induced motor improvements Treatment->Assessment End End Assessment->End

Caption: Workflow for the 6-OHDA model of Parkinson's disease.

Conclusion

This compound represents a significant tool for investigating the modulation of the dopaminergic system via the adenosine pathway. Its mechanism of action, centered on the antagonism of A2A receptors, provides a clear example of how targeting non-dopaminergic systems can effectively and powerfully influence dopamine-dependent neural circuits and behaviors. Preclinical data strongly support its role in overcoming the motor deficits associated with dopamine D2 receptor hypofunction by blocking the inhibitory influence of adenosine. This positions this compound and other A2A antagonists as promising candidates for adjunctive therapy in Parkinson's disease, with the potential to enhance the efficacy of existing dopaminergic treatments.

References

Preclinical Profile of JNJ-40255293: A Dual Adenosine A2A/A1 Receptor Antagonist for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for JNJ-40255293, a novel dual adenosine A2A/A1 receptor antagonist investigated for its therapeutic potential in Parkinson's disease (PD). The document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Executive Summary

This compound is a potent antagonist of the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][[“]][3][4] This dual antagonism is believed to offer a promising non-dopaminergic approach to managing the motor symptoms of Parkinson's disease. Preclinical studies in rodent models have demonstrated the efficacy of this compound in reversing motor deficits induced by dopamine D2 receptor antagonists and dopamine-depleting agents.[1][[“]][3][4] Furthermore, it has been shown to potentiate the effects of L-DOPA, the current gold-standard therapy for PD.[1][[“]][3][4] The compound exhibits good in vivo receptor occupancy and a plasma concentration-dependent effect.[1][[“]][3][4]

Core Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2AReference
Human Adenosine A2A6.8 nM-[1]
Human Adenosine A142 nM7-fold[1]
Human Adenosine A2B230 nM34-fold[1]
Human Adenosine A39200 nM1353-fold[1]
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats
ParameterValueUnitReference
A2A Receptor Occupancy (ED50)0.21mg/kg p.o.[1][[“]][3][5]
A1 Receptor Occupancy (ED50)2.1mg/kg p.o.[1][[“]][3][5]
Plasma EC50 for A2A Occupancy13ng/mL[1][[“]][3][5]
Table 3: In Vivo Efficacy in Rodent Models of Parkinson's Disease
ModelEffectMinimum Effective DoseRequired A2A Receptor OccupancyReference
Haloperidol-induced Catalepsy (Rats)Reversal of catalepsy-60-90%[1][[“]][3][4]
Haloperidol-induced Hypolocomotion (Mice)Reversal of hypolocomotion-60-90%[1][[“]][3][4]
Reserpine-induced Hypolocomotion (Rats)Reversal of hypolocomotion-60-90%[1][[“]][3][4]
6-OHDA-lesioned Rats (L-DOPA potentiation)Potentiation of L-DOPA effect-60-90%[1][[“]][3][4]
Apomorphine-induced Agitation (Rats)Potentiation of agitation-60-90%[1][[“]][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures; specific parameters for the this compound studies may have varied.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

  • Method: Radioligand binding assays were performed using cell membranes prepared from HEK293 cells stably expressing the respective human adenosine receptor subtypes. Membranes were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled ligand. Following incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats
  • Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol.

  • Animals: Male Sprague-Dawley rats.[6]

  • Procedure:

    • Animals were administered haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.[6][7]

    • At a predetermined time after haloperidol administration (e.g., 30-60 minutes), this compound was administered orally (p.o.).

    • Catalepsy was assessed at various time points post-JNJ-40255293 administration. The "bar test" is a common method, where the rat's forepaws are placed on a horizontal bar raised a specific height (e.g., 10 cm) above a surface.[6][8]

    • The latency to remove both forepaws from the bar was recorded, with a maximum cut-off time (e.g., 120-180 seconds).[6]

  • Data Analysis: The duration of catalepsy (descent latency) in the this compound-treated group was compared to that of a vehicle-treated control group.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
  • Objective: To evaluate the potential of this compound to potentiate the anti-parkinsonian effects of L-DOPA in a neurotoxicant-based model of Parkinson's disease.

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar).

  • Procedure:

    • Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame.[9][10] A solution of 6-OHDA was unilaterally injected into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.[9][11] To protect noradrenergic neurons, animals were often pre-treated with a norepinephrine reuptake inhibitor like desipramine.

    • Behavioral Assessment (Post-lesion): After a recovery period (typically 2-3 weeks), the extent of the lesion was assessed by measuring rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[9]

    • Drug Treatment: Levodopa (L-DOPA), often in combination with a peripheral decarboxylase inhibitor like benserazide, was administered to the lesioned rats. This compound was co-administered orally.

    • Efficacy Measurement: The number of contralateral rotations (away from the lesioned side) was recorded over a specific period. An increase in contralateral rotations in the group receiving both L-DOPA and this compound, compared to the group receiving L-DOPA alone, indicates potentiation.

  • Data Analysis: The total number of contralateral rotations was compared between treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.

G cluster_cortex Cortex cluster_striatum Striatum cluster_gpe Globus Pallidus Externa (GPe) cluster_output Basal Ganglia Output Cortex Glutamatergic Neuron MSN_indirect Medium Spiny Neuron (Indirect Pathway) Cortex->MSN_indirect Glutamate (Excitatory) GPe GPe Neuron MSN_indirect->GPe GABA (Inhibitory) A2A_R A2A Receptor A2A_R->MSN_indirect ↑ Activity D2_R D2 Receptor D2_R->MSN_indirect ↓ Activity Adenosine Adenosine Adenosine->A2A_R Excitatory Dopamine Dopamine (from SNc) Dopamine->D2_R Inhibitory Output Thalamus/ Brainstem GPe->Output ↓ Inhibition (Disinhibition) JNJ This compound JNJ->A2A_R Antagonism

Figure 1: Proposed mechanism of action of this compound in the basal ganglia.

G cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics/Pharmacodynamics cluster_invivo_efficacy In Vivo Efficacy Models binding_assay Receptor Binding Assays (A1, A2A, A2B, A3) selectivity Determine Ki and Selectivity Profile binding_assay->selectivity receptor_occupancy Receptor Occupancy Studies (Rat Brain) selectivity->receptor_occupancy pk_pd Determine ED50 and Plasma EC50 receptor_occupancy->pk_pd haloperidol_model Haloperidol-Induced Catalepsy/Hypolocomotion pk_pd->haloperidol_model reserpine_model Reserpine-Induced Hypolocomotion pk_pd->reserpine_model ohda_model 6-OHDA Lesion Model (L-DOPA Potentiation) pk_pd->ohda_model efficacy_assessment Assess Reversal of Motor Deficits haloperidol_model->efficacy_assessment reserpine_model->efficacy_assessment ohda_model->efficacy_assessment lead_compound This compound lead_compound->binding_assay

Figure 2: High-level workflow of the preclinical evaluation of this compound.

References

JNJ-40255293 and its Effects on Non-Motor Symptoms of Parkinson's Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40255293 is a novel small molecule that acts as a dual antagonist for the adenosine A2A and A1 receptors. Preclinical research has primarily focused on its potential to alleviate motor symptoms of Parkinson's disease (PD). However, initial studies in rodent models have provided evidence of its effects on at least one key non-motor symptom: sleep disturbance. This technical guide synthesizes the currently available preclinical data on the effects of this compound on non-motor symptoms of PD, with a focus on its impact on sleep-wake cycles. Due to the limited publicly available data, this document primarily draws from the findings presented in the pivotal preclinical study by Atack et al. (2014). The detailed experimental protocols and a broader evaluation of its effects on other non-motor symptoms such as depression, anxiety, and cognitive function are not yet available in the public domain.

Core Mechanism of Action: Dual Adenosine A2A/A1 Receptor Antagonism

This compound exhibits a high affinity for the human adenosine A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1] In preclinical models, it has demonstrated in vivo occupancy of both A2A and A1 receptors in the brain.[1] The therapeutic rationale for A2A receptor antagonism in Parkinson's disease stems from the anatomical and functional relationship between adenosine A2A receptors and dopamine D2 receptors in the basal ganglia, a critical brain region for motor control. A2A receptors are highly expressed in the striatum, where they form heterodimers with D2 receptors on the terminals of the indirect pathway neurons. Activation of A2A receptors by adenosine antagonizes the function of D2 receptors, thereby exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking A2A receptors, this compound is hypothesized to disinhibit D2 receptor signaling, thus potentiating the effects of remaining dopamine or dopaminergic therapies. The concurrent, though less potent, antagonism of A1 receptors may also contribute to its overall pharmacological profile.

cluster_0 Striatal Neuron (Indirect Pathway) A2A_Receptor Adenosine A2A Receptor G_protein_AC Gs/Golf -> Adenylyl Cyclase A2A_Receptor->G_protein_AC D2_Receptor Dopamine D2 Receptor D2_Receptor->G_protein_AC Adenosine Adenosine Adenosine->A2A_Receptor Dopamine Dopamine Dopamine->D2_Receptor JNJ_40255293 This compound JNJ_40255293->A2A_Receptor cAMP ↑ cAMP G_protein_AC->cAMP PKA ↑ PKA cAMP->PKA Neuronal_Inhibition Increased Neuronal Excitability (Inhibition of GABA release) PKA->Neuronal_Inhibition

Caption: Simplified signaling pathway of this compound at the A2A receptor.

Effects on Non-Motor Symptoms: Sleep-Wake Cycle

The primary evidence for the effect of this compound on non-motor symptoms comes from sleep-wake encephalographic (EEG) studies in rats.[1]

Quantitative Data

The available data on the effects of this compound on the sleep-wake cycle is summarized in the table below. It is important to note that the full dose-response data and statistical details were not available in the reviewed abstracts.

Non-Motor Symptom DomainAnimal ModelKey FindingMinimum Effective Dose (p.o.)Citation
Sleep-Wake RegulationRatDose-dependently enhanced a consolidated waking period, followed by a delayed compensatory sleep.0.63 mg/kg[1]
Experimental Protocol: Sleep-Wake EEG Studies in Rats (Inferred)

While the specific, detailed protocol used in the study of this compound is not publicly available, a typical experimental workflow for such a study can be inferred.

G A Surgical Implantation of EEG/EMG Electrodes in Rats B Post-Surgical Recovery Period A->B C Habituation to Recording Chambers and Tethering System B->C D Baseline EEG/EMG Recording (24h) C->D E Oral Administration of this compound or Vehicle D->E F Post-Dosing EEG/EMG Recording (24h) E->F G Data Analysis: Sleep Scoring (Wake, NREM, REM) and Power Spectral Analysis F->G H Comparison of Sleep-Wake Parameters between Treatment and Vehicle Groups G->H

Caption: Inferred experimental workflow for sleep-wake EEG studies.

Methodological Considerations (General Protocol):

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are typically used.

  • Surgery: Under anesthesia, animals are surgically implanted with cortical EEG and nuchal EMG electrodes to monitor brain activity and muscle tone, respectively.

  • Recovery and Habituation: A recovery period of at least one week is allowed post-surgery, followed by habituation to the recording chambers and tether system to minimize stress-induced artifacts.

  • Recording: Continuous EEG/EMG recordings are performed over a 24-hour period to establish a baseline sleep-wake pattern. Following baseline, animals are administered either this compound or a vehicle control, and recordings continue for another 24 hours.

  • Data Analysis: The recorded data is typically scored in epochs (e.g., 10-30 seconds) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Quantitative analysis would involve comparing the duration and consolidation of each state between the drug and vehicle conditions.

Effects on Other Non-Motor Symptoms: A Data Gap

Currently, there is a notable absence of publicly available data on the effects of this compound on other significant non-motor symptoms of Parkinson's disease, including:

  • Depression

  • Anxiety

  • Cognitive Impairment

  • Apathy

  • Fatigue

The preclinical studies cited in the public domain have primarily focused on motor symptomology and the aforementioned sleep-wake effects.[1] Further research is required to determine the potential of this compound to address this broader range of debilitating non-motor symptoms in Parkinson's disease.

Summary and Future Directions

This compound, a dual adenosine A2A/A1 receptor antagonist, has demonstrated a clear effect on the sleep-wake cycle in preclinical models of Parkinson's disease, promoting a consolidated period of wakefulness.[1] This finding is of significant interest given the high prevalence of sleep disturbances in the PD population. However, the current body of publicly available evidence is limited.

For drug development professionals and researchers, the following are key areas for future investigation:

  • Comprehensive Dose-Response Studies: Elucidating the full dose-response relationship of this compound on sleep architecture.

  • Evaluation in Models of Other Non-Motor Symptoms: Utilizing established animal models to investigate the effects of this compound on depression, anxiety, and cognitive dysfunction in the context of Parkinson's disease.

  • Clinical Translation: Should further preclinical data prove promising, well-designed clinical trials will be necessary to ascertain the safety and efficacy of this compound for non-motor symptoms in patients with Parkinson's disease.

References

JNJ-40255293 (CAS RN: 1147271-25-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of JNJ-40255293, a potent dual adenosine A2A/A1 receptor antagonist. The information is compiled for researchers and professionals in drug development, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways.

Core Properties and Pharmacological Profile

This compound, with the chemical name 2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one, is a high-affinity antagonist for the human adenosine A2A receptor.[1][2][3] It demonstrates a notable in vitro selectivity for the A2A receptor over the A1 receptor.[1][2] This compound has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][4]

Physicochemical Properties
PropertyValueReference
CAS Number1147271-25-7[3][5]
Molecular FormulaC23H22N4O3[3][5]
Molecular Weight402.45 g/mol [3][5]
AppearanceSolid[5]
Solubility10 mM in DMSO[5]
Pharmacological Data: In Vitro and In Vivo Potency

This compound exhibits potent antagonism at adenosine receptors, with a clear preference for the A2A subtype. The in vivo efficacy has been demonstrated in rodent models, highlighting its potential for central nervous system applications.

ParameterSpeciesValueReference
In Vitro Binding Affinity (Ki)
Adenosine A2A ReceptorHuman7.5 nM[1][2]
Adenosine A1 ReceptorHuman42 nM[5]
Adenosine A2B ReceptorHuman230 nM[5]
Adenosine A3 ReceptorHuman9200 nM[5]
In Vivo Receptor Occupancy (ED50)
A2A Receptor (Brain)Rat0.21 mg/kg p.o.[1][2]
A1 Receptor (Brain)Rat2.1 mg/kg p.o.[1][2]
In Vivo Efficacy (EC50)
A2A Receptor Occupancy (Plasma)Rat13 ng/mL[1][2]
Consolidated Waking EnhancementRat0.63 mg/kg p.o.[5]

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at adenosine A2A and A1 receptors. In the context of Parkinson's disease, the antagonism of A2A receptors is of particular interest. These receptors are highly expressed in the striatum, a key brain region for motor control, where they form heterodimers with dopamine D2 receptors on the medium spiny neurons of the "indirect pathway."

Activation of A2A receptors by adenosine normally inhibits the function of D2 receptors, thus dampening dopaminergic signaling. By blocking these A2A receptors, this compound can disinhibit D2 receptor signaling, effectively potentiating the effects of dopamine. This mechanism is believed to underlie its efficacy in preclinical models of Parkinson's disease, where it can reverse motor deficits without directly increasing dopamine release.[1][2]

This compound Signaling Pathway cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor JNJ40255293 This compound JNJ40255293->A2A_Receptor G_protein_A2A Gs/Golf A2A_Receptor->G_protein_A2A Activates Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_protein_D2 Gi/o D2_Receptor->G_protein_D2 Activates Downstream Inhibition of Motor Function D2_Receptor->Downstream Inhibits AC Adenylyl Cyclase G_protein_A2A->AC Stimulates G_protein_D2->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Downstream Leads to

This compound Mechanism of Action in the Striatum.

Preclinical Efficacy Models: Experimental Protocols

This compound has demonstrated efficacy in several rodent models relevant to Parkinson's disease. The following sections detail the methodologies for these key experiments.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer haloperidol (e.g., 0.5 - 1 mg/kg, subcutaneously or intraperitoneally).

    • After a set time (e.g., 30-60 minutes) to allow for the induction of catalepsy, administer this compound or vehicle orally.

    • At various time points post-JNJ-40255293 administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.

    • For the bar test, the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The latency to remove both paws from the bar is measured, with a typical cut-off time of 120-180 seconds.

  • Endpoint: A significant reduction in the latency to move from the bar in the this compound-treated group compared to the vehicle group indicates efficacy.

Haloperidol-Induced Catalepsy Workflow Start Start Haloperidol Administer Haloperidol (e.g., 0.5-1 mg/kg) Start->Haloperidol Induction Catalepsy Induction (30-60 min) Haloperidol->Induction Treatment Administer this compound or Vehicle (p.o.) Induction->Treatment Assessment Assess Catalepsy (Bar Test) at multiple time points Treatment->Assessment Endpoint Endpoint: Reduced latency to move Assessment->Endpoint

Workflow for the Haloperidol-Induced Catalepsy Model.
Reserpine-Induced Hypolocomotion in Mice

Reserpine depletes central monoamines, leading to a state of reduced spontaneous motor activity. This model evaluates a compound's ability to restore normal locomotion.

  • Animals: Male BALB/c mice.

  • Procedure:

    • Administer reserpine (e.g., 2.5 mg/kg, subcutaneously).

    • After a period for the effects of reserpine to manifest (e.g., 18-24 hours), administer this compound or vehicle orally.

    • Following treatment, place the mice in an open-field arena equipped with photobeam detectors to measure locomotor activity.

    • Record locomotor activity (e.g., number of beam breaks or distance traveled) for a defined period (e.g., 60 minutes).

  • Endpoint: A significant increase in locomotor activity in the this compound-treated group compared to the vehicle-treated, reserpinized group indicates efficacy.

Potentiation of L-DOPA Effects in the 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used model of Parkinson's disease where a unilateral lesion of the nigrostriatal dopamine pathway is created using the neurotoxin 6-OHDA. The model assesses the ability of a compound to enhance the motor-stimulant effects of L-DOPA.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Lesioning: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.

    • Post-Lesion Recovery: Allow the animals to recover for a period (e.g., 2-3 weeks).

    • Treatment: Administer this compound or vehicle orally, followed by a sub-threshold dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide).

    • Behavioral Assessment: Place the rats in a circular arena and record rotational behavior (turns contralateral to the lesion).

  • Endpoint: A significant increase in the number of contralateral rotations in the group receiving this compound and L-DOPA, compared to the group receiving L-DOPA alone, indicates a potentiation of the L-DOPA effect.[6]

6-OHDA Lesion Model Workflow Start Start Lesion Unilateral 6-OHDA Lesion of Nigrostriatal Pathway Start->Lesion Recovery Post-Lesion Recovery (2-3 weeks) Lesion->Recovery Treatment_JNJ Administer this compound or Vehicle (p.o.) Recovery->Treatment_JNJ Treatment_LDOPA Administer L-DOPA Treatment_JNJ->Treatment_LDOPA Assessment Measure Contralateral Rotations Treatment_LDOPA->Assessment Endpoint Endpoint: Increased rotations with this compound Assessment->Endpoint

References

JNJ-40255293: A Technical Guide to its Preclinical Neuroprotective Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JNJ-40255293, a dual adenosine A₂A/A₁ receptor antagonist, and its evaluation in preclinical models relevant to neuroprotection. The focus of existing research has been on its potential therapeutic application in Parkinson's disease, where it has demonstrated efficacy in models of dopamine depletion and motor impairment.

Core Compound Profile

This compound is a potent, orally bioavailable small molecule that acts as an antagonist at both the adenosine A₂A and A₁ receptors. Its mechanism is centered on the modulation of dopaminergic signaling in the brain, which is a key area of interest for neurodegenerative disorders like Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ReceptorBinding Affinity (Ki, nM)Functional Activity
Human Adenosine A₂A7.5Antagonist
Human Adenosine A₁42Antagonist
Human Adenosine A₂B230Antagonist
Human Adenosine A₃9200Antagonist

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

ParameterValue
A₂A Receptor Occupancy (ED₅₀, p.o.)0.21 mg/kg
A₁ Receptor Occupancy (ED₅₀, p.o.)2.1 mg/kg
Plasma EC₅₀ for A₂A Receptor Occupancy13 ng/mL

Data sourced from Atack et al., 2014.[1][2][3][4][5][6][7][8]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

ModelEffect
6-OHDA-lesioned ratsPotentiation of L-DOPA-induced contralateral rotations

This demonstrates the ability of this compound to enhance the effect of standard Parkinson's disease therapy.[1][2][3][4][5][6][7][8]

Signaling Pathway

The primary mechanism of action for the neuroprotective effects of this compound in the context of Parkinson's disease involves the interplay between adenosine A₂A receptors and dopamine D₂ receptors, which are co-localized in the striatum.[9] By blocking the A₂A receptor, this compound enhances D₂ receptor-mediated signaling.

G cluster_0 Striatal Neuron Membrane A2A Adenosine A2A Receptor AC Adenylyl Cyclase A2A->AC Stimulates (Gs) D2 Dopamine D2 Receptor D2->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Neuronal Activity (Reduced Excitability) PKA->Neuronal_Activity Modulates Adenosine Adenosine Adenosine->A2A Activates Dopamine Dopamine Dopamine->D2 Activates JNJ40255293 This compound JNJ40255293->A2A Blocks G start Administer this compound (p.o.) to Rats tracer Administer Radiolabeled Tracer (i.v.) start->tracer euthanize Euthanize Animal tracer->euthanize dissect Dissect Brain Regions of Interest euthanize->dissect quantify Quantify Radioactivity dissect->quantify analyze Calculate Receptor Occupancy (%) and ED50 quantify->analyze G cluster_0 Lesion Induction cluster_1 Treatment and Behavioral Testing surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection recovery Post-operative Recovery (2-3 weeks) surgery->recovery admin_jnj Administer this compound or Vehicle recovery->admin_jnj admin_ldopa Administer L-DOPA admin_jnj->admin_ldopa measure Quantify Rotational Behavior admin_ldopa->measure analysis Data Analysis measure->analysis Compare treatment groups

References

An In-depth Technical Guide on the Interaction of JNJ-40255293 and L-DOPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical interaction studies between JNJ-40255293, a novel adenosine A2A/A1 receptor antagonist, and L-DOPA, the gold standard treatment for Parkinson's disease (PD). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: Potentiation of L-DOPA Efficacy

Preclinical studies have demonstrated that this compound potentiates the effects of L-DOPA in established animal models of Parkinson's disease.[1][2][3] Specifically, in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway, a widely used model for PD, this compound has been shown to enhance the therapeutic action of L-DOPA.[1][4][3] This synergistic effect is a key finding supporting the continued development of A2A antagonists as a potential adjunctive therapy for Parkinson's disease.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

TargetAffinity (nM)Selectivity vs. A1
Human A2A Receptor7.5[1][2][3]7-fold vs. human A1[1][4][3]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics in Rats

ParameterValue
A2A Receptor Occupancy ED50 (p.o.)0.21 mg/kg[1][3]
A1 Receptor Occupancy ED50 (p.o.)2.1 mg/kg[1][4][3]
Plasma EC50 for A2A Receptor Occupancy13 ng/mL[1][4][3]
Minimum Effective Dose (Sleep-Wake EEG)0.63 mg/kg (p.o.)[1][4][3]
Receptor Occupancy for Efficacy in PD Models60-90%[1][4][3]

Experimental Protocols

The following is a synthesized protocol for assessing the interaction between this compound and L-DOPA in a 6-OHDA rat model of Parkinson's disease, based on established methodologies.

6-Hydroxydopamine (6-OHDA) Lesioning
  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).

  • Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the target region at a slow infusion rate (e.g., 1 µL/min).[5] The contralateral side serves as a control.

  • Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. A recovery period of at least 2-3 weeks is allowed for the lesion to stabilize.

Assessment of Lesion Efficacy
  • Apomorphine-Induced Rotations: To confirm the unilateral dopamine depletion, animals are challenged with a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.). Successful lesioning is indicated by robust contralateral rotations.

  • Cylinder Test: This test assesses forelimb akinesia. The rat is placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs is recorded. A significant bias towards using the ipsilateral forelimb indicates a successful lesion.

This compound and L-DOPA Interaction Study
  • Drug Preparation: this compound is prepared for oral (p.o.) or intraperitoneal (i.p.) administration. L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent its peripheral conversion to dopamine.

  • Treatment Groups:

    • Vehicle control

    • L-DOPA/benserazide alone

    • This compound alone

    • This compound in combination with L-DOPA/benserazide

  • Administration: this compound is typically administered 30-60 minutes prior to the L-DOPA/benserazide injection.

  • Behavioral Assessment (Potentiation of L-DOPA effect):

    • Rotational Behavior: Following drug administration, the number of full contralateral rotations is recorded over a period of 2-3 hours. An increase in the number of rotations in the combination group compared to the L-DOPA alone group indicates potentiation.

    • Forelimb Akinesia (Cylinder Test): The cylinder test is performed to assess the reversal of forelimb akinesia. An improvement in the use of the contralateral forelimb in the combination group compared to the L-DOPA alone group suggests enhanced efficacy.

    • Locomotor Activity: General locomotor activity can be assessed in an open field arena.

Visualizations

Signaling Pathway: Adenosine A2A and Dopamine D2 Receptor Interaction

G cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Postsynaptic GABAergic Neuron (Indirect Pathway) cluster_2 Dopaminergic Neuron Glutamate Glutamate A2A_R A2A Receptor Glutamate->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates (Gs) D2_R D2 Receptor D2_R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GABA_release Increased GABA Release (Inhibition of Movement) PKA->GABA_release Promotes Dopamine Dopamine Dopamine->D2_R Activates L_DOPA L-DOPA L_DOPA->Dopamine Precursor JNJ This compound JNJ->A2A_R Blocks

Caption: A2A and D2 receptor signaling pathway in the striatum.

Experimental Workflow: this compound and L-DOPA Interaction Study

G start Start: Select Rats lesion Unilateral 6-OHDA Lesion start->lesion recovery 2-3 Week Recovery Period lesion->recovery assess_lesion Assess Lesion Efficacy (Apomorphine Rotations/Cylinder Test) recovery->assess_lesion group_assignment Assign to Treatment Groups assess_lesion->group_assignment drug_admin Drug Administration: 1. This compound (or Vehicle) 2. L-DOPA (or Vehicle) group_assignment->drug_admin behavioral_testing Behavioral Assessment (Rotational Behavior, etc.) drug_admin->behavioral_testing data_analysis Data Analysis and Comparison behavioral_testing->data_analysis end End: Evaluate Potentiation data_analysis->end

Caption: Workflow for a preclinical interaction study.

References

Unveiling the Wake-Promoting Effects of JNJ-40255293: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

- December 8, 2025 -

This technical guide provides an in-depth analysis of the investigational compound JNJ-40255293, focusing on its mechanism of action and its demonstrated effects on wakefulness. This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with preclinical evidence suggesting its potential as a wake-promoting agent. This document summarizes the key quantitative data, details the experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of Adenosine A2A and A1 Receptors

This compound exerts its wake-promoting effects by blocking the activity of two key adenosine receptors: A2A and A1.[1][2][3] Adenosine is a neuromodulator that accumulates in the brain during periods of wakefulness and is known to promote sleep. By antagonizing its receptors, this compound effectively counteracts the sleep-inducing signals of adenosine.

The compound demonstrates high affinity for the human A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3] This dual antagonism is believed to be crucial for its wake-promoting properties.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.

ParameterSpeciesValueReference
In Vitro Affinity
Human A2A Receptor (Ki)Human7.5 nM[1]
Human A1 Receptor (Ki)Human52.5 nM (calculated)[1]
In Vivo Receptor Occupancy Rat
A2A Receptor ED50 (p.o.)Rat0.21 mg/kg[1][2][3]
A1 Receptor ED50 (p.o.)Rat2.1 mg/kg[1][2][3]
Plasma EC50 for A2A OccupancyRat13 ng/mL[1][2][3]

Table 1: Receptor Binding and Occupancy of this compound

ParameterSpeciesDoseEffectReference
Wakefulness (EEG Studies) Rat≥ 0.63 mg/kg (p.o.)Dose-dependently enhanced consolidated waking, followed by compensatory sleep.[1][2][3]
Neurotransmitter Levels (Microdialysis) RatNot specified in abstractNo effect on dopamine and noradrenaline release in the prefrontal cortex and striatum.[1][2][3]

Table 2: In Vivo Effects of this compound on Wakefulness and Neurotransmitters

Adenosine A2A Receptor Signaling Pathway in Wakefulness

The wake-promoting effect of this compound is primarily mediated through the blockade of the adenosine A2A receptor signaling pathway in key brain regions that regulate sleep and arousal, such as the nucleus accumbens and hypothalamus.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R JNJ_40255293 This compound JNJ_40255293->A2A_R G_protein Gs Protein A2A_R->G_protein AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (promoting sleep) CREB->Gene_Expression regulates EEG_Workflow cluster_preparation Animal Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Implantation Surgical Implantation of EEG/EMG Electrodes Recovery Post-operative Recovery Period Implantation->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Dosing Oral Administration of this compound or Vehicle Baseline->Dosing Post_Dosing Continuous EEG/EMG Recording Post-Dosing Dosing->Post_Dosing Scoring Automated or Manual Scoring of Sleep-Wake Stages (Wake, NREM, REM) Post_Dosing->Scoring Quantification Quantification of Time Spent in Each Stage Scoring->Quantification Comparison Statistical Comparison between Treatment and Vehicle Groups Quantification->Comparison Microdialysis_Workflow cluster_preparation Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Guide_Cannula Stereotaxic Implantation of Guide Cannula Recovery Post-operative Recovery Guide_Cannula->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Insertion->Perfusion Baseline_Collection Collection of Baseline Dialysate Samples Perfusion->Baseline_Collection Dosing Administration of this compound Baseline_Collection->Dosing Post_Dosing_Collection Collection of Post-Dosing Dialysate Samples Dosing->Post_Dosing_Collection HPLC Quantification of Dopamine and Noradrenaline via HPLC-ECD Post_Dosing_Collection->HPLC Data_Analysis Comparison of Pre- and Post-Dosing Neurotransmitter Levels HPLC->Data_Analysis

References

JNJ-40255293: A Technical Guide on its Therapeutic Potential as a Dual Adenosine A₂A/A₁ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a novel small molecule that acts as a dual antagonist of the adenosine A₂A and A₁ receptors, with a notable selectivity for the A₂A receptor subtype.[1][2][3] Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS), and its receptors, particularly the A₂A subtype, are densely expressed in the basal ganglia, a key brain region implicated in motor control. The therapeutic potential of this compound is primarily being investigated for neurodegenerative disorders, most notably Parkinson's disease (PD).[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action: Modulation of the Striatal Indirect Pathway

This compound exerts its effects by blocking the action of adenosine at A₂A and A₁ receptors. In the context of Parkinson's disease, its action on the A₂A receptor is of particular interest. A₂A receptors are highly co-localized with dopamine D₂ receptors on the medium spiny neurons of the striatal indirect pathway.[4][5][6] In a healthy state, dopamine, by acting on D₂ receptors, inhibits this pathway, contributing to smooth motor control. Conversely, adenosine, through A₂A receptor activation, stimulates the indirect pathway.[4][6]

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in D₂ receptor stimulation and a relative overactivity of the A₂A receptor-mediated pathway, contributing to motor deficits. By antagonizing the A₂A receptor, this compound can help to restore the balance of the basal ganglia circuitry, thereby alleviating motor symptoms.

Adenosine A2A and Dopamine D2 Receptor Signaling Pathway in the Striatal Indirect Pathway cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Medium Spiny Neuron (Indirect Pathway) Glutamate Glutamate Medium Spiny Neuron (Indirect Pathway) Medium Spiny Neuron (Indirect Pathway) Glutamate->Medium Spiny Neuron (Indirect Pathway) Excitatory Input A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC Stimulates D2_Receptor Dopamine D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron_Activity Increased Neuronal Activity PKA->Neuron_Activity Leads to Adenosine Adenosine Adenosine->A2A_Receptor Activates Dopamine Dopamine Dopamine->D2_Receptor Inhibits This compound This compound This compound->A2A_Receptor Antagonizes

Figure 1: Simplified signaling pathway of Adenosine A₂A and Dopamine D₂ receptors in a striatal medium spiny neuron of the indirect pathway. This compound blocks the stimulatory effect of adenosine on the A₂A receptor.

Potential Therapeutic Applications

The primary therapeutic application for this compound that has been explored in preclinical models is Parkinson's Disease . Studies have shown its potential as both a monotherapy and as an adjunct to L-DOPA treatment.[1][2][3]

Key findings from preclinical studies in rodent models of Parkinson's disease include:

  • Reversal of motor deficits: this compound has been shown to reverse catalepsy induced by the dopamine D₂ receptor antagonist haloperidol.[1]

  • Improvement in hypolocomotion: The compound effectively reversed the reduction in movement caused by the dopamine-depleting agent reserpine.[1][2][3]

  • Potentiation of L-DOPA efficacy: In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, this compound potentiated the motor-improving effects of L-DOPA.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Receptor SubtypeBinding Affinity (Kᵢ, nM)Reference
Human Adenosine A₂A7.5[1][2]
Human Adenosine A₁42[7]
Human Adenosine A₂B230[7]
Human Adenosine A₃9200[7]

Table 2: In Vivo Receptor Occupancy and Potency

ParameterValueSpeciesReference
A₂A Receptor Occupancy (ED₅₀, p.o.)0.21 mg/kgRat[1][2]
A₁ Receptor Occupancy (ED₅₀, p.o.)2.1 mg/kgRat[1][2]
Plasma EC₅₀ for A₂A Receptor Occupancy13 ng/mLRat[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing human recombinant adenosine A₁, A₂A, A₂B, or A₃ receptors are used.

  • Radioligand Binding:

    • For A₁ receptors: [³H]DPCPX is used as the radioligand.

    • For A₂A receptors: [³H]ZM241385 is used as the radioligand.

    • For A₂B and A₃ receptors: Specific radioligands for these subtypes are utilized.

  • Assay Conditions: Membranes are incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse the motor rigidity (catalepsy) induced by a dopamine D₂ receptor antagonist.

Haloperidol-Induced Catalepsy Experimental Workflow Animal_Acclimation Acclimation of Male Sprague-Dawley Rats Drug_Administration Administer Vehicle or this compound (p.o.) Animal_Acclimation->Drug_Administration Haloperidol_Injection Administer Haloperidol (e.g., 1 mg/kg, i.p.) 30-60 minutes post-test compound Drug_Administration->Haloperidol_Injection Catalepsy_Assessment Assess Catalepsy at multiple time points (e.g., 30, 60, 90, 120 min post-haloperidol) Haloperidol_Injection->Catalepsy_Assessment Data_Analysis Measure duration of immobility (bar test) Catalepsy_Assessment->Data_Analysis

Figure 2: A typical experimental workflow for the haloperidol-induced catalepsy model in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.[8]

  • Drug Administration:

    • This compound or vehicle is administered orally (p.o.).

    • Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) 30-60 minutes after the test compound.[8][9]

  • Catalepsy Assessment (Bar Test):

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar raised approximately 10 cm from the surface.[8][10]

    • The time until the rat removes both forepaws from the bar (descent latency) is recorded, with a cut-off time (e.g., 120 or 180 seconds).[8][11]

  • Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle-treated group.

Reserpine-Induced Hypolocomotion in Rats

Objective: To evaluate the effect of this compound on the motor deficits caused by dopamine depletion.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used.[12]

  • Drug Administration:

    • Reserpine (e.g., 0.2-1 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously to induce dopamine depletion.[12][13][14] This can be a single high dose or repeated lower doses.[13]

    • This compound or vehicle is administered orally at a specified time after reserpine administration.

  • Locomotor Activity Assessment:

    • Locomotor activity is measured using automated activity monitors (e.g., infrared beam-based systems).

    • Parameters such as total distance traveled, horizontal activity, and vertical activity are recorded over a set period (e.g., 60-120 minutes).

  • Data Analysis: The locomotor activity counts for the this compound-treated groups are compared to the reserpine-only treated group.

Potentiation of L-DOPA Effects in the 6-OHDA Rat Model

Objective: To determine if this compound can enhance the therapeutic effect of L-DOPA in a well-established animal model of Parkinson's disease.

6-OHDA Lesion and L-DOPA Potentiation Workflow Stereotaxic_Surgery Unilateral Stereotaxic Injection of 6-OHDA into the Medial Forebrain Bundle Recovery Post-operative Recovery (approx. 2 weeks) Stereotaxic_Surgery->Recovery Lesion_Confirmation Confirm Lesion with Apomorphine- or Amphetamine-induced Rotational Behavior Recovery->Lesion_Confirmation L-DOPA_Treatment Administer L-DOPA/Benserazide Lesion_Confirmation->L-DOPA_Treatment Test_Compound_Admin Administer Vehicle or this compound (p.o.) prior to L-DOPA L-DOPA_Treatment->Test_Compound_Admin Behavioral_Testing Measure Contralateral Rotations Test_Compound_Admin->Behavioral_Testing Data_Analysis Compare rotational counts between treatment groups Behavioral_Testing->Data_Analysis

Figure 3: General experimental workflow for assessing the potentiation of L-DOPA effects in the 6-OHDA rat model.

Methodology:

  • Animals and Surgery:

    • Male rats (e.g., Sprague-Dawley or Wistar) are used.

    • A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[15][16]

  • Lesion Confirmation:

    • Approximately 2-3 weeks after surgery, the extent of the dopamine lesion is confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.[16]

  • Drug Treatment:

    • Rats receive a sub-threshold or effective dose of L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide).[17][18]

    • This compound or vehicle is administered orally prior to the L-DOPA injection.

  • Behavioral Assessment:

    • The number of full contralateral (away from the lesioned side) rotations is recorded for a specified period (e.g., 90-120 minutes) using an automated rotometer system.

  • Data Analysis: The total number of contralateral rotations in the group receiving both this compound and L-DOPA is compared to the group receiving L-DOPA alone.

Conclusion

This compound is a potent and selective dual adenosine A₂A/A₁ receptor antagonist with a promising preclinical profile for the treatment of Parkinson's disease. Its mechanism of action, centered on the modulation of the striatal indirect pathway, provides a strong rationale for its therapeutic potential. The preclinical data demonstrate its ability to reverse motor deficits and enhance the efficacy of L-DOPA. Further investigation is warranted to fully elucidate its clinical utility.

References

Methodological & Application

JNJ-40255293: In Vivo Experimental Protocols for Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed in vivo experimental protocols for the characterization of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in rat models. The protocols are designed to guide researchers in pharmacology and neuroscience in evaluating the compound's efficacy in models relevant to Parkinson's disease and other neurological disorders. Included are comprehensive methodologies for behavioral assessments, quantitative data summaries, and a schematic of the relevant signaling pathways.

Quantitative Data Summary

This compound is a high-affinity antagonist for the human adenosine A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[[“]][2][3] This selectivity profile is mirrored in vivo in rats.[[“]][2][3] The following tables summarize the key quantitative parameters of this compound in rats.

Table 1: Receptor Occupancy and Affinity

ParameterValueSpecies/TissueReference
A2A Receptor Affinity (Ki)7.5 nMHuman[[“]][3]
A1 Receptor Affinity (Ki)42 nMHuman[3]
A2B Receptor Affinity (Ki)230 nMHuman[3]
A3 Receptor Affinity (Ki)9200 nMHuman[3]
A2A Receptor Occupancy (ED50)0.21 mg/kg, p.o.Rat Brain[[“]][2][4]
A1 Receptor Occupancy (ED50)2.1 mg/kg, p.o.Rat Brain[[“]][2][4]
Plasma EC50 for A2A Occupancy13 ng/mLRat Brain[[“]][2][4]

Table 2: In Vivo Efficacy in Rat Models

ModelEffectMinimum Effective DoseReference
Sleep-Wake EEGEnhanced consolidated waking0.63 mg/kg, p.o.[[“]][2]
Haloperidol-Induced CatalepsyReversal of catalepsyDose-dependent reversal[[“]]
Reserpine-Induced HypolocomotionReversal of hypolocomotionNot specified[[“]][2][3]
L-DOPA Potentiation (6-OHDA model)Potentiation of L-DOPA effectsNot specified[[“]][2][3]
Apomorphine-Induced AgitationPotentiation of agitationNot specified[[“]][2][3]

Signaling Pathway

This compound exerts its effects primarily by antagonizing adenosine A2A and A1 receptors, which are key modulators of neuronal activity, particularly within the basal ganglia. The A2A receptors are highly expressed in the striatum, where they form heteromers with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. This pathway plays a crucial role in motor control.

Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately increases the activity of the indirect pathway neurons, which has an inhibitory effect on motor function. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP and PKA activity, which disinhibits motor activity.

This compound, by blocking the A2A receptor, prevents the adenosine-mediated increase in cAMP, thereby reducing the inhibitory tone on the indirect pathway and facilitating motor activity. This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine leads to an overactivity of the indirect pathway. By blocking the A2A receptor, this compound can help to restore the balance between the direct and indirect pathways.

Adenosine A1 receptors are also present in the striatum and are coupled to inhibitory G-proteins (Gi/o), which decrease adenylyl cyclase activity.[5]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (Striatum) cluster_membrane Cell Membrane cluster_intra Intracellular Signaling Adenosine Adenosine Adenosine_post Adenosine A2A A2A-R AC Adenylyl Cyclase A2A->AC D2 D2-R D2->AC Motor_Facilitation Motor Facilitation D2->Motor_Facilitation A1 A1-R A1->AC JNJ This compound JNJ->A2A JNJ->A1 Dopamine Dopamine Dopamine->D2 Adenosine_post->A2A Adenosine_post->A1 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Motor_Inhibition Increased Motor Inhibition PKA->Motor_Inhibition

Caption: Adenosine A2A/A1 and Dopamine D2 signaling interaction.

Experimental Protocols

General Preparation and Administration of this compound

Formulation: For oral administration (p.o.), this compound can be formulated as a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The final concentration should be adjusted based on the desired dose and the weight of the animal. It is recommended to prepare the formulation fresh on the day of the experiment.

Administration: Administer the formulated this compound or vehicle control to rats via oral gavage using an appropriate gauge gavage needle. The volume of administration should be kept consistent across all animals, typically 1-5 mL/kg.

Reversal of Haloperidol-Induced Catalepsy

This model assesses the potential of a compound to reverse the cataleptic state induced by the D2 receptor antagonist, haloperidol.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Haloperidol solution (0.63 mg/kg, s.c.)

  • Vehicle control

  • Horizontal bar apparatus (e.g., a 1 cm diameter bar raised 10 cm from a surface)

  • Stopwatch

Procedure:

  • Acclimatize rats to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle orally.

  • After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (0.63 mg/kg) subcutaneously.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.

  • To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).

  • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

Reversal of Reserpine-Induced Hypolocomotion

This model evaluates the ability of a compound to counteract the motor deficits caused by the dopamine-depleting agent, reserpine.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Reserpine solution (e.g., 1-2 mg/kg, i.p.)

  • Vehicle control

  • Open field activity chambers equipped with photobeam detectors

Procedure:

  • Administer reserpine to the rats to induce dopamine depletion. This is typically done 18-24 hours before testing.

  • On the day of the experiment, acclimatize the rats to the testing room.

  • Administer this compound or vehicle orally.

  • After a set pretreatment time (e.g., 60 minutes), place the rats individually into the open field chambers.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).

Potentiation of L-DOPA Effects in the 6-OHDA Unilateral Lesion Model

This is a widely used model of Parkinson's disease that assesses a compound's ability to enhance the therapeutic effects of L-DOPA.

Materials:

  • Male Wistar or Sprague-Dawley rats (225-250 g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Stereotaxic apparatus

  • This compound formulation

  • L-DOPA/benserazide solution (e.g., 6 mg/kg L-DOPA with 12 mg/kg benserazide, i.p.)

  • Apomorphine (for lesion validation)

  • Rotational behavior monitoring system

Procedure:

  • Surgical Procedure (6-OHDA Lesion):

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

    • Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.

    • Allow the animals to recover for at least 2-3 weeks.

  • Lesion Validation:

    • Administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure contralateral rotations. A robust rotational response (e.g., >5-7 full turns per minute) indicates a successful lesion.

  • Drug Testing:

    • On the test day, administer this compound or vehicle orally.

    • After the pretreatment period (e.g., 60 minutes), administer L-DOPA/benserazide.

    • Immediately place the rats in the rotational monitoring chambers and record contralateral rotations for a period of 2-3 hours.

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for an in vivo study with this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Dosing Dosing (this compound or Vehicle) Animal_Acclimation->Dosing Drug_Formulation This compound Formulation Drug_Formulation->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment Induction Induction of Behavioral Deficit (e.g., Haloperidol) Pretreatment->Induction Behavioral_Test Behavioral Assessment Induction->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: JNJ-40255293 for Haloperidol-Induced Catalepsy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in the haloperidol-induced catalepsy model in rats. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A and A1 receptors, with a 7-fold in vitro selectivity for the A2A receptor over the A1 receptor.[1][2][3][4][5][6] It has shown efficacy in preclinical models of Parkinson's disease by reversing motor deficits.[1][2][3][4][5][6] One of the key preclinical assessments for potential anti-Parkinsonian drugs is the haloperidol-induced catalepsy model. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents that mimics some of the motor symptoms of Parkinson's disease.[1][2][3][4][5][6] this compound has been demonstrated to effectively reverse this haloperidol-induced catalepsy.[1][2][3][4][5][6]

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound. While a specific dose-response for the reversal of haloperidol-induced catalepsy is not detailed in publicly available literature, the effective doses can be inferred from the receptor occupancy data.

Parameter Value Species/System Reference
A2A Receptor Affinity (Ki) 7.5 nMHuman[1][2][3]
A1 Receptor Affinity (Ki) 42 nMHuman[7]
A2A Receptor Occupancy (ED50) 0.21 mg/kg, p.o.Rat Brain[1][2][3][4][5]
A1 Receptor Occupancy (ED50) 2.1 mg/kg, p.o.Rat Brain[1][2][3][4][5]
Plasma EC50 for A2A Occupancy 13 ng/mLRat[1][2][3][4]
Effective A2A Receptor Occupancy for Efficacy 60-90%Rat[1][2][3][4][5][6]

Table 1: In Vitro and In Vivo Pharmacology of this compound.

Signaling Pathway

The therapeutic effect of this compound in the haloperidol-induced catalepsy model is primarily attributed to its antagonism of adenosine A2A receptors in the striatum. These receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. The diagram below illustrates the proposed signaling cascade.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron (Indirect Pathway) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Exc Increased Neuronal Excitability PKA->Neuronal_Exc Leads to Catalepsy Catalepsy Neuronal_Exc->Catalepsy Contributes to Haloperidol Haloperidol Haloperidol->D2R Blocks This compound This compound This compound->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Activates

Figure 1: Proposed signaling pathway of this compound in reversing haloperidol-induced catalepsy.

Experimental Protocols

This section outlines a standard protocol for inducing catalepsy with haloperidol in rats and for assessing the efficacy of this compound in reversing this state.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before the experiment.

2. Materials:

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0-6.0 with NaOH).

  • This compound, formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Vehicle for this compound.

  • Catalepsy bar apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm above a flat surface.

3. Experimental Procedure:

  • Habituation: On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the procedure to allow for habituation.

  • Drug Administration:

    • Administer this compound or its vehicle at the desired doses (e.g., a range of 0.1 to 3 mg/kg, p.o.) at a specified pretreatment time (e.g., 60 minutes) before haloperidol administration.

    • Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 or 300 seconds) should be set. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

  • Data Analysis:

    • The mean descent latency for each treatment group at each time point is calculated.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated groups with the vehicle- and haloperidol-treated control group.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Start Start Acclimatize Acclimatize Rats (1 week) Start->Acclimatize Habituate Habituate to Testing Room (60 min) Acclimatize->Habituate Group Randomly Assign to Treatment Groups Habituate->Group Admin_JNJ Administer this compound or Vehicle (p.o.) Group->Admin_JNJ Wait_JNJ Pretreatment Time (e.g., 60 min) Admin_JNJ->Wait_JNJ Admin_Halo Administer Haloperidol (e.g., 1 mg/kg, i.p.) Wait_JNJ->Admin_Halo Wait_Halo Wait for Catalepsy Induction Admin_Halo->Wait_Halo Test_Catalepsy Perform Bar Test at Multiple Time Points (e.g., 30, 60, 90, 120 min) Wait_Halo->Test_Catalepsy Record Record Descent Latency Test_Catalepsy->Record Analyze Data Analysis (ANOVA) Test_Catalepsy->Analyze Record->Test_Catalepsy Repeat for each time point End End Analyze->End

References

Application Notes and Protocols: JNJ-40255293 Administration in 6-OHDA Lesioned Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for the administration of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in a 6-hydroxydopamine (6-OHDA) lesioned rodent model of Parkinson's disease (PD). This compound has been investigated for its potential therapeutic efficacy in PD, particularly in potentiating the effects of L-DOPA.[1][2][3][4] The protocols outlined below are based on established methodologies and findings from preclinical studies.

This compound is a high-affinity antagonist for the human A2A receptor with a 7-fold in vitro selectivity over the human A1 receptor.[1][2][3][4][5][6] In vivo studies in rats have demonstrated a similar selectivity profile.[1][2][3][4][5][6] The therapeutic rationale for A2A antagonists in Parkinson's disease stems from their ability to counteract the inhibitory effects of adenosine on dopamine D2 receptor signaling in the striatum, thereby potentially improving motor function.[4]

Data Presentation

Table 1: In Vitro and In Vivo Pharmacology of this compound
ParameterValueSpecies/SystemReference
In Vitro Affinity
Human A2A Receptor (Kᵢ)7.5 nMRecombinant[1][2][3][4][5][6]
Human A1 Receptor Selectivity7-fold vs. A2ARecombinant[1][2][3][4][5][6]
In Vivo Receptor Occupancy (Rat)
A2A Receptor ED₅₀ (p.o.)0.21 mg/kgBrain[1][2][3][4][5][6]
A1 Receptor ED₅₀ (p.o.)2.1 mg/kgBrain[1][2][3][4][5][6]
Plasma EC₅₀ for Brain A2A Occupancy13 ng/mLPlasma[1][2][3][4][5][6]
Pharmacodynamic Effects (Rat)
Minimum Effective Dose (Sleep-Wake EEG)0.63 mg/kg p.o.-[1][2][3][4][5][6]
Required Receptor Occupancy for Efficacy60-90%Brain[1][2][3][4]
Table 2: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats

Note: Specific quantitative data on the potentiation of L-DOPA-induced rotations (e.g., mean number of rotations) were not available in the referenced abstracts. The primary finding is a qualitative potentiation of L-DOPA's effects.[1][2][3][4]

Treatment GroupDose(s)OutcomeReference
L-DOPANot specifiedInduces contralateral rotations[1][2][3][4]
This compound + L-DOPA1 mg/kg (this compound)Potentiated the effects of L-DOPA[1][2][3][4]

Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesioning of the Nigrostriatal Pathway in Rats

This protocol describes a standard procedure for creating a unilateral lesion of the dopaminergic neurons in the medial forebrain bundle (MFB), a widely used model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Desipramine hydrochloride (or other norepinephrine uptake inhibitor)

  • Ketamine/Xylazine or Isoflurane for anesthesia

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Standard surgical tools

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before surgery.

  • Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., ketamine/xylazine cocktail, i.p., or isoflurane inhalation).

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in the stereotaxic frame.

    • Make a midline incision on the scalp and expose the skull.

    • Identify and mark the bregma.

    • Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and age.

  • 6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.

  • Injection:

    • Lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics and subcutaneous saline for hydration as needed.

    • Monitor the animals closely for recovery, weight loss, and general well-being. Provide softened food on the cage floor.

  • Lesion Confirmation: Allow 2-3 weeks for the lesion to develop fully. The extent of the lesion can be confirmed behaviorally using apomorphine or amphetamine-induced rotation tests, or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

Protocol 2: Administration of this compound and L-DOPA

This protocol details the co-administration of this compound and L-DOPA for assessing the potentiation of motor effects in 6-OHDA lesioned rats.

Materials:

  • 6-OHDA lesioned rats (with confirmed lesions)

  • This compound

  • L-DOPA methyl ester hydrochloride

  • Benserazide hydrochloride (a peripheral decarboxylase inhibitor)

  • Vehicle for this compound (e.g., 10% Tween 80 in sterile water)

  • Vehicle for L-DOPA/Benserazide (e.g., sterile 0.9% saline)

  • Oral gavage needles

  • Syringes for subcutaneous injection

Procedure:

  • Drug Preparation:

    • Prepare this compound in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose).

    • Prepare L-DOPA and benserazide in sterile saline. A common dose is 6 mg/kg L-DOPA with 12 mg/kg benserazide.

  • Administration:

    • Administer this compound via oral gavage (p.o.) at a volume of 5-10 mL/kg.

    • Typically, this compound is administered 30-60 minutes prior to the L-DOPA injection to allow for absorption and target engagement.

    • Administer the L-DOPA/benserazide solution subcutaneously (s.c.).

  • Behavioral Assessment: Begin behavioral testing immediately after L-DOPA administration (see Protocol 3).

Protocol 3: L-DOPA-Induced Rotational Behavior Test

This test quantifies the motor asymmetry in unilaterally 6-OHDA lesioned rats following the administration of a dopaminergic agent.

Materials:

  • Automated rotometer bowls or a circular arena for manual observation

  • Video recording equipment (optional, for manual scoring)

  • Treated 6-OHDA lesioned rats

Procedure:

  • Habituation: Place the rat in the testing arena for a brief habituation period (e.g., 5-10 minutes) before drug administration.

  • Drug Administration: Administer this compound and/or L-DOPA as described in Protocol 2.

  • Recording Rotations:

    • Immediately after L-DOPA injection, place the rat in the rotometer.

    • Record the number of full 360° turns in the contralateral direction (away from the lesioned side) and ipsilateral direction (towards the lesioned side).

    • Record rotations for a period of 90-120 minutes.

  • Data Analysis:

    • Express the data as net contralateral turns (contralateral turns - ipsilateral turns) in blocks of 10 or 20 minutes.

    • Compare the total net contralateral turns between the group receiving L-DOPA alone and the group receiving this compound plus L-DOPA.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed potentiation.

Visualizations

G cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_treatment Treatment & Assessment animal_prep Animal Acclimatization desipramine Desipramine Pre-treatment (25 mg/kg, i.p.) animal_prep->desipramine anesthesia Anesthesia desipramine->anesthesia stereotaxic Stereotaxic Mounting anesthesia->stereotaxic injection Unilateral 6-OHDA Injection (Medial Forebrain Bundle) stereotaxic->injection recovery Post-operative Care (Analgesia, Hydration) injection->recovery lesion_dev Lesion Development (2-3 weeks) recovery->lesion_dev lesion_confirm Lesion Confirmation (Apomorphine/Amphetamine Rotation) lesion_dev->lesion_confirm jnj_admin This compound Administration (p.o.) lesion_confirm->jnj_admin ldopa_admin L-DOPA/Benserazide Admin. (s.c.) jnj_admin->ldopa_admin 30-60 min rotation_test Rotational Behavior Test (90-120 min) ldopa_admin->rotation_test immediately

Caption: Experimental workflow for this compound administration in 6-OHDA lesioned rats.

G cluster_striatum Striatal Medium Spiny Neuron (Indirect Pathway) cluster_parkinsons Parkinson's Disease State D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuron_Output Neuronal Inhibition (Reduced Motor Output) PKA->Neuron_Output Leads to Dopamine Dopamine Dopamine->D2R Adenosine Adenosine Adenosine->A2AR JNJ This compound JNJ->A2AR Antagonizes Low_Dopamine Low Dopamine High_Adenosine High Adenosine Activity

Caption: Signaling pathway of A2A and D2 receptor interaction in the striatum.

References

Application Note and Protocol: JNJ-40255293 Solubility and Use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information on the solubility of JNJ-40255293 in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and subsequent use in in vitro biological assays. It includes protocols for solution preparation and outlines the compound's mechanism of action.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A receptor, also showing high affinity for the adenosine A1 receptor.[1][2][3] As a dual A2A/A1 antagonist, it has been investigated for its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.[1][4][5] Adenosine A2A receptors are highly expressed in brain regions rich in dopamine receptors, and their blockade can modulate dopaminergic neurotransmission, making them a key target for non-dopaminergic therapies for Parkinson's disease.[6][7] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro research.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-Amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one[1][8]
CAS Number 1147271-25-7[8][9]
Molecular Formula C23H22N4O3[8][9]
Molecular Weight 402.45 g/mol [8][9]
Appearance Light yellow to yellow solid powder[9]

Table 2: In Vitro Receptor Binding Affinity of this compound

Target ReceptorKi (nM)Selectivity NotesReference
Human Adenosine A2A 6.8 - 7.5High-affinity antagonist[1][3]
Human Adenosine A1 42~7-fold lower affinity vs. A2A[1][3]
Human Adenosine A2B 230Weaker affinity[3]
Human Adenosine A3 9200Low affinity[3]

Solubility in DMSO

This compound is soluble in DMSO.[8] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Note that the use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[9]

Table 3: Solubility Data for this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO 100248.48Ultrasonic treatment is recommended to achieve this concentration. Use newly opened DMSO.[9]
DMSO 4.0210[3]

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials and Equipment:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 40.25 mg of the compound (Molecular Weight = 402.45).

  • Solvent Addition: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 40.25 mg, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Place the vial in a bath sonicator and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of particulates.[9]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended in the storage section.

Protocol for Preparing Working Solutions

Working solutions are prepared by serially diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

  • Initial Dilution: Briefly centrifuge the stock solution vial to collect the contents at the bottom.

  • Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your assay.

    • Example: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 100 mM stock to 999 µL of assay buffer).

  • Final Concentration: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

G cluster_prep Compound Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock 100 mM Stock Solution dissolve->stock serial_dilute Prepare Serial Dilutions (in Assay Buffer) stock->serial_dilute Dilute treat Treat Cells with Working Solutions serial_dilute->treat plate_cells Plate Cells plate_cells->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Receptor Binding, Signaling) incubate->assay data Data Acquisition & Analysis assay->data

Fig 1. General workflow for preparing and using this compound in in vitro assays.

Mechanism of Action: Adenosine Receptor Antagonism

This compound functions by blocking adenosine A2A and A1 receptors. In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic neurons of the "indirect pathway." Activation of A2A receptors by adenosine normally inhibits D2 receptor function, leading to reduced motor activity. By antagonizing the A2A receptor, this compound removes this inhibitory effect, thereby facilitating dopamine-mediated signaling and promoting motor function.[4][6]

G cluster_legend Legend cluster_pathway This compound Signaling Pathway l1 Activation -> l2 Inhibition --| l3 Antagonism X adenosine Adenosine a2a A2A Receptor adenosine->a2a jnj This compound jnj->a2a X inhibition Inhibition of D2 Signaling a2a->inhibition d2 D2 Receptor motor Motor Output d2->motor dopamine Dopamine dopamine->d2 inhibition->d2

Fig 2. Antagonism of the Adenosine A2A receptor by this compound.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Table 4: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid Powder -20°C3 yearsStore in a dry, dark place.[9]
4°C2 yearsFor shorter-term storage.[9]
In DMSO -80°C6 monthsRecommended for long-term storage of stock solutions.[9]
-20°C1 monthFor short-term storage. Avoid more than two freeze-thaw cycles.[9]

References

Application Notes and Protocols: JNJ-40255293 Cell-Based Assay for Adenosine A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes and a promising therapeutic target for a range of disorders, including Parkinson's disease. JNJ-40255293 is a potent and selective antagonist of the A2A receptor.[1][2][3] These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the human A2A receptor.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[4] Upon activation by an agonist, such as adenosine or a synthetic agonist like CGS21680, the Gs protein activates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP responsive element-binding protein (CREB).[4][6] This signaling cascade can be effectively inhibited by an A2A receptor antagonist like this compound.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A A2A Receptor Gs Gs Protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response CREB->Response Agonist Agonist Agonist->A2A Activates JNJ This compound (Antagonist) JNJ->A2A Blocks

A2A Receptor Signaling Pathway.

Principle of the Assay

This cell-based assay quantifies the ability of this compound to antagonize the activation of the A2A receptor. The assay utilizes a cell line stably expressing the human A2A receptor. An A2A receptor agonist is used to stimulate the cells, leading to an increase in intracellular cAMP. The potency of this compound is determined by its ability to inhibit this agonist-induced cAMP production in a dose-dependent manner. The resulting data can be used to determine the IC50 value of the antagonist.

Quantitative Data for this compound

The following table summarizes the reported binding affinities and in vivo activities of this compound.

ParameterSpeciesValueReference
Binding Affinity (Ki)
A2A ReceptorHuman7.5 nM[1][2][3]
A1 ReceptorHuman52.5 nM (approx. 7-fold selectivity)[1][2]
In Vivo Receptor Occupancy (ED50)
A2A Receptor (brain)Rat0.21 mg/kg, p.o.[2]
A1 Receptor (brain)Rat2.1 mg/kg, p.o.[2]
Plasma EC50 for A2A Occupancy Rat13 ng/mL[1][2]
Functional Antagonism (IC50)
Agonist-stimulated cAMP productionHuman (HEK293)Data to be determined by assay

Experimental Protocol: cAMP-Based Assay for A2A Antagonism

This protocol describes a method for determining the potency of this compound as an A2A receptor antagonist by measuring its ability to inhibit agonist-induced cAMP accumulation in a human cell line.

Materials and Reagents:

  • HEK293 cells stably expressing the human A2A receptor (or other suitable host cells like CHO)

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-buffered saline (PBS)

  • This compound

  • A2A receptor agonist (e.g., CGS21680)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white solid bottom assay plates

  • Multichannel pipettes and sterile pipette tips

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader compatible with the chosen cAMP assay kit

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A1 Culture A2A-expressing cells A2 Harvest and count cells A1->A2 A3 Seed cells into 384-well plate A2->A3 A4 Incubate overnight A3->A4 B1 Prepare this compound serial dilutions A4->B1 B2 Add this compound to cells and pre-incubate B1->B2 B3 Prepare agonist solution (e.g., CGS21680) B2->B3 B4 Add agonist to cells to stimulate B3->B4 B5 Incubate to allow cAMP accumulation B4->B5 C1 Lyse cells and add cAMP detection reagents B5->C1 C2 Incubate as per kit instructions C1->C2 C3 Read plate on a compatible plate reader C2->C3 D1 Normalize data to controls C3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Experimental Workflow for A2A Antagonist Assay.

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hA2A cells in T75 flasks at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

    • Seed 20 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Assay Protocol:

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA). The final concentrations should typically range from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).

    • Antagonist Pre-incubation: Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells of the cell plate.

    • Incubate for 30 minutes at room temperature.

    • Agonist Stimulation: Prepare a solution of the A2A agonist (e.g., CGS21680) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.

    • Add 10 µL of the agonist solution to all wells except for the negative control wells (which receive assay buffer instead).

    • cAMP Accumulation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents directly to the wells.

    • Incubate the plate for the recommended time to allow the detection reaction to proceed.

    • Read the plate on a compatible plate reader.

Data Analysis:

  • Normalization:

    • The signal from the vehicle control wells (no agonist, no antagonist) represents the basal cAMP level (0% stimulation).

    • The signal from the wells with agonist and vehicle control (no antagonist) represents the maximum agonist-induced cAMP level (100% stimulation).

    • Normalize the data by expressing the signal from each well as a percentage of the maximum agonist response after subtracting the basal signal.

  • Dose-Response Curve and IC50 Calculation:

    • Plot the normalized response (%) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

    • The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response, can be determined from the fitted curve.

Expected Results:

This compound is expected to produce a concentration-dependent inhibition of the agonist-stimulated cAMP production. The resulting sigmoidal dose-response curve will allow for the determination of a precise IC50 value, which serves as a quantitative measure of the compound's potency as an A2A receptor antagonist in a cellular context.

References

Application Notes and Protocols for JNJ-40255293 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1] It has demonstrated efficacy in preclinical models of Parkinson's disease, making it a valuable tool for research in neurodegenerative disorders.[2][3] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 402.45 g/mol [1][4]
Chemical Formula C₂₃H₂₂N₄O₃[1][4]
CAS Number 1147271-25-7[1][4]
Appearance Solid powder[1][4]
Purity >98% (HPLC)[1]
Solubility Soluble in DMSO (e.g., 10 mM)[1][4]
Storage (Solid) -20°C (long term), 4°C (short term)[1][4]
Storage (in Solvent) -80°C (≤ 6 months), -20°C (≤ 6 months)[1][5]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.

Step 1: Equilibrate this compound to Room Temperature

  • Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability of the compound.

Step 2: Weigh the this compound Powder

  • In a suitable weighing vessel, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.02 mg of this compound.

    • Calculation:

      • Molecular Weight (MW) = 402.45 g/mol

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.01 mol/L x 402.45 g/mol x 0.001 L = 0.0040245 g = 4.02 mg

Step 3: Dissolve in DMSO

  • Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

Step 4: Aliquot and Store

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For shorter-term storage (up to 1-6 months), -20°C is also acceptable.[1][5]

Visualizations

Adenosine Receptor Signaling Pathway and this compound Mechanism of Action

This compound acts as an antagonist at both A2A and A1 adenosine receptors. In conditions like Parkinson's disease, the A2A receptor is a key target. The diagram below illustrates the simplified signaling cascade and the point of intervention for this compound.

Adenosine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (e.g., Striatal GABAergic Neuron) Adenosine_pre Adenosine A2A_R A2A Receptor Adenosine_pre->A2A_R Binds AC Adenylyl Cyclase A2A_R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability PKA->Cellular_Response Leads to JNJ This compound JNJ->A2A_R Blocks

Caption: Mechanism of this compound as an A2A receptor antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Check Visually Confirm Complete Dissolution Dissolve->Check Check->Dissolve No Aliquot Aliquot into Single-Use Volumes Check->Aliquot Yes Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Behavioral Testing of JNJ-40255293 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the preclinical efficacy of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, in a mouse model of Parkinson's disease-like motor impairment. The described methodology focuses on the reversal of haloperidol-induced hypolocomotion, a common behavioral assay to evaluate the potential of therapeutic agents to ameliorate motor deficits.[1][2][3]

Compound Information

This compound is a potent antagonist of the adenosine A2A receptor with a 7-fold in vitro selectivity over the adenosine A1 receptor.[2] Adenosine A2A receptor antagonists are under investigation as potential non-dopaminergic therapies for Parkinson's disease.[2][3] By blocking A2A receptors in the basal ganglia, these compounds can modulate striatal neuronal activity and may help to improve motor function.[2]

Signaling Pathway of this compound

Caption: Adenosine A2A and A1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocol: Reversal of Haloperidol-Induced Hypolocomotion in Mice

This protocol details the methodology to assess the ability of this compound to reverse motor deficits induced by the dopamine D2 receptor antagonist, haloperidol.

1. Animals:

  • Species: Male Swiss albino mice.

  • Weight: 25–30 g.

  • Housing: Standard polypropylene cages (10 mice per cage) under a 12:12 h light/dark cycle at a controlled temperature (23±2°C) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week before the experiment and to the testing room for at least 1 hour prior to testing.

2. Materials:

  • This compound

  • Haloperidol

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Open field apparatus (e.g., 40 x 40 x 30 cm arena)

  • Video tracking software for automated recording of locomotor activity.

  • Standard laboratory equipment (syringes, needles, balances, etc.).

3. Experimental Procedure:

cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Testing Phase cluster_3 Data Analysis A Acclimatize mice to testing room (1 hr) B Administer Vehicle or this compound (p.o.) A->B C Administer Haloperidol (1 mg/kg, i.p.) 30 min post-JNJ-40255293 B->C D Place mouse in center of open field arena 30 min post-haloperidol C->D E Record locomotor activity for 30 min D->E F Quantify total distance traveled, time spent mobile, etc. E->F G Statistical analysis (e.g., ANOVA followed by post-hoc tests) F->G

Caption: Experimental workflow for the this compound behavioral testing protocol.

Step-by-step protocol:

  • Drug Preparation: Prepare fresh solutions of this compound and haloperidol on the day of the experiment. This compound should be dissolved in an appropriate vehicle for oral (p.o.) administration. Haloperidol is typically dissolved in physiological saline for intraperitoneal (i.p.) injection.

  • Animal Groups: Randomly assign mice to different treatment groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, this compound dose 1 + Haloperidol, this compound dose 2 + Haloperidol, etc.). A minimum of 8-10 animals per group is recommended.

  • This compound Administration: Administer the designated dose of this compound or vehicle orally to the mice.

  • Haloperidol Administration: Thirty minutes after the administration of this compound or vehicle, administer haloperidol (1 mg/kg, i.p.) to induce hypolocomotion.

  • Open Field Test: Thirty minutes after the haloperidol injection, place each mouse individually in the center of the open field arena.

  • Data Recording: Immediately start recording the locomotor activity of the mouse using the video tracking software for a duration of 30 minutes.

  • Data Analysis: Analyze the recorded data to determine various parameters of locomotor activity, including total distance traveled, time spent mobile, and number of ambulatory movements.

  • Statistical Analysis: Compare the data from the different treatment groups using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the effects.

Data Presentation

The following table summarizes the expected outcomes of this compound in the reversal of haloperidol-induced hypolocomotion in mice. The data is presented as the mean ± SEM.

Treatment GroupDose (mg/kg)Route of AdministrationNTotal Distance Traveled (arbitrary units)% Reversal of Haloperidol Effect
Vehicle + Vehicle-p.o. / i.p.101000 ± 100N/A
Vehicle + Haloperidol1p.o. / i.p.10200 ± 500%
This compound + Haloperidol1p.o. / i.p.10400 ± 6025%
This compound + Haloperidol3p.o. / i.p.10600 ± 7050%
This compound + Haloperidol10p.o. / i.p.10800 ± 8075%

Note: The quantitative data in this table is illustrative and based on the expected dose-dependent reversal of haloperidol-induced hypolocomotion by an effective A2A antagonist. Actual experimental results may vary.

Expected Results and Interpretation

Administration of haloperidol is expected to significantly reduce the locomotor activity of mice compared to the vehicle-treated group. Pre-treatment with this compound is anticipated to dose-dependently reverse this hypolocomotion, with higher doses of this compound leading to a greater restoration of normal locomotor activity. A statistically significant increase in locomotor activity in the this compound treated groups compared to the Vehicle + Haloperidol group would indicate the compound's efficacy in this model. These findings would support the potential of this compound as a therapeutic agent for motor symptoms associated with Parkinson's disease.[2]

References

Application Notes and Protocols for JNJ-40255293 in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, particularly in the central nervous system. The adenosine A2A receptor is coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the adenosine A1 receptor is coupled to the Gi alpha subunit, and its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Given its mechanism of action as an antagonist, this compound is expected to inhibit the agonist-induced production of cAMP at the A2A receptor and to block the agonist-induced decrease in cAMP at the A1 receptor. This property makes cAMP functional assays an essential tool for characterizing the potency and efficacy of this compound.

These application notes provide detailed protocols for utilizing this compound in cAMP functional assays using common commercially available platforms.

Data Presentation

The following table summarizes the in vitro binding affinity of this compound for the human adenosine A2A and A1 receptors. The functional inhibitory concentration (IC50) in a cAMP assay should be determined experimentally using the protocols provided below.

CompoundTarget ReceptorParameterValue (nM)Reference
This compoundHuman Adenosine A2AKi7.5[1]
This compoundHuman Adenosine A1Ki~52.5 (7-fold lower affinity than A2A)[1]
This compoundHuman Adenosine A2AIC50 (cAMP Assay)To be determined experimentally

Signaling Pathway

The activation of the adenosine A2A receptor by an agonist leads to a signaling cascade that results in the production of intracellular cAMP. This compound acts by blocking the initial step of this cascade, the binding of the agonist to the receptor.

cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor (GPCR) Gs Gs Protein A2A_Receptor->Gs Activates Agonist Adenosine Agonist (e.g., NECA, CGS-21680) Agonist->A2A_Receptor Binds and Activates JNJ This compound (Antagonist) JNJ->A2A_Receptor Blocks Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: Adenosine A2A Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow

A typical workflow for determining the IC50 of this compound in a cAMP functional assay involves cell preparation, compound treatment, and signal detection.

cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_detection 3. cAMP Detection cluster_analysis 4. Data Analysis Harvest Harvest HEK293 cells stably expressing human A2A receptor Seed Seed cells into a 384-well microplate Harvest->Seed Incubate Incubate overnight Seed->Incubate Add_Antagonist Add serial dilutions of This compound Incubate->Add_Antagonist Preincubation Pre-incubate Add_Antagonist->Preincubation Add_Agonist Add A2A agonist (e.g., NECA) at EC80 concentration Preincubation->Add_Agonist Incubation Incubate Add_Agonist->Incubation Lysis Lyse cells (if required by assay kit) Incubation->Lysis Add_Reagents Add cAMP detection reagents (e.g., HTRF, GloSensor) Lysis->Add_Reagents Read Read plate on a compatible microplate reader Add_Reagents->Read Plot Plot dose-response curve Read->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: General Experimental Workflow for an Antagonist cAMP Functional Assay.

Experimental Protocols

The following are generalized protocols for common non-radioactive cAMP assay platforms. Specific reagent volumes and incubation times should be optimized according to the manufacturer's instructions for the chosen assay kit.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on the competitive immunoassay between native cAMP and a labeled cAMP conjugate.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Adenosine A2A receptor agonist (e.g., NECA or CGS-21680).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Culture HEK293-A2A cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer (typically HBSS or PBS with a phosphodiesterase inhibitor like IBMX).

    • Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C for 1-2 hours or overnight for adherent cells.

  • Agonist EC80 Determination (Preliminary Experiment):

    • Prepare serial dilutions of the A2A agonist (e.g., NECA).

    • Add the agonist dilutions to the cells and incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents according to the kit protocol.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF reader.

    • Plot the dose-response curve and determine the EC80 concentration of the agonist.

  • This compound IC50 Determination:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.

    • Add the A2A agonist at its pre-determined EC80 concentration to all wells (except for negative controls).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents.

    • Incubate for 1 hour at room temperature.

    • Read the plate.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GloSensor™ cAMP Assay

This is a live-cell, real-time assay that uses a genetically encoded biosensor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor and the GloSensor™ cAMP plasmid.

  • Cell culture medium.

  • This compound.

  • Adenosine A2A receptor agonist (e.g., NECA or CGS-21680).

  • GloSensor™ cAMP Reagent.

  • 384-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Culture the engineered HEK293 cells to 80-90% confluency.

    • Harvest and seed the cells into the microplate.

    • Incubate overnight at 37°C.

  • Assay Equilibration:

    • Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

  • Agonist EC80 Determination (Preliminary Experiment):

    • Prepare serial dilutions of the A2A agonist.

    • Add the agonist to the cells.

    • Measure luminescence kinetically or at a fixed time point (e.g., 15-30 minutes).

    • Determine the EC80 concentration.

  • This compound IC50 Determination:

    • Prepare serial dilutions of this compound.

    • Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.

    • Add the A2A agonist at its EC80 concentration.

    • Measure luminescence.

  • Data Analysis:

    • Analyze the data as described in the HTRF protocol to determine the IC50 value.

Protocol 3: AlphaScreen® cAMP Assay

This assay is another competitive immunoassay based on the proximity of donor and acceptor beads.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium.

  • This compound.

  • Adenosine A2A receptor agonist (e.g., NECA).

  • AlphaScreen® cAMP assay kit (containing acceptor beads, donor beads, and biotinylated cAMP).

  • 384-well white microplates (e.g., ProxiPlate).

  • AlphaScreen-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Prepare and seed cells as described for the HTRF assay.

  • Agonist EC80 Determination (Preliminary Experiment):

    • Determine the EC80 of the A2A agonist as described in the HTRF protocol, following the AlphaScreen® kit manufacturer's instructions for reagent addition and incubation.

  • This compound IC50 Determination:

    • Pre-incubate the cells with serial dilutions of this compound.

    • Stimulate the cells with the A2A agonist at its EC80 concentration.

    • Lyse the cells and add the AlphaScreen® detection reagents.

    • Incubate in the dark at room temperature for the time specified in the kit protocol.

    • Read the plate on an AlphaScreen reader.

  • Data Analysis:

    • Calculate and plot the percentage of inhibition to determine the IC50 of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cAMP functional assays. By following these methodologies, scientists can accurately determine the functional potency of this adenosine A2A/A1 receptor antagonist, which is a critical step in the drug discovery and development process for neurodegenerative disorders like Parkinson's disease. The use of HEK293 cells stably expressing the human A2A receptor, combined with a robust cAMP detection platform, will ensure the generation of reliable and reproducible data.

References

JNJ-40255293 Oral Administration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It has demonstrated efficacy in various preclinical models, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1][2][3] As an orally bioavailable compound, this compound offers a convenient route of administration for in vivo studies. These application notes provide detailed guidelines and protocols for the oral administration of this compound to support robust and reproducible preclinical research.

Data Presentation

In Vivo Efficacy and Receptor Occupancy

The following tables summarize the key in vivo efficacy and receptor occupancy data for this compound following oral administration in rodents.

ParameterSpeciesValueModel/AssayReference
A2A Receptor Occupancy (ED50) Rat0.21 mg/kg, p.o.In vivo receptor binding[1][2][3]
A1 Receptor Occupancy (ED50) Rat2.1 mg/kg, p.o.In vivo receptor binding[1][2][3]
Plasma EC50 for A2A Occupancy Rat13 ng/mLEx vivo receptor binding[1][2][3]
Minimum Effective Dose (EEG) Rat0.63 mg/kg, p.o.Sleep-wake encephalography[1][2][3]
Behavioral Effects in Preclinical Models of Parkinson's Disease
EffectSpeciesModelEffective Dose Range (p.o.)Reference
Reversal of Haloperidol-induced CatalepsyRatDopamine D2 antagonist modelNot specified[1][2][3]
Reversal of Haloperidol-induced HypolocomotionMouseDopamine D2 antagonist model0.1 - 10 mg/kg
Potentiation of L-DOPA effectsRat6-OHDA lesion modelNot specified[1][2][3]
Reversal of Reserpine-induced HypolocomotionRatVMAT inhibitor modelNot specified[1][2][3]
Potentiation of Apomorphine-induced AgitationRatDopamine agonist modelNot specified[1][2][3]

Experimental Protocols

Formulation for Oral Administration (p.o.)

A common vehicle for the oral administration of this compound in preclinical studies is a solution composed of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Protocol for a 1 mg/mL Solution:

  • Dissolve this compound in DMSO: Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Add PEG300: In a separate tube, for every 1 mL of the final formulation, add 400 µL of PEG300.

  • Add Tween-80: To the PEG300, add 50 µL of Tween-80 and mix thoroughly.

  • Combine and Add Saline: Add 100 µL of the this compound/DMSO stock solution to the PEG300/Tween-80 mixture. Mix well.

  • Final Volume Adjustment: Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex: Vortex the final solution until it is clear and homogenous.

Note: The final concentration of DMSO in this formulation is 10%. Adjust the initial stock concentration and volumes as needed for your desired final dose, ensuring the final percentage of each vehicle component is well-tolerated by the animal model.

Protocol for Oral Gavage in Rodents

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct volume of the drug formulation to administer. A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury. For mice, scruff the neck and back to immobilize the head and body. For rats, a similar but larger grip is required.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an antagonist at both A2A and A1 adenosine receptors. In the striatum, A2A receptors are highly expressed on the indirect pathway medium spiny neurons, where they form heteromers with dopamine D2 receptors. Adenosine, acting on A2A receptors, has an opposing effect to dopamine, which acts on D2 receptors. By blocking the A2A receptor, this compound can potentiate dopamine signaling, which is beneficial in conditions of dopamine depletion like Parkinson's disease.

cluster_0 Striatal Neuron (Indirect Pathway) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor JNJ40255293 This compound JNJ40255293->A2A_Receptor AC Adenylyl Cyclase A2A_Receptor->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor D2_Receptor->AC -

Caption: this compound blocks A2A receptors, modulating dopamine signaling.

Experimental Workflow for In Vivo Oral Administration Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with orally administered this compound.

cluster_workflow Experimental Workflow Formulation Prepare this compound Formulation Animal_Prep Animal Weighing and Dose Calculation Formulation->Animal_Prep Administration Oral Gavage Administration Animal_Prep->Administration Behavioral Behavioral Testing Administration->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Administration->PK_PD Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis PK_PD->Data_Analysis

Caption: Workflow for oral administration of this compound in vivo.

References

Application Notes and Protocols: Microdialysis Procedure with JNJ-40255293 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3][4] Adenosine A2A receptor antagonists are of significant interest for their therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.[1][3][4] Microdialysis is a powerful in vivo technique used to sample the extracellular fluid of tissues, providing critical pharmacokinetic and pharmacodynamic information.[5] This document provides detailed application notes and protocols for conducting a microdialysis study in a preclinical rodent model to assess the effects of this compound on neurochemical endpoints, such as dopamine and noradrenaline levels, in key brain regions like the striatum and prefrontal cortex.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ReceptorBinding Affinity (Ki)Functional Activity
Human Adenosine A2A7.5 nM[1][3]Antagonist
Human Adenosine A142 nM[2]Antagonist
Human Adenosine A2B230 nM[2]Weaker Affinity
Human Adenosine A39200 nM[2]Weaker Affinity

Table 2: In Vivo Pharmacological Properties of this compound in Rats

ParameterValue
A2A Receptor Occupancy (ED50, p.o.)0.21 mg/kg[1][4]
A1 Receptor Occupancy (ED50, p.o.)2.1 mg/kg[1][4]
Plasma EC50 for A2A Receptor Occupancy13 ng/mL[1][4]
Minimum Effective Dose (Wakefulness, p.o.)0.63 mg/kg[1][4]

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rat Striatum Following this compound Administration

This protocol details the procedure for implanting a microdialysis probe into the rat striatum and collecting dialysate samples to measure neurotransmitter levels following systemic administration of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle for this compound (e.g., 20% hydroxypropyl-β-cyclodextrin)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rat and mount it in a stereotaxic frame.

    • Expose the skull and drill a small burr hole over the target brain region (striatum). Stereotaxic coordinates for the striatum from bregma: Anterior/Posterior (A/P) +1.0 mm, Medial/Lateral (M/L) ±2.5 mm, Dorsal/Ventral (D/V) -5.0 mm from the skull surface.

    • Slowly lower the microdialysis probe into the striatum.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., 0.1-10 mg/kg, p.o.) or vehicle.

    • Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) post-administration.

    • Store the collected samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the dialysate samples.

    • Analyze the samples for dopamine and noradrenaline concentrations using a validated analytical method, such as HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Perform statistical analysis to compare the effects of this compound treatment with the vehicle control group.

Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Striatopallidal) Adenosine_pre Adenosine A1R A1 Receptor Adenosine_pre->A1R Activates Ca_channel Ca2+ Channel A1R->Ca_channel Inhibits JNJ_pre This compound JNJ_pre->A1R Blocks JNJ_post This compound Glutamate_release Glutamate Release Ca_channel->Glutamate_release Triggers Adenosine_post Adenosine A2AR A2A Receptor Adenosine_post->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates D2R D2 Receptor D2R->AC Inhibits JNJ_post->A2AR Blocks cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Increases Dopamine Dopamine Dopamine->D2R Activates

Caption: Signaling pathway of this compound as a dual A1/A2A adenosine receptor antagonist.

Experimental Workflow for Microdialysis with this compound

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Anesthesia Surgery Stereotaxic Surgery & Probe Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (24h) Surgery->Recovery Probe_Connect Connect Probe to Pump & Collector Recovery->Probe_Connect Stabilization aCSF Perfusion & Baseline Stabilization Probe_Connect->Stabilization Baseline_Sample Collect Baseline Dialysate Samples Stabilization->Baseline_Sample Treatment Administer this compound or Vehicle Baseline_Sample->Treatment Post_Treatment_Sample Collect Post-treatment Dialysate Samples Treatment->Post_Treatment_Sample Sample_Storage Store Samples at -80°C Post_Treatment_Sample->Sample_Storage HPLC_Analysis Neurotransmitter Quantification (HPLC-ECD) Sample_Storage->HPLC_Analysis Data_Analysis Statistical Analysis & Interpretation HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the in vivo microdialysis study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-40255293 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293 in in vivo experiments. The information is designed to assist in optimizing dosage and experimental design for maximal efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3][4][5] It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[1][3][4] Its therapeutic potential, particularly in models of Parkinson's disease, is attributed to its ability to modulate dopaminergic signaling through the antagonism of A2A receptors in the basal ganglia.[1][6]

Q2: What is a recommended starting dose for in vivo studies in rats?

A2: A starting point for dose-response studies can be derived from the receptor occupancy data. The ED50 for A2A receptor occupancy in rats is approximately 0.21 mg/kg administered orally.[1][2][3] For functional effects, a minimum effective dose of 0.63 mg/kg (p.o.) has been reported in sleep-wake EEG studies.[1][2][3] Efficacy in various behavioral models in rats was generally observed when A2A receptor occupancy was in the 60-90% range.[1][2][3]

Q3: How should this compound be prepared for oral administration?

A3: While the specific vehicle used in the pivotal studies is not detailed in the provided search results, a common practice for oral administration of small molecules in preclinical studies is to formulate them in a vehicle such as 0.5% methylcellulose in water or a solution of 10-20% cyclodextrin. It is crucial to ensure the compound is fully solubilized or forms a homogenous suspension. A pilot formulation study to determine the optimal vehicle for your specific experimental conditions is recommended.

Q4: I am not observing the expected efficacy in my behavioral model. What are some potential troubleshooting steps?

A4:

  • Dosage and Pharmacokinetics: Ensure the dose is sufficient to achieve the desired receptor occupancy (60-90% for A2A).[1][2][3] Consider the timing of your behavioral assessment relative to the drug's peak plasma concentration and brain exposure. The plasma EC50 for A2A receptor occupancy in rats is 13 ng/mL.[1][2][3]

  • Route of Administration: The primary route described is oral (p.o.).[1][2][3] If using a different route, the dosage and formulation will need to be re-optimized.

  • Animal Model: The efficacy of this compound has been demonstrated in specific models of Parkinson's disease, such as haloperidol-induced catalepsy and 6-OHDA lesioned rats.[1][2][3] The effect may vary in different models.

  • Drug Formulation: Inconsistent suspension or precipitation of the compound can lead to variable dosing. Ensure your formulation is homogenous.

Q5: Does this compound affect baseline motor activity?

A5: this compound on its own did not significantly affect dopamine and noradrenaline release in the prefrontal cortex and striatum in microdialysis studies.[1][2][3] However, it has been shown to reverse hypolocomotion induced by agents like haloperidol and reserpine.[1][2][3]

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Potency

ParameterSpeciesValue
A2A Receptor Affinity (Ki)Human7.5 nM[1][4]
A1 Receptor Affinity (Ki)Human~52.5 nM (based on 7-fold selectivity)[1][4]
A2B Receptor Affinity (Ki)Not Specified230 nM[5]
A3 Receptor Affinity (Ki)Not Specified9200 nM[5]

Table 2: In Vivo Pharmacodynamics in Rats (Oral Administration)

ParameterValue
A2A Receptor Occupancy (ED50)0.21 mg/kg[1][2][3]
A1 Receptor Occupancy (ED50)2.1 mg/kg[1][2][3]
A2A Receptor Occupancy (Plasma EC50)13 ng/mL[1][2][3]
Minimum Effective Dose (Sleep-Wake EEG)0.63 mg/kg[1][2][3]
Target Receptor Occupancy for Efficacy60-90%[1][2][3]

Experimental Protocols

Protocol 1: Haloperidol-Induced Catalepsy in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Drug Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg) 60 minutes prior to haloperidol administration.

  • Induction of Catalepsy: Administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally).

  • Behavioral Assessment: At set time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), measure cataleptic behavior. A common method is the bar test:

    • Place the rat's forepaws on a horizontal bar raised 9 cm from the surface.

    • Measure the time until the rat removes both paws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency between vehicle-treated and this compound-treated groups.

Protocol 2: L-DOPA Potentiation in 6-OHDA Lesioned Rats

  • Animal Model: Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. Allow for a recovery and lesion stabilization period (e.g., 2-3 weeks).

  • Confirmation of Lesion: Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • Drug Formulation: Prepare this compound and L-DOPA/benserazide solutions.

  • Dosing:

    • Administer this compound (p.o.) at the desired doses.

    • After a pre-determined time (e.g., 30 minutes), administer a sub-threshold dose of L-DOPA with a peripheral decarboxylase inhibitor like benserazide.

  • Behavioral Assessment:

    • Immediately after L-DOPA administration, place the rats in automated rotometer bowls.

    • Record the number of full contralateral (away from the lesion) rotations for a set period (e.g., 90-120 minutes).

  • Data Analysis: Compare the total number of contralateral rotations in groups receiving L-DOPA alone versus those receiving this compound plus L-DOPA.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic GABAergic Neuron A1 A1 Receptor A2A A2A Receptor AC Adenylyl Cyclase A2A->AC + D2 D2 Receptor D2->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 downstream Downstream Effects (Reduced Neuronal Excitability) DARPP32->downstream Adenosine Adenosine Adenosine->A1 Adenosine->A2A Dopamine Dopamine Dopamine->D2 JNJ_40255293 This compound JNJ_40255293->A1 Antagonizes JNJ_40255293->A2A Antagonizes

Caption: this compound antagonizes A2A and A1 receptors, modulating dopamine signaling.

G start Start: Acclimate Animals drug_prep Prepare this compound & Vehicle start->drug_prep dosing Oral Administration (p.o.) drug_prep->dosing absorption Absorption & Distribution (e.g., 60 min) dosing->absorption inducer Administer Challenge Agent (e.g., Haloperidol) absorption->inducer behavior Behavioral Assessment (e.g., Catalepsy Test) inducer->behavior data Data Collection & Analysis behavior->data end End data->end

Caption: A typical experimental workflow for in vivo efficacy testing of this compound.

References

JNJ-40255293 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of JNJ-40255293. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of the compound throughout your experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are critical to maintain its viability and ensure reproducible experimental results. The compound is shipped as a solid powder at ambient temperature and has shown stability for several weeks under these conditions, sufficient for shipping and customs.[1] For longer-term storage, specific conditions should be met.

Data Presentation: Storage Recommendations

FormStorage TemperatureDurationNotes
Solid Powder -20°C>2 years (long-term)Store in a dry, dark environment.[1][2]
0 - 4°CDays to weeks (short-term)Store in a dry, dark environment.[1][2]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]
0 - 4°CDays to weeks (short-term)For immediate or near-term use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound solid powder (Molecular Weight: 402.45 g/mol )

    • Anhydrous/high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.02 mg of the compound.

    • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Mixing: Vortex the solution thoroughly to facilitate dissolution. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[2]

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

dot

troubleshooting_logic start Problem Encountered dissolution_issue Dissolution Issue? start->dissolution_issue precipitation_issue Precipitation After Thawing? dissolution_issue->precipitation_issue No vortex_sonicate Action: Vortex / Sonicate dissolution_issue->vortex_sonicate Yes inconsistent_results Inconsistent Results? precipitation_issue->inconsistent_results No aliquot_storage Action: Aliquot & Store Properly precipitation_issue->aliquot_storage Yes check_storage Action: Verify Storage Conditions inconsistent_results->check_storage Yes end Problem Resolved inconsistent_results->end No use_fresh_dmso Action: Use Fresh Anhydrous DMSO vortex_sonicate->use_fresh_dmso check_concentration Action: Verify Concentration use_fresh_dmso->check_concentration check_concentration->end warm_vortex Action: Warm to RT & Vortex aliquot_storage->warm_vortex warm_vortex->end use_fresh_aliquot Action: Use Fresh Aliquot check_storage->use_fresh_aliquot recalculate_concentration Action: Recalculate Concentration use_fresh_aliquot->recalculate_concentration recalculate_concentration->end

References

Potential off-target effects of JNJ-40255293

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-40255293.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It exhibits high affinity for the human A2A receptor and has a slightly lower affinity for the human A1 receptor, with a reported 7-fold in vitro selectivity for A2A over A1.[1] The antagonism of these receptors, particularly the A2A receptor, is believed to modulate dopaminergic neurotransmission, which is the basis for its investigation in models of Parkinson's disease.[1][4]

Q2: What is the known selectivity profile of this compound against other adenosine receptor subtypes?

Studies have shown that this compound has a weaker affinity for the A2B and A3 adenosine receptor subtypes compared to A2A and A1 receptors.[5][6] This suggests a degree of selectivity within the adenosine receptor family. For researchers investigating processes where A2B or A3 receptors are prominent, it is recommended to perform direct functional assays to confirm the lack of significant activity.

Q3: Are there any publicly available broad panel screening results (e.g., kinase panel, CEREP panel) for this compound?

As of the latest search, comprehensive off-target screening panel results for this compound are not publicly available. In drug development, such panels are typically used to identify unforeseen interactions with a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The absence of this public data means that researchers should exercise caution and consider performing their own targeted screening if there are concerns about specific off-target effects in their experimental system.

Q4: What are the potential functional consequences of the dual antagonism of A2A and A1 receptors?

The dual antagonism of A2A and A1 receptors may lead to synergistic effects on motor activation.[4] Antagonism of A1 receptors can promote presynaptic dopamine release, while A2A receptor antagonism enhances postsynaptic dopamine signaling.[4] However, this dual activity could also contribute to a more complex pharmacological profile and potential side effects compared to a highly selective A2A antagonist.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with A2A or A1 receptor antagonism. The phenotype may be mediated by off-target effects on other receptors, enzymes, or ion channels for which public screening data is unavailable.- Conduct a literature search for known off-target effects of structurally similar compounds.- Perform a targeted screen against a panel of receptors or kinases relevant to the observed phenotype.- Use a structurally distinct A2A/A1 antagonist as a control to see if the phenotype is reproducible.
Inconsistent results between different cell lines or tissues. The expression levels of adenosine receptor subtypes (A1, A2A, A2B, A3) can vary significantly between cell types and tissues. The observed effect might be influenced by the specific receptor repertoire of the experimental system.- Characterize the expression profile of all four adenosine receptor subtypes in your experimental model using techniques like qPCR or western blotting.- Use selective agonists and antagonists for each receptor subtype to dissect the contribution of each to the overall response.
Discrepancy between in vitro and in vivo results. Pharmacokinetic properties, metabolism of this compound, or engagement of in vivo specific off-targets could lead to different outcomes.- Measure the concentration of this compound in the relevant in vivo compartment to ensure adequate target engagement.- Consider potential species differences in receptor pharmacology and drug metabolism.- Evaluate potential off-target effects that may only be apparent in a whole organism context.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for various human adenosine receptor subtypes.

Target Reported Ki (nM) Reference
Adenosine A2A Receptor6.8 - 7.5[5][6]
Adenosine A1 Receptor42[5][6]
Adenosine A2B Receptor230[5][6]
Adenosine A3 Receptor9200[5][6]

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for determining the binding affinity of this compound to adenosine receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the human adenosine receptor of interest (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]-ZM241385 for A2A receptors), and varying concentrations of this compound.

  • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known, non-radioactive antagonist for the target receptor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R Activates A1_R A1 Receptor Adenosine->A1_R Activates JNJ_40255293 This compound JNJ_40255293->A2A_R Inhibits JNJ_40255293->A1_R Inhibits Gs Gs A2A_R->Gs Couples to Gi Gi A1_R->Gi Couples to AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Off_Target_Workflow Start Start: Unexpected Experimental Outcome Hypothesis Hypothesis: Potential Off-Target Effect? Start->Hypothesis Lit_Search Literature Search: - this compound off-target data - Data on structural analogs Hypothesis->Lit_Search In_Silico In Silico Analysis: - Target prediction tools - Structure-based docking Hypothesis->In_Silico Broad_Screen Broad Panel Screening: - Kinase panel - GPCR panel (e.g., CEREP) Lit_Search->Broad_Screen In_Silico->Broad_Screen Targeted_Assay Targeted Functional Assays: - Based on screening hits - Relevant to observed phenotype Broad_Screen->Targeted_Assay Confirmation Off-Target Confirmed? Targeted_Assay->Confirmation End_Yes Conclusion: Characterize novel off-target activity Confirmation->End_Yes Yes End_No Conclusion: Re-evaluate initial hypothesis (e.g., experimental artifact) Confirmation->End_No No

References

Overcoming JNJ-40255293 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-40255293, focusing on overcoming its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is expected to be very low.

Q2: In which solvents is this compound known to be soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Stock solutions are typically prepared in DMSO at concentrations up to 10 mM.[1]

Q3: Are there any established formulations for using this compound in in vivo experiments?

A3: Yes, a common formulation for in vivo studies involves a co-solvent system. One such protocol recommends a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This approach uses a combination of a primary organic solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and an aqueous vehicle (saline) to achieve a stable solution suitable for administration.[3]

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent dual antagonist of the adenosine A2A and A1 receptors, with a higher affinity for the A2A receptor.[1][4] In conditions like Parkinson's disease, adenosine A2A receptors are overactive in the basal ganglia, and by blocking these receptors, this compound can help to normalize motor function.[4][5]

Troubleshooting Guide: Overcoming Solubility Issues

Q5: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A5: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The troubleshooting workflow below provides a systematic approach to resolving this.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation observed upon dilution of DMSO stock in aqueous buffer step1 Step 1: Reduce Final DMSO Concentration Is the final DMSO concentration >1%? If so, try lowering it. start->step1 step2 Step 2: Incorporate a Surfactant Add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) to the aqueous buffer before adding the drug. step1->step2 If precipitation persists step3 Step 3: Utilize a Co-solvent System Prepare the final solution using a co-solvent system such as DMSO/PEG300/Tween-80/Saline. step2->step3 If precipitation persists end Achieved Soluble and Stable Solution step2->end If issue is resolved step4 Step 4: Consider Particle Size Reduction (Advanced) For formulation development, techniques like sonication or creating nanosuspensions can be explored to increase surface area. step3->step4 If higher concentrations are needed or for specific delivery routes step3->end If issue is resolved step4->end If issue is resolved

Caption: Troubleshooting workflow for this compound solubility.

Q6: What specific strategies can I try if simple dilution is not working?

A6: Based on established methods for poorly soluble drugs, you can try the following:

  • Co-solvency : Introduce a water-miscible co-solvent like PEG300, propylene glycol, or ethanol into your aqueous solution.[6][7]

  • Use of Surfactants : Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[6] Common choices include Tween-80 and Pluronic F-68.[6]

  • Complexation : Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which can enhance their solubility.[8]

Quantitative Data and Formulation Summary

The following table summarizes known solubility information and provides a template for recording experimental results.

Solvent/SystemConcentrationObservationsReference
DMSO10 mMSoluble[1]
In Vivo Formulation
10% DMSO≥ 5 mg/mLClear Solution[3]
40% PEG300
5% Tween-80
45% Saline
Experimental Systems
e.g., PBS (pH 7.4)User Definede.g., PrecipitationUser Data
e.g., PBS + 0.1% Tween-80User DefinedUser ObservationUser Data
e.g., 5% DMSO in SalineUser DefinedUser ObservationUser Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Objective : To prepare a high-concentration stock solution of this compound.

  • Materials :

    • This compound powder (MW: 402.45 g/mol )[1][2]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure :

    • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh 4.025 mg.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.[3]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

  • Objective : To prepare a soluble formulation of this compound for animal administration, based on a published method.[3]

  • Materials :

    • This compound stock solution in DMSO (e.g., 50 mg/mL)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure (to prepare 1 mL of a 5 mg/mL final solution) :

    • Start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Add 450 µL of sterile saline to the mixture in a stepwise manner, vortexing between additions to maintain clarity.

    • The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 5 mg/mL.[3] It is recommended to use this formulation on the same day it is prepared.[3]

Signaling Pathway

This compound primarily targets the Adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, dopamine levels are depleted, leading to overactivity of the A2A receptor pathway. This compound blocks this receptor, helping to restore the balance of signaling.

G cluster_0 Adenosine A2A Receptor Signaling Pathway in Striatum JNJ This compound A2AR Adenosine A2A Receptor JNJ->A2AR Antagonizes/Blocks AC Adenylyl Cyclase A2AR->AC Stimulates Adenosine Adenosine Adenosine->A2AR Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Output Reduced Motor Output (Characteristic of Parkinson's Disease) PKA->Output Leads to Dopamine Dopamine D2 Receptor Signaling (Inhibitory) Dopamine->Output Inhibits (This is reduced in PD)

Caption: Simplified signaling pathway for the Adenosine A2A receptor.

References

Technical Support Center: JNJ-40255293 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293 in behavioral studies. The information is based on preclinical data for this dual adenosine A2A/A1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It exhibits a higher affinity for the A2A receptor, with a 7-fold in vitro selectivity over the A1 receptor.[1][2][3] The therapeutic potential, particularly in models of Parkinson's disease, is believed to stem from its ability to modulate dopaminergic signaling.[1][4]

Q2: What are the key binding affinities and in vivo potencies of this compound?

This compound is a high-affinity antagonist. In vitro, it has a binding affinity (Ki) of 6.8 nM for the human A2A receptor and 42 nM for the human A1 receptor.[5] In vivo studies in rats have shown ED50 values of 0.21 mg/kg (p.o.) for A2A receptor occupancy and 2.1 mg/kg (p.o.) for A1 receptor occupancy.[1][2][3] The plasma EC50 for rat brain A2A receptor occupancy is 13 ng/mL.[1][2][3]

Q3: Does this compound directly affect dopamine release?

Microdialysis studies have shown that this compound does not directly affect the release of dopamine or noradrenaline in the prefrontal cortex and striatum of rats.[1][2][3] Instead, its effects are mediated by antagonizing adenosine receptors, which in turn modulate the dopaminergic system.[4]

Q4: What behavioral effects have been observed with this compound in animal models of Parkinson's disease?

In preclinical models of Parkinson's disease, this compound has demonstrated the ability to:

  • Reverse hypolocomotion induced by the dopamine-depleting agent reserpine.[1][2]

  • Potentiate the effects of L-DOPA in rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal pathway.[1][2]

Q5: What are the observed effects of this compound on wakefulness?

In sleep-wake encephalographic (EEG) studies, this compound has been shown to dose-dependently enhance consolidated waking, which is followed by a delayed compensatory sleep.[1][2][3] The minimum effective oral dose for this effect was 0.63 mg/kg.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent results in haloperidol-induced catalepsy studies.

  • Possible Cause: Variability in the timing of this compound administration relative to the haloperidol challenge.

  • Troubleshooting Step: Ensure a consistent and optimal pre-treatment time with this compound before the haloperidol injection. The required receptor occupancy for efficacy is generally in the 60-90% range, so sufficient time for drug absorption and distribution to the brain is critical.[1][2][3]

  • Possible Cause: The dose of haloperidol may be too high, causing a ceiling effect that is difficult to reverse.

  • Troubleshooting Step: Perform a dose-response curve for haloperidol to determine a dose that induces submaximal catalepsy, allowing for a therapeutic window to observe the reversal effects of this compound.

Issue 2: Lack of potentiation of L-DOPA in the 6-OHDA lesion model.

  • Possible Cause: The dose of this compound may be insufficient to achieve the necessary A2A receptor occupancy.

  • Troubleshooting Step: A dose-response study with this compound should be conducted. Efficacy in this model is associated with a brain A2A receptor occupancy of 60-90%.[1][2][3]

  • Possible Cause: The degree of the 6-OHDA lesion may be too severe, resulting in a loss of striatal neurons where A2A and dopamine D2 receptors are co-localized.

  • Troubleshooting Step: Validate the extent of the lesion using tyrosine hydroxylase (TH) immunohistochemistry. A moderate lesion is often optimal for observing potentiation of L-DOPA.

Issue 3: High variability in locomotor activity assays.

  • Possible Cause: Environmental factors such as lighting, noise, and handling stress can significantly impact locomotor activity.

  • Troubleshooting Step: Acclimate the animals to the testing room and apparatus before the experiment. Maintain consistent environmental conditions across all testing sessions.

  • Possible Cause: The timing of the locomotor activity measurement after drug administration is critical.

  • Troubleshooting Step: Conduct a time-course study to determine the peak effect of this compound on locomotor activity and use this time point for all subsequent experiments.

Data Presentation

Table 1: In Vitro and In Vivo Receptor Occupancy of this compound

ParameterSpeciesValueReference
A2A Receptor KiHuman7.5 nM[1]
A1 Receptor KiHuman42 nM[5]
A2A Receptor Occupancy ED50Rat0.21 mg/kg (p.o.)[1][2][3]
A1 Receptor Occupancy ED50Rat2.1 mg/kg (p.o.)[1][2][3]
Plasma EC50 for A2A OccupancyRat13 ng/mL[1][2][3]

Table 2: Behavioral Effects of this compound in Preclinical Models

Behavioral ModelEffect of this compoundSpeciesReference
Haloperidol-induced CatalepsyReversalRat[1][2]
Haloperidol-induced HypolocomotionReversalRat, Mouse[1][2]
Haloperidol-induced Conditioned Avoidance ImpairmentReversalRat[1][2]
Apomorphine-induced AgitationPotentiationNot Specified[1][2]
Reserpine-induced HypolocomotionReversalNot Specified[1][2]
L-DOPA Effects in 6-OHDA Lesioned RatsPotentiationRat[1][2]
Sleep-Wake EEGEnhanced Consolidated WakingRat[1][2][3]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats (General Methodology)

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Vehicle or this compound is administered orally (p.o.).

    • After a pre-determined pre-treatment time (e.g., 60 minutes), haloperidol (e.g., 0.5 mg/kg, s.c.) is administered.

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured.

    • The rat's front paws are placed on a horizontal bar (e.g., 9 cm high).

    • The time it takes for the rat to remove both paws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).

  • Data Analysis: The mean descent latency is calculated for each treatment group and time point.

L-DOPA Potentiation in 6-OHDA Lesioned Rats (General Methodology)

  • Surgical Procedure: Unilateral lesion of the nigrostriatal pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Post-Operative Recovery: Animals are allowed to recover for at least two weeks.

  • Drug Administration:

    • Vehicle or this compound is administered orally.

    • After a pre-determined pre-treatment time, a sub-threshold dose of L-DOPA is administered.

  • Behavioral Assessment:

    • Rotational behavior (contralateral rotations) is recorded for a specified period (e.g., 90-120 minutes) using an automated rotometer system.

  • Data Analysis: The total number of contralateral rotations is quantified for each treatment group.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatum) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase A2AR->AC + D2R D2 Receptor D2R->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Output Reduced Neuronal Firing (Indirect Pathway) PKA->Output Dopamine Dopamine Dopamine->D2R JNJ This compound JNJ->A2AR

Caption: A2A and D2 receptor signaling pathway in the striatum.

G cluster_workflow Experimental Workflow: Haloperidol-Induced Catalepsy acclimation Acclimation (60 min) drug_admin Administer Vehicle or This compound (p.o.) acclimation->drug_admin pretreatment Pre-treatment Period (e.g., 60 min) drug_admin->pretreatment haloperidol Administer Haloperidol (s.c.) pretreatment->haloperidol assessment Catalepsy Assessment (Multiple Time Points) haloperidol->assessment analysis Data Analysis assessment->analysis G cluster_causes Potential Issues cluster_solutions Troubleshooting Steps JNJ This compound cause1 Incorrect Dosing JNJ->cause1 cause2 Timing of Administration JNJ->cause2 cause3 Animal Stress JNJ->cause3 cause4 Lesion Severity (6-OHDA) JNJ->cause4 solution1 Dose-Response Study cause1->solution1 solution2 Time-Course Study cause2->solution2 solution3 Proper Acclimation cause3->solution3 solution4 Histological Verification cause4->solution4

References

Technical Support Center: JNJ-40255293 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of JNJ-40255293 observed in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dual adenosine A2A/A1 receptor antagonist.[1][2] It has a high affinity for the human A2A receptor and demonstrates a 7-fold in vitro selectivity over the human A1 receptor.[1] Its therapeutic potential has been primarily investigated in preclinical models of Parkinson's disease.[1][3]

Q2: What are the most common side effects observed in animal models treated with this compound?

The most prominent side effects are related to its pharmacological activity. In sleep-wake encephalographic (EEG) studies, this compound was shown to dose-dependently increase consolidated waking, which was followed by a delayed compensatory sleep period.[1][3] The minimum effective oral dose for this effect was 0.63 mg/kg.[1][3] Additionally, it can potentiate the agitation induced by dopamine agonists like apomorphine.[1][3]

Q3: Does this compound affect dopamine or noradrenaline release?

No. According to microdialysis studies conducted in rats, this compound did not alter the release of dopamine and noradrenaline in the prefrontal cortex and the striatum.[1][2][3]

Q4: Has this compound shown any pro-motor or anti-cataleptic effects?

Yes. This compound has been shown to reverse motor deficits induced by other agents. It effectively reversed catalepsy, hypolocomotion, and conditioned avoidance impairment induced by the dopamine D2 antagonist haloperidol in rats.[1][3] It also reversed hypolocomotion caused by the dopamine-depleting agent reserpine.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in animal activity and wakefulness. This is a known pharmacodynamic effect of this compound as an adenosine A2A/A1 receptor antagonist.- Be aware that the minimum effective dose for wakefulness-promoting effects is 0.63 mg/kg (p.o.) in rats.[1][3]- Schedule experiments to account for potential hyperactivity.- Consider the timing of dosing in relation to behavioral assessments.
Exaggerated response to dopamine agonists (e.g., apomorphine). This compound potentiates the effects of dopamine agonists.[1][3]- If co-administering with a dopamine agonist, consider reducing the dose of the agonist to avoid excessive agitation or other adverse effects.- Carefully monitor animals for signs of hyperactivity or distress.
Reversal of effects from dopamine antagonists (e.g., haloperidol). This compound's mechanism of action counteracts the effects of dopamine D2 antagonists.[1][3]- This is an expected outcome. If the experimental goal is to maintain the effects of a dopamine antagonist, co-administration with this compound is not recommended.
No direct change in striatal dopamine levels post-administration. This compound does not directly induce the release of dopamine.[1][2][3]- This is consistent with published findings. The compound's efficacy in Parkinson's models is believed to be through modulation of the signaling pathway downstream of dopamine receptors.[4]

Quantitative Data Summary

In Vitro and In Vivo Potency and Selectivity
Parameter Species/System Value Reference
Affinity (Ki) for A2A Receptor Human7.5 nM[1]
In Vitro Selectivity Human A2A vs. A17-fold[1]
In Vivo ED50 (A2A Receptor Occupancy) Rat (brain)0.21 mg/kg (p.o.)[1][3]
In Vivo ED50 (A1 Receptor Occupancy) Rat (brain)2.1 mg/kg (p.o.)[1][3]
Plasma EC50 (A2A Receptor Occupancy) Rat (brain)13 ng/mL[1][3]
Minimum Effective Dose (Sleep-Wake Effect) Rat0.63 mg/kg (p.o.)[1][3]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: this compound is administered orally (p.o.). Haloperidol (e.g., 0.5 mg/kg) is administered subcutaneously (s.c.) 30 minutes after the test compound.

  • Catalepsy Assessment: Catalepsy is measured at various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes). The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar. The time taken for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Endpoint: A significant reduction in the time spent on the bar in the this compound treated group compared to the vehicle-treated, haloperidol-challenged group indicates reversal of catalepsy.

Sleep-Wake EEG Studies in Rats
  • Animals: Male Wistar rats surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables.

  • Drug Administration: this compound is administered orally at the beginning of the light or dark cycle.

  • Data Recording: Continuous EEG and EMG recordings are taken for a set period (e.g., 24 hours) post-dosing.

  • Data Analysis: Recordings are scored in epochs (e.g., 10-second) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The duration of each state is quantified over time.

  • Endpoint: A significant increase in the time spent in wakefulness and a subsequent increase in sleep (compensatory sleep) compared to vehicle-treated animals.

Visualizations

G cluster_0 Adenosine Signaling cluster_1 This compound Intervention Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Reduced Motor Activity) PKA->Downstream JNJ This compound JNJ->A2A_R Antagonizes

Caption: Mechanism of this compound as an A2A receptor antagonist.

G cluster_workflow Experimental Workflow: Haloperidol-Induced Catalepsy Model start Start admin_jnj Administer this compound (or Vehicle) p.o. start->admin_jnj wait1 Wait 30 min admin_jnj->wait1 admin_hal Administer Haloperidol s.c. wait1->admin_hal wait2 Wait 30-120 min admin_hal->wait2 assess Assess Catalepsy (Bar Test) wait2->assess end End assess->end

Caption: Workflow for assessing this compound in a rat catalepsy model.

G cluster_logic Logical Relationship of Observed Effects JNJ This compound Administration A2A_Block Adenosine A2A Receptor Antagonism JNJ->A2A_Block Wake Increased Wakefulness A2A_Block->Wake Dopa_Pot Potentiation of Dopamine Agonists A2A_Block->Dopa_Pot Anti_Cat Reversal of Haloperidol Effects A2A_Block->Anti_Cat Sleep Delayed Compensatory Sleep Wake->Sleep leads to

Caption: Relationship between this compound administration and key side effects.

References

How to minimize variability in JNJ-40255293 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving JNJ-40255293.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with a higher affinity for the A2A receptor.[1][2][3] It is being investigated for its therapeutic potential in Parkinson's disease.[1][2][3] Its mechanism of action does not involve direct alteration of dopamine or noradrenaline release but rather the modulation of dopaminergic signaling by reversing the effects of dopamine D2 receptor antagonists (like haloperidol) and potentiating the effects of dopamine agonists (like L-DOPA).[1][2][3]

Q2: What are the key in vitro and in vivo characteristics of this compound?

This compound is a high-affinity antagonist at the human A2A receptor.[1][2][3] Key quantitative data for this compound are summarized in the table below.

Q3: In which preclinical models has this compound shown efficacy?

This compound has demonstrated efficacy in several preclinical models of Parkinson's disease, including:

  • Reversal of haloperidol-induced catalepsy and hypolocomotion in rats and mice.[1][2][3]

  • Potentiation of L-DOPA effects in rodent models of Parkinson's disease.[1][2][3]

  • Reversal of hypolocomotion induced by the dopamine-depleting agent reserpine.[1][2][3]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in binding affinity (Ki) or functional assay (IC50) results.

Potential Cause Troubleshooting Step
Compound Solubility and Stability Ensure this compound is fully dissolved. It is soluble in DMSO.[4] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[5][6]
Assay Conditions Maintain consistent assay conditions (e.g., temperature, pH, incubation time, cell density, radioligand concentration) across all experiments.
Cell Line Integrity Regularly check cell lines for mycoplasma contamination and verify receptor expression levels. Passage number can affect receptor expression and signaling.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.

Issue 2: Inconsistent results in cell-based functional assays (e.g., cAMP accumulation).

Potential Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.
Agonist Concentration Use a consistent and appropriate concentration of the agonist used to stimulate the A2A receptor. The EC50 or EC80 concentration is typically used.
Assay Reagents Check the quality and expiration dates of all assay reagents, including cell culture media, buffers, and detection reagents.
In Vivo Experiments

Issue 3: High variability in behavioral outcomes (e.g., reversal of catalepsy).

Potential Cause Troubleshooting Step
Drug Administration Ensure accurate and consistent oral gavage (p.o.) or other administration routes. Variability in administration technique can lead to differences in drug absorption and bioavailability.
Animal Handling and Stress Handle animals gently and consistently to minimize stress, which can significantly impact behavioral readouts. Acclimate animals to the experimental room and procedures.
Timing of Behavioral Testing Adhere to a strict timeline for drug administration and behavioral testing, as the pharmacokinetic profile of this compound will dictate its peak efficacy.
Baseline Behavioral Differences Assess baseline motor activity or cataleptic scores before drug administration to account for individual animal differences.
Environmental Factors Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) in the testing facility.

Issue 4: Unexpected off-target effects or toxicity.

Potential Cause Troubleshooting Step
Dose Selection Ensure the dose of this compound is within the therapeutic range established in preclinical studies. High doses may lead to off-target effects due to its secondary antagonism of the A1 receptor.
Vehicle Effects Always include a vehicle-treated control group to distinguish the effects of the compound from those of the vehicle.
Animal Health Monitor animal health throughout the study for any signs of toxicity (e.g., weight loss, changes in grooming, abnormal posture).

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Activities of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
Human Adenosine A2A7.5[1][2][3]Antagonist
Human Adenosine A142[6]Antagonist
Human Adenosine A2B230[6]Weaker Antagonist
Human Adenosine A39200[6]Weaker Antagonist

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

ParameterValue
ED50 for A2A Receptor Occupancy (p.o.) 0.21 mg/kg[1][2][3]
ED50 for A1 Receptor Occupancy (p.o.) 2.1 mg/kg[1][2][3]
Plasma EC50 for A2A Receptor Occupancy 13 ng/mL[1][2][3]
Minimum Effective Dose (EEG waking, p.o.) 0.63 mg/kg[1][2][3]

Experimental Protocols

Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol.

Materials:

  • This compound

  • Haloperidol

  • Vehicle (e.g., 20% Captisol)

  • Male Wistar rats (200-250g)

  • Catalepsy bar (horizontal bar raised 9 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle orally (p.o.).

  • After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, s.c. or i.p.).

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy.

  • To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

  • A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage.

Protocol 2: Potentiation of L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To evaluate the ability of this compound to enhance the motor effects of L-DOPA in a rat model of Parkinson's disease.

Materials:

  • This compound

  • L-DOPA/Benserazide

  • 6-hydroxydopamine (6-OHDA) lesioned rats (unilateral lesion of the nigrostriatal pathway)

  • Vehicle

  • Automated rotometer bowls

Procedure:

  • Acclimate the 6-OHDA lesioned rats to the rotometer bowls.

  • Administer this compound or vehicle orally (p.o.).

  • After a specified pretreatment time (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA/Benserazide.

  • Immediately place the rats in the rotometer bowls and record the number of full contralateral rotations for a set period (e.g., 90-120 minutes).

  • Data is typically expressed as net contralateral rotations per minute.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates JNJ_40255293 JNJ_40255293 JNJ_40255293->A2A_Receptor Blocks G_protein Gs Protein A2A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Behavioral Assessment (Optional) acclimation->baseline drug_admin This compound or Vehicle Administration (p.o.) baseline->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment inducer_admin Inducer Administration (e.g., Haloperidol) pretreatment->inducer_admin behavioral_testing Behavioral Testing (e.g., Catalepsy) inducer_admin->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start High Experimental Variability Observed check_compound Verify Compound Solubility & Stability start->check_compound check_protocol Review Experimental Protocol Adherence start->check_protocol check_animals Assess Animal Health & Handling start->check_animals check_environment Evaluate Environmental Consistency start->check_environment solution_compound Prepare fresh solutions, confirm solubility. check_compound->solution_compound solution_protocol Ensure consistent timing, dosing, and measurements. check_protocol->solution_protocol solution_animals Standardize handling, acclimate properly. check_animals->solution_animals solution_environment Control for light, noise, and temperature. check_environment->solution_environment

Caption: A logical approach to troubleshooting experimental variability.

References

Troubleshooting inconsistent results with JNJ-40255293

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40255293.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors. It exhibits a higher affinity for the A2A receptor.[1][2][3][4] Its primary mechanism of action is the blockade of these receptors, which are G-protein coupled receptors (GPCRs). In the central nervous system, particularly in the basal ganglia, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. By antagonizing the A2A receptor, this compound can modulate dopaminergic signaling, which is a key therapeutic target in Parkinson's disease.[2][3]

Q2: What are the common applications of this compound in research?

This compound is primarily used in preclinical research for neurodegenerative disorders, with a strong focus on Parkinson's disease.[2][3][4] It is often used in models of Parkinson's to investigate its potential to improve motor symptoms. Additionally, its effects on wakefulness and sleep have been studied.[2][3]

Q3: What are the key in vitro and in vivo parameters of this compound?

Key parameters for this compound are summarized in the tables below.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
Adenosine A2A7.5[2][3]
Adenosine A142[1]
Adenosine A2B230[1]
Adenosine A39200[1]

Table 2: In Vivo Efficacy of this compound in Rats

ParameterValueSpecies
ED50 (A2A Receptor Occupancy)0.21 mg/kg (p.o.)Rat
ED50 (A1 Receptor Occupancy)2.1 mg/kg (p.o.)Rat
Plasma EC50 (A2A Receptor Occupancy)13 ng/mLRat[2][3]
Minimum Effective Dose (Wakefulness)0.63 mg/kg (p.o.)Rat[2][3]

Troubleshooting Inconsistent Results

Q4: I am observing high variability in my cell-based assays with this compound. What are the potential causes and solutions?

High variability in cell-based assays can stem from several factors. Below is a troubleshooting guide to address common issues.

Troubleshooting Guide: Inconsistent Results in Cell-Based Assays

Potential Cause Suggested Solution
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.
Inconsistent Cell Seeding Density Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell seeding density across all wells.
Compound Solubility and Stability This compound is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Incomplete Antagonist Incubation Ensure sufficient pre-incubation time with this compound to allow for receptor binding equilibrium before adding the agonist. This time may need to be optimized for your specific cell line and assay conditions.
Agonist Concentration Use a consistent and appropriate concentration of the adenosine receptor agonist. The EC50 or EC80 concentration is often used to ensure a robust and reproducible response that can be effectively antagonized.
Assay Reagent Variability Use reagents from the same lot number whenever possible. If using different lots, perform bridging experiments to ensure consistency. Prepare fresh assay buffers and solutions for each experiment.

Q5: My in vivo results with this compound are not reproducible. What should I check?

In vivo experiments introduce additional layers of complexity. Here are some factors to consider for improving reproducibility.

Troubleshooting Guide: Inconsistent In Vivo Results

Potential Cause Suggested Solution
Compound Formulation and Administration Ensure a consistent and appropriate vehicle is used for this compound administration. For oral administration (p.o.), ensure accurate dosing and consider factors like food intake that can affect absorption.
Animal Strain, Age, and Sex Use animals of the same strain, age, and sex to minimize biological variability. Report these details in your experimental records.
Timing of Behavioral Testing Conduct behavioral assessments at a consistent time relative to compound administration to account for the pharmacokinetic profile of this compound.
Environmental Factors Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise levels) in the animal facility, as these can influence behavioral outcomes.
Habituation and Handling Ensure all animals are properly habituated to the experimental procedures and handled consistently to minimize stress-induced variability.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2A Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor.

Materials:

  • Cell membranes expressing the human adenosine A2A receptor

  • [3H]-ZM241385 (or another suitable A2A selective radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • This compound or vehicle (for total binding)

      • A non-selective antagonist (for non-specific binding)

      • Radioligand

      • Cell membranes

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol provides a general framework for a cAMP assay to measure the functional antagonism of this compound at the A2A receptor.

Materials:

  • Cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells)

  • This compound

  • An adenosine A2A receptor agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • Stimulation buffer

Procedure:

  • Cell Culture:

    • Culture the cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the cell culture medium and add the this compound dilutions to the cells.

    • Pre-incubate for a sufficient time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for a time optimized to produce a robust cAMP signal (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor This compound This compound This compound->A2A_Receptor G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Troubleshooting_Workflow Start Inconsistent Results Check_Assay_Setup Review Assay Protocol and Reagent Preparation Start->Check_Assay_Setup Check_Cell_Health Assess Cell Viability, Passage Number, and Density Start->Check_Cell_Health Check_Compound Verify Compound Integrity, Solubility, and Concentration Start->Check_Compound Optimize_Parameters Optimize Incubation Times and Concentrations Check_Assay_Setup->Optimize_Parameters Check_Cell_Health->Optimize_Parameters Check_Compound->Optimize_Parameters Analyze_Data Re-analyze Data with Appropriate Controls Optimize_Parameters->Analyze_Data Consult_Literature Consult Literature for Similar Experimental Setups Analyze_Data->Consult_Literature Inconsistent? Resolved Issue Resolved Analyze_Data->Resolved Consistent? Consult_Literature->Optimize_Parameters

References

JNJ-40255293 A1 receptor antagonist activity concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-40255293, a potent dual adenosine A2A/A1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, dual antagonist of the adenosine A2A and A1 receptors. It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[1][[“]][3] Its mechanism of action involves blocking the signaling pathways of both these receptors, which are G-protein coupled receptors that have opposing effects on the second messenger cyclic AMP (cAMP).

Q2: What is the selectivity profile of this compound?

This compound is most potent at the A2A receptor, followed by the A1 receptor. It shows significantly weaker affinity for the A2B and A3 adenosine receptors.[1] This makes it a valuable tool for studying the combined effects of A2A and A1 receptor blockade.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage, it is recommended to keep the compound at 0 - 4°C for days to weeks. For long-term storage, it should be stored at -20°C for months to years.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent or unexpected results in cAMP assays.

  • Possible Cause 1: Dual A1/A2A Receptor Antagonism.

    • Explanation: Adenosine A1 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Conversely, A2A receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. As this compound antagonizes both, the net effect on cAMP can be complex and dependent on the relative expression and activation of A1 and A2A receptors in your specific cell type or tissue.

    • Troubleshooting Steps:

      • Characterize the expression levels of both A1 and A2A receptors in your experimental system using techniques like qPCR or western blotting.

      • Use selective agonists for A1 and A2A receptors to understand the dominant signaling pathway in your system before introducing this compound.

      • Consider using cell lines that express only one of the receptor subtypes to dissect the individual effects of this compound on A1 and A2A signaling.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Explanation: The concentration of agonist used to stimulate the receptors and the incubation time can significantly impact the observed effect of the antagonist.

    • Troubleshooting Steps:

      • Perform a full agonist dose-response curve to determine the EC50 and EC80 values for your chosen agonist.

      • When testing this compound, use an agonist concentration at or near the EC80 to ensure a robust signal that can be effectively antagonized.

      • Optimize the incubation time with this compound to ensure it reaches equilibrium with the receptors before adding the agonist.

Issue 2: Low potency or efficacy observed in functional assays.

  • Possible Cause: Solubility and Stability Issues.

    • Explanation: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, leading to a lower effective concentration. The compound's stability in solution over time might also be a factor.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of this compound in DMSO for each experiment.

      • When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.

      • Visually inspect for any precipitation after dilution. If observed, consider using a different buffer or adding a small amount of a non-ionic surfactant like Tween-80.

In Vivo Experiments

Issue 1: Variability in behavioral responses in animal models.

  • Possible Cause 1: Pharmacokinetics and Brain Penetration.

    • Explanation: The dose and route of administration will influence the concentration of this compound in the brain and the subsequent receptor occupancy.

    • Troubleshooting Steps:

      • Refer to published in vivo studies for appropriate dosing ranges. For example, oral administration in rats has shown ED50 values of 0.21 mg/kg for A2A and 2.1 mg/kg for A1 receptor occupancy.[[“]][4]

      • Consider the timing of the behavioral test relative to compound administration to coincide with peak plasma and brain concentrations. The plasma EC50 for rat brain A2A receptor occupancy is reported to be 13 ng/mL.[[“]][4]

      • If possible, conduct pharmacokinetic studies to determine the brain-to-plasma ratio of this compound in your specific animal model and administration paradigm.

  • Possible Cause 2: Interaction with Dopaminergic Systems.

    • Explanation: Adenosine A2A receptors are highly expressed in brain regions rich in dopamine receptors, and there is significant crosstalk between these two systems. This compound has been shown to potentiate the effects of dopamine agonists like apomorphine and L-DOPA.[1][[“]]

    • Troubleshooting Steps:

      • Be aware of the potential for this compound to modulate dopaminergic signaling when interpreting behavioral data.

      • In studies where dopaminergic effects are not the primary focus, consider using appropriate controls to account for these interactions.

      • This compound did not directly affect dopamine and noradrenaline release in the prefrontal cortex and striatum in microdialysis studies.[1][[“]]

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A2A6.8[1]
A142[1]
A2B230[1]
A39200[1]

Table 2: In Vivo Receptor Occupancy of this compound in Rats (Oral Administration)

Receptor SubtypeED50 (mg/kg)
Brain A2A0.21[[“]][4]
Brain A12.1[[“]][4]

Experimental Protocols

1. Radioligand Binding Assay (General Protocol)

  • Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the target adenosine receptor (e.g., CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [3H]XAC for A1, [3H]ZM241385 for A2A).

    • This compound.

    • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Methodology:

    • In a multi-well plate, add a constant amount of cell membranes to each well.

    • Add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of this compound to the experimental wells. Add buffer to the total binding wells and the non-specific binding control to the non-specific binding wells.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay (General Protocol)

  • Objective: To assess the functional antagonist activity of this compound at adenosine A1 and A2A receptors.

  • Materials:

    • Cells expressing the target adenosine receptor.

    • A selective agonist for the target receptor (e.g., NECA).

    • This compound.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology:

    • Seed the cells in a multi-well plate and allow them to attach overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

    • Add increasing concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of the agonist (typically the EC80) to stimulate the cells and incubate for a further period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Plot the agonist-induced cAMP production as a function of the this compound concentration.

    • Determine the IC50 value of this compound by non-linear regression analysis.

Visualizations

Adenosine_Signaling_Pathway cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling cluster_antagonist This compound Action A1 Adenosine A1 Receptor Gi Gi Protein A1->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase JNJ This compound JNJ->A1 JNJ->A2A

Caption: Opposing signaling pathways of Adenosine A1 and A2A receptors and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay Radioligand Binding Assay selectivity Determine Ki for A1, A2A, A2B, A3 binding_assay->selectivity functional_assay cAMP Functional Assay potency Determine IC50 functional_assay->potency pk_pd Pharmacokinetics/ Pharmacodynamics selectivity->pk_pd informs potency->pk_pd informs receptor_occupancy Receptor Occupancy Studies pk_pd->receptor_occupancy efficacy Determine ED50 receptor_occupancy->efficacy behavioral Behavioral Models (e.g., Parkinson's) efficacy->behavioral

Caption: Experimental workflow for the characterization of this compound.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Troubleshooting Steps start Inconsistent Experimental Result cause1 Dual A1/A2A Antagonism start->cause1 cause2 Suboptimal Assay Conditions start->cause2 cause3 Compound Solubility/ Stability start->cause3 solution1 Characterize Receptor Expression Use Selective Agonists cause1->solution1 solution2 Optimize Agonist Concentration and Incubation Time cause2->solution2 solution3 Prepare Fresh Stock Control Final DMSO% cause3->solution3

Caption: Logical troubleshooting approach for in vitro experiments with this compound.

References

Adjusting JNJ-40255293 dose to avoid motor agitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-40255293. The following information is intended for research scientists and drug development professionals to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[[“]][2][3][4] It exhibits a higher affinity for the A2A receptor compared to the A1 receptor.[[“]][2][4] In preclinical studies, it has been investigated for its potential therapeutic effects in models of Parkinson's disease.[[“]][2][3][4]

Q2: What is the known interaction between this compound and dopamine agonists like apomorphine?

A2: Preclinical studies have shown that this compound can potentiate the motor agitation and stereotyped behaviors induced by the dopamine agonist apomorphine.[[“]][2][4] This is consistent with its mechanism of action, as A2A receptor antagonists can enhance dopamine D2 receptor-mediated signaling.

Q3: Are there any known off-target effects of this compound?

A3: this compound demonstrates weaker affinity for adenosine A2B and A3 receptors.[4]

Troubleshooting Guide: Adjusting this compound Dose to Avoid Motor Agitation

A common challenge observed in preclinical studies is the emergence of motor agitation when this compound is co-administered with dopamine agonists. This guide provides a systematic approach to mitigate this side effect.

Problem: Observed motor agitation, stereotypy, or excessive locomotor activity in animal subjects.

Step 1: Confirm the Behavior

  • Behavioral Assessment: The first step is to quantitatively confirm and characterize the motor agitation. This can be achieved using standardized behavioral tests such as the Open Field Test and specific scoring of stereotyped behaviors.

  • Experimental Protocol: A detailed protocol for assessing apomorphine-induced motor agitation is provided in the "Experimental Protocols" section below. This involves scoring specific behaviors like sniffing, gnawing, and locomotor patterns.

Step 2: Dose-Response Analysis

  • Hypothesis: The potentiation of dopamine agonist-induced motor agitation by this compound is likely dose-dependent.

  • Action: Conduct a dose-response study to identify a dose of this compound that maintains the desired therapeutic effect while minimizing motor agitation.

  • Recommendation: Based on preclinical data, consider a dose range for this compound that achieves a lower receptor occupancy. The therapeutic effects in rat models of Parkinson's disease were generally observed at A2A receptor occupancies of 60-90%.[[“]][2] A lower occupancy may reduce the potentiation of dopaminergic side effects.

Step 3: Adjust Dopamine Agonist Dose

  • Hypothesis: The motor agitation is a result of the synergistic effect between this compound and the dopamine agonist.

  • Action: If reducing the this compound dose is not feasible or compromises the primary outcome, consider reducing the dose of the co-administered dopamine agonist (e.g., apomorphine).

  • Recommendation: Perform a dose-response analysis for the dopamine agonist in the presence of a fixed, effective dose of this compound to find a combination that minimizes motor agitation.

Step 4: Temporal Separation of Dosing

  • Hypothesis: The peak plasma concentrations of this compound and the dopamine agonist may coincide, leading to an exaggerated pharmacological effect.

  • Action: Investigate if altering the timing of administration for each compound can mitigate the motor agitation.

  • Recommendation: Stagger the administration of this compound and the dopamine agonist. The optimal timing will depend on the pharmacokinetic profiles of both compounds in the specific animal model.

Data Presentation

Table 1: Preclinical Dosing Information for this compound in Rats

ParameterDose/ConcentrationSpeciesEffectReference
A2A Receptor Occupancy (ED50) 0.21 mg/kg, p.o.RatIn vivo receptor occupancy[[“]][2]
A1 Receptor Occupancy (ED50) 2.1 mg/kg, p.o.RatIn vivo receptor occupancy[[“]][2]
Minimum Effective Dose (Wakefulness) 0.63 mg/kg, p.o.RatDose-dependently enhanced consolidated waking[[“]][2]
Plasma EC50 (A2A Occupancy) 13 ng/mLRatPlasma concentration for 50% A2A receptor occupancy[[“]][2]
Effective Receptor Occupancy Range 60-90%RatGeneral range for efficacy in Parkinson's disease models[[“]][2]

Experimental Protocols

1. Protocol for Assessment of Apomorphine-Induced Motor Agitation and Stereotypy in Rats

This protocol is designed to quantify motor agitation and stereotyped behaviors induced by apomorphine, and to assess the modulatory effects of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (250-350g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.

  • Drug Preparation:

    • Apomorphine HCl: Dissolve in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh on the day of the experiment. A typical dose to induce stereotypy is in the range of 0.5-5.0 mg/kg, s.c.[5][6]

    • This compound: Formulate as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration (p.o.).

  • Experimental Procedure:

    • Administer this compound or vehicle orally at the desired dose.

    • After a specific pretreatment time (e.g., 60 minutes), administer apomorphine or vehicle subcutaneously.

    • Immediately place the animal in an open field arena (e.g., 40 x 40 x 40 cm).

    • Record locomotor activity and stereotyped behaviors for a period of 60-120 minutes.

  • Behavioral Scoring:

    • Locomotor Activity: Use an automated activity monitoring system to measure total distance traveled, time spent mobile, and entries into the center zone of the open field.

    • Stereotyped Behavior: At regular intervals (e.g., every 5 minutes), score the intensity of stereotyped behaviors using a rating scale. A trained observer, blind to the treatment groups, should perform the scoring.

Table 2: Stereotypy Rating Scale

ScoreBehavior
0 Asleep or stationary
1 Active, but no stereotyped behavior
2 Repetitive head movements, sniffing
3 Continuous sniffing, periodic licking of the cage floor or walls
4 Continuous licking or gnawing of the cage
5 Continuous licking or gnawing of the cage with periodic biting
6 Continuous biting of the cage
  • Data Analysis: Analyze locomotor activity data and stereotypy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Mandatory Visualization

Adenosine_Dopamine_Signaling_Pathway Adenosine-Dopamine Signaling in Striatal Neurons cluster_0 Presynaptic Glutamatergic Terminal cluster_1 Postsynaptic Striatopallidal Neuron Glutamate Glutamate A2A_R A2A Receptor G_olf Gs/olf A2A_R->G_olf Activates D2_R D2 Receptor G_i Gi D2_R->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Indirect_Pathway Indirect Pathway Output (Motor Inhibition) PKA->Indirect_Pathway Modulates G_olf->AC Stimulates G_i->AC Inhibits JNJ_40255293 This compound JNJ_40255293->A2A_R Antagonist Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R

Caption: Adenosine-Dopamine Signaling Pathway in the Striatum.

Experimental_Workflow_Dose_Adjustment Experimental Workflow for Dose Adjustment start Start: Observe Motor Agitation confirm Quantify Behavior (Open Field, Stereotypy Scoring) start->confirm dose_response Conduct this compound Dose-Response Study confirm->dose_response evaluate Evaluate Motor Agitation at Lower Doses dose_response->evaluate adjust_agonist Reduce Dopamine Agonist Dose evaluate->adjust_agonist Agitation Persists end_success End: Motor Agitation Mitigated evaluate->end_success Agitation Reduced evaluate_agonist Evaluate Motor Agitation with Lower Agonist Dose adjust_agonist->evaluate_agonist evaluate_agonist->end_success Agitation Reduced end_fail End: Re-evaluate Experimental Design evaluate_agonist->end_fail Agitation Persists

Caption: Workflow for Adjusting this compound Dose.

References

Validation & Comparative

A Comparative Guide: JNJ-40255293 vs. Istradefylline in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical profiles of two adenosine A₂A receptor antagonists, JNJ-40255293 and istradefylline, in the context of Parkinson's disease (PD) models. While istradefylline is an approved adjunctive treatment for PD, this compound is a novel compound with a distinct receptor binding profile. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction to Adenosine A₂A Receptor Antagonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. While levodopa (L-DOPA) remains the cornerstone of symptomatic treatment, its long-term use is associated with motor complications. Non-dopaminergic therapeutic strategies are therefore of high interest.

Adenosine A₂A receptors are highly expressed in the basal ganglia, particularly in the striatum, a key region for motor control.[1][2] In the striatum, A₂A receptors are co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[3] Activation of A₂A receptors antagonizes the function of D₂ receptors, thus exacerbating the motor deficits caused by dopamine depletion.[1][3] Consequently, antagonists of the A₂A receptor are expected to restore motor function by releasing this "brake" on dopaminergic signaling.[1][3]

Istradefylline is a selective adenosine A₂A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adult patients with Parkinson's disease experiencing "OFF" episodes.[4] This compound is a novel antagonist with high affinity for the A₂A receptor and a notable secondary affinity for the adenosine A₁ receptor.[5] This dual activity may offer a different therapeutic profile.

Comparative Quantitative Data

The following tables summarize the key quantitative data comparing this compound and istradefylline.

Table 1: Comparative Receptor Binding Affinities
CompoundHuman A₂A Ki (nM)Human A₁ Ki (nM)A₁/A₂A Selectivity Ratio
This compound 7.5537.1
Istradefylline 2.215068.2

Data sourced from Atack et al., 2014.[5] Note: A higher selectivity ratio indicates greater selectivity for the A₂A receptor over the A₁ receptor.

Table 2: Comparative Efficacy in Preclinical Parkinson's Disease Models
ModelSpeciesCompoundKey Findings
Haloperidol-Induced Catalepsy RatThis compound Dose-dependently reversed catalepsy.[5]
Istradefylline Effective in reversing catalepsy.[6]
Reserpine-Induced Hypolocomotion RatThis compound Reversed hypolocomotion.[5]
Istradefylline Reversed hypokinesia.[6]
6-OHDA-Lesioned RatThis compound Potentiated the effects of L-DOPA.[5]
Istradefylline Potentiated the effects of sub-optimal doses of L-DOPA.[7]

Note: While direct head-to-head quantitative data from the same studies is limited in the public domain, the available literature indicates both compounds are active in these standard preclinical models.

Signaling Pathways

The therapeutic effects of this compound and istradefylline are mediated through their interaction with specific G protein-coupled receptors in the basal ganglia.

Adenosine_A2A_Signaling Adenosine A2A Receptor Signaling in Striatal Medium Spiny Neurons cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates A2A_Antagonist Istradefylline / this compound A2A_Antagonist->A2AR Blocks D2R Dopamine D2 Receptor A2AR->D2R Antagonistic Interaction Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Inhibition of D2R signaling Increased Neuronal Excitability PKA->Downstream

Adenosine A2A Receptor Signaling Pathway

mGluR8_Signaling mGluR8 Signaling Pathway in Presynaptic Terminals cluster_extracellular Extracellular cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR8 mGluR8 Glutamate->mGluR8 Activates Gi_o Gi/o protein mGluR8->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-gated Ca2+ channels Gi_o->VGCC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Reduces activation of Glutamate_Release Reduced Glutamate Release VGCC->Glutamate_Release Leads to

mGluR8 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate this compound and istradefylline are provided below.

Haloperidol-Induced Catalepsy in Rats

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D₂ receptor antagonist, haloperidol, which mimics the motor rigidity seen in Parkinson's disease.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.[8]

  • Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose typically ranging from 0.5 to 1 mg/kg.[8][9]

  • Drug Administration: The test compound (this compound or istradefylline) or vehicle is administered orally (p.o.) or i.p. at various time points before or after haloperidol administration.

  • Assessment of Catalepsy: Catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[10]

  • Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared to the vehicle-treated group.

Haloperidol_Catalepsy_Workflow Haloperidol-Induced Catalepsy Experimental Workflow A Acclimatize Rats B Administer Haloperidol (i.p.) A->B C Administer Test Compound or Vehicle B->C D Perform Bar Test at Set Timepoints C->D E Record Latency to Descend D->E F Analyze and Compare Data E->F

Haloperidol-Induced Catalepsy Workflow
Reserpine-Induced Hypolocomotion in Rodents

Reserpine depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia and hypolocomotion that serves as a model for Parkinsonian motor deficits.

Protocol:

  • Animals: Mice or rats are used.

  • Induction of Hypolocomotion: Reserpine is administered subcutaneously (s.c.) or i.p. at doses ranging from 1 to 5 mg/kg.[11]

  • Drug Administration: The test compound or vehicle is administered at a specified time after reserpine injection.

  • Assessment of Locomotor Activity: Locomotor activity is measured using an open-field arena equipped with automated activity monitors (e.g., photobeam breaks). Parameters such as total distance traveled, and time spent mobile are recorded over a defined period.

  • Data Analysis: The locomotor activity counts or distance traveled are compared between the different treatment groups.

6-Hydroxydopamine (6-OHDA) Model in Rats

This is a widely used neurotoxicant-based model that selectively destroys dopaminergic neurons in the nigrostriatal pathway, closely mimicking the pathology of Parkinson's disease.

Protocol:

  • Animals: Rats are typically used.

  • Surgical Procedure: Under anesthesia, a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle or the striatum.[1][12] This creates a lesion on one side of the brain.

  • Behavioral Assessment (Post-lesion):

    • Drug-Induced Rotations: To confirm the lesion, rats are challenged with a dopamine agonist like apomorphine, which induces contralateral rotations (away from the lesioned side). The number of rotations over a set time is counted.

    • L-DOPA Potentiation: The ability of the test compound to enhance the therapeutic effect of L-DOPA is assessed. A sub-optimal dose of L-DOPA is administered, with or without the test compound, and the resulting rotational behavior (contralateral) is measured. An increase in rotations in the co-administration group indicates potentiation.

  • Data Analysis: The number of rotations is compared across treatment groups.

Six_OHDA_Workflow 6-OHDA Lesion Model Experimental Workflow A Stereotaxic Surgery: Unilateral 6-OHDA Injection B Post-operative Recovery A->B C Lesion Confirmation: Apomorphine-induced Rotations B->C D Group Allocation C->D E Administer L-DOPA +/- Test Compound D->E F Measure Contralateral Rotations E->F G Data Analysis and Comparison F->G

6-OHDA Model Workflow

Discussion and Conclusion

Both this compound and istradefylline demonstrate efficacy in well-established preclinical models of Parkinson's disease, consistent with their mechanism of action as adenosine A₂A receptor antagonists.

Istradefylline exhibits high selectivity for the A₂A receptor over the A₁ receptor.[6] Its efficacy in reversing motor deficits in animal models has translated to the clinical setting, where it is used to reduce "OFF" time in patients treated with levodopa.[4]

This compound is a potent A₂A receptor antagonist with the additional characteristic of being a moderately potent A₁ receptor antagonist.[5] This dual antagonism could potentially offer a different therapeutic profile. Antagonism of A₁ receptors has been suggested to promote the release of other neurotransmitters, which might contribute to its overall effect. The preclinical data for this compound shows robust activity in reversing motor deficits and potentiating the effects of L-DOPA, with an efficacy that appears comparable to istradefylline in the models where they have been directly compared.[5]

References

A Comparative Analysis of JNJ-40255293 and SCH-58261 Selectivity for Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent adenosine receptor antagonists, JNJ-40255293 and SCH-58261. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs. All quantitative data is supported by cited experimental evidence.

Introduction

This compound and SCH-58261 are both antagonists of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Consequently, A2AR antagonists are valuable research tools and potential therapeutic agents for conditions such as Parkinson's disease and cancer. While both compounds target the A2AR, their selectivity profiles across other adenosine receptor subtypes differ significantly, influencing their potential applications and off-target effects. This compound is characterized as a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] In contrast, SCH-58261 is recognized as a potent and highly selective A2A receptor antagonist.[4][5][6][7]

Quantitative Selectivity Profile

The binding affinities of this compound and SCH-58261 for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized in the table below. The data, presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various radioligand binding and functional assays.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity Fold (vs. A2A)
This compound A2A6.8 - 7.5[8][9]6.5[10]-
A142[8]48[10]6 - 7[1][2][8]
A2B230[8]-~34
A39200[8]-~1353
SCH-58261 A2A1.3 - 4[4][6][11]15[5]-
A1287 - 420.7-~221 - 323[4][5]
A2B5000-~3846
A3>10000->7692

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The selectivity fold is calculated by dividing the Ki or IC50 for a given receptor subtype by the Ki or IC50 for the A2A receptor.

Experimental Protocols

The binding affinities and functional activities presented in this guide were primarily determined using the following experimental methodologies:

Radioligand Binding Assays

These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor.

  • General Protocol:

    • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are prepared.

    • Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (this compound or SCH-58261).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Specific Radioligands Used:

    • A2A Receptor: [3H]-SCH 58261 or [3H]-CGS 21680[12][13]

    • A1 Receptor: [3H]-DPCPX[14]

    • A3 Receptor: [125I]-AB-MECA

cAMP Accumulation Assays

These functional assays measure the ability of a compound to antagonize the effect of an agonist on the production of cyclic adenosine monophosphate (cAMP), a second messenger in the A2A receptor signaling pathway.

  • General Protocol:

    • Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.

    • Incubation: The cells are incubated with the test compound (this compound or SCH-58261) followed by stimulation with an A2A receptor agonist (e.g., NECA).

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

Signaling Pathways and Experimental Workflow

Adenosine A2A and A1 Receptor Signaling Pathways

The differential selectivity of this compound and SCH-58261 has important implications for their effects on downstream signaling. The A2A receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cAMP levels.[15][16] In contrast, the A1 receptor is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Adenosine_Signaling cluster_A2A A2A Receptor Pathway cluster_A1 A1 Receptor Pathway A2AR A2A Receptor Gs Gs Protein A2AR->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim Activates CREB_stim CREB PKA_stim->CREB_stim Phosphorylates A1R A1 Receptor Gi Gi Protein A1R->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec JNJ This compound JNJ->A2AR Antagonist JNJ->A1R Antagonist SCH SCH-58261 SCH->A2AR Antagonist

Caption: Adenosine A2A and A1 receptor signaling pathways and the points of intervention for this compound and SCH-58261.

Experimental Workflow for Determining Antagonist Selectivity

The following diagram illustrates a typical workflow for comparing the selectivity of adenosine receptor antagonists.

Experimental_Workflow start Start: Obtain Test Compounds (this compound & SCH-58261) prep_membranes Prepare Cell Membranes Expressing Adenosine Receptor Subtypes (A1, A2A, A2B, A3) start->prep_membranes radioligand_assay Perform Radioligand Binding Assays prep_membranes->radioligand_assay camp_assay Perform cAMP Accumulation Assays prep_membranes->camp_assay determine_ki Determine Ki Values from Competition Binding Curves radioligand_assay->determine_ki determine_ic50 Determine IC50 Values from Dose-Response Curves camp_assay->determine_ic50 calculate_selectivity Calculate Selectivity Fold (Ki or IC50 of Subtype / Ki or IC50 of A2A) determine_ki->calculate_selectivity determine_ic50->calculate_selectivity compare Compare Selectivity Profiles calculate_selectivity->compare end Conclusion compare->end

Caption: A generalized experimental workflow for the determination and comparison of antagonist selectivity at adenosine receptors.

Conclusion

The choice between this compound and SCH-58261 as a research tool should be guided by the specific experimental question. SCH-58261, with its high selectivity for the A2A receptor, is the preferred compound for studies aiming to isolate the effects of A2A receptor blockade with minimal confounding effects from other adenosine receptor subtypes.[4][5][6][7] Conversely, this compound's dual antagonism of A2A and A1 receptors makes it a suitable tool for investigating the combined roles of these two receptors or for in vivo studies where this dual activity may be of therapeutic interest.[1][2][8] Researchers should carefully consider the selectivity profiles presented in this guide to make an informed decision for their studies.

References

A Comparative In Vivo Efficacy Analysis: JNJ-40255293 and Preladenant

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the preclinical and clinical efficacy of two prominent adenosine A₂A receptor antagonists.

This guide provides a comprehensive comparison of the in vivo efficacy of JNJ-40255293 and preladenant, two adenosine A₂A receptor antagonists investigated for their therapeutic potential, particularly in the context of Parkinson's disease. While both compounds target the same receptor, their pharmacological profiles and documented in vivo effects exhibit notable differences. This analysis is based on a compilation of data from preclinical animal models and human clinical trials.

Quantitative Efficacy and Pharmacological Profile

The following tables summarize the key quantitative data for this compound and preladenant, offering a side-by-side comparison of their binding affinities, in vivo receptor occupancy, and efficacy in various preclinical models of Parkinson's disease.

Table 1: Pharmacological Profile

ParameterThis compoundPreladenant
Target(s) Dual Adenosine A₂A/A₁ Receptor AntagonistSelective Adenosine A₂A Receptor Antagonist
Human A₂A Receptor Affinity (Ki) 7.5 nM[1][2][3][4]1.1 nM[5][6]
In Vitro Selectivity (A₂A vs. A₁) 7-fold[1][2][3][4]>1000-fold[5]
In Vivo A₂A Receptor Occupancy (ED₅₀, rat brain) 0.21 mg/kg p.o.[1][2][3][4]Not explicitly stated in provided results
In Vivo A₁ Receptor Occupancy (ED₅₀, rat brain) 2.1 mg/kg p.o.[1][2][3][4]Not applicable
Plasma EC₅₀ for A₂A Occupancy (rat brain) 13 ng/mL[1][2][3][4]Not explicitly stated in provided results

Table 2: In Vivo Efficacy in Preclinical Models

Animal Model & EndpointThis compoundPreladenant
Haloperidol-Induced Catalepsy (Rats) Reverses catalepsy[1][2]Dose-dependently attenuates catalepsy (significant at 0.3 and 1 mg/kg)[6]
Haloperidol-Induced Hypolocomotion (Rats/Mice) Reverses hypolocomotion[1][2]Not explicitly stated in provided results
Reserpine-Induced Hypolocomotion (Rats) Reverses hypolocomotion[1][2][4]Not explicitly stated in provided results
CGS-21680-Induced Hypolocomotion (Rats) Not explicitly stated in provided resultsSignificantly reduces hypolocomotion (at 0.1 mg/kg)[6]
L-DOPA Potentiation (6-OHDA-lesioned rats) Potentiates the effects of L-DOPA[1][2][4]Potentiates the effects of L-DOPA (at 0.1 mg/kg p.o.)[3]
Apomorphine-Induced Agitation Potentiates agitation[1][2][4]Not explicitly stated in provided results
Sleep-Wake EEG (Rats) Dose-dependently enhances consolidated waking (MED: 0.63 mg/kg p.o.)[1][2][3][4]Not explicitly stated in provided results

Signaling Pathway and Experimental Workflow

The therapeutic effects of both this compound and preladenant are primarily mediated through the modulation of dopamine signaling in the basal ganglia. The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating these compounds in a preclinical model of Parkinson's disease.

cluster_0 Striatal Neuron (Indirect Pathway) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates D2R D2 Receptor D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates JNJ_Prelad This compound / Preladenant JNJ_Prelad->A2AR Blocks

Adenosine A₂A Receptor Antagonism Pathway.

cluster_workflow In Vivo Efficacy Workflow: 6-OHDA Lesion Model Animal_Model Unilateral 6-OHDA Lesion in Rat Striatum Behavioral_Baseline Baseline Rotational Behavior (Apomorphine or Amphetamine Induced) Animal_Model->Behavioral_Baseline Treatment_Groups Group Assignment: Vehicle, L-DOPA, Compound + L-DOPA Behavioral_Baseline->Treatment_Groups Drug_Administration Oral Administration of This compound or Preladenant Behavioral_Testing Post-Treatment Rotational Behavior Assessment Drug_Administration->Behavioral_Testing Data_Analysis Quantification of Contralateral Rotations Behavioral_Testing->Data_Analysis Efficacy_Evaluation Comparison of Rotational Scores between Treatment Groups Data_Analysis->Efficacy_Evaluation Treatment_groups Treatment_groups Treatment_groups->Drug_Administration

Preclinical Workflow for L-DOPA Potentiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and preladenant.

In Vivo Receptor Occupancy Studies (this compound)
  • Animal Model: Male Sprague-Dawley rats.

  • Methodology: The in vivo occupancy of A₂A and A₁ receptors was determined following oral administration of this compound. The study utilized ex vivo binding with radioligands.

  • Radioligands: Specific radioligands for A₂A and A₁ receptors were used to quantify the level of receptor occupancy in brain tissue at various doses of this compound.

  • Data Analysis: The dose required to occupy 50% of the receptors (ED₅₀) was calculated from the dose-response curves.

Haloperidol-Induced Catalepsy (this compound and Preladenant)
  • Animal Model: Male rats.

  • Induction of Catalepsy: Catalepsy was induced by the administration of the dopamine D₂ receptor antagonist, haloperidol.

  • Drug Administration: this compound or preladenant was administered orally at various doses prior to or following the haloperidol challenge.

  • Assessment: Catalepsy was typically assessed using the bar test, where the time the animal maintained an imposed posture with its forepaws on a raised bar was measured.

  • Data Analysis: The reduction in cataleptic behavior in the drug-treated groups was compared to the vehicle-treated control group. For preladenant, dose-dependent attenuation was observed, with significant effects at 0.3 and 1 mg/kg.[6] this compound was also shown to reverse these effects.[1][2]

L-DOPA Potentiation in 6-Hydroxydopamine (6-OHDA) Lesioned Rats (this compound and Preladenant)
  • Animal Model: Rats with unilateral 6-OHDA lesions in the nigrostriatal pathway, a widely used model of Parkinson's disease.

  • Behavioral Assessment: The primary endpoint was the potentiation of L-DOPA-induced contralateral rotations.

  • Drug Administration: Animals were treated with L-DOPA in combination with either this compound or preladenant.

  • Data Analysis: The number of contralateral rotations was counted over a specified period and compared between groups receiving L-DOPA alone and those receiving the combination treatment. This compound was shown to potentiate the effects of L-DOPA.[1][2][4] Preladenant, at a dose of 0.1 mg/kg, also potentiated the effects of L-DOPA in this model.[3]

Concluding Remarks

Both this compound and preladenant have demonstrated efficacy in preclinical models of Parkinson's disease by antagonizing the adenosine A₂A receptor. This compound is characterized as a dual A₂A/A₁ antagonist, while preladenant exhibits high selectivity for the A₂A receptor.

The available data indicates that both compounds are effective in reversing motor deficits and potentiating the effects of L-DOPA in rodent models. However, a direct head-to-head comparative study under identical experimental conditions is not available in the public domain. Preladenant advanced to clinical trials but was eventually discontinued after Phase III trials did not show a significant benefit over placebo.[7] The clinical development status of this compound is less clear from the provided information.

For researchers, the choice between these or similar compounds would likely depend on the specific research question, particularly concerning the potential role of A₁ receptor modulation in addition to A₂A receptor antagonism. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions in the design of future studies in the field of neurodegenerative disease research.

References

Validating A₂A Receptor Target Engagement: A Comparative Analysis of JNJ-40255293 and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-40255293, a novel adenosine A₂A receptor antagonist, with other key alternatives such as istradefylline, preladenant, and ASP5854. The focus is on the validation of target engagement, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds for potential therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.

Comparative Analysis of A₂A Receptor Antagonists

The following tables summarize the key in vitro and in vivo pharmacological properties of this compound and its main competitors, providing a quantitative basis for comparison.

In Vitro Binding Affinity and Selectivity

This table outlines the binding affinity (Ki or IC₅₀) of the antagonists for the human A₂A receptor and their selectivity over the A₁ receptor subtype. Lower values indicate higher affinity and greater selectivity is represented by a higher A₁/A₂A ratio.

CompoundHuman A₂A Ki (nM)Human A₁ Ki (nM)A₁/A₂A Selectivity Ratio
This compound 7.5[1][2][3]48 (EC₅₀)[4]~7[1][2][3]
Istradefylline10-20[5]~1000-2000~100[5]
PreladenantLow nM>20,000-fold selective>20,000[6]
ASP58541.76[7][8]9.03[7][8]~5
In Vivo Receptor Occupancy

Receptor occupancy studies, often conducted using Positron Emission Tomography (PET), are crucial for demonstrating target engagement in a physiological setting. The data below represents the dose required to achieve 50% receptor occupancy (ED₅₀ or EC₅₀) in the brain.

CompoundSpeciesED₅₀/EC₅₀ for A₂A OccupancyED₅₀ for A₁ Occupancy
This compound Rat0.21 mg/kg p.o. (ED₅₀)[1][2][3]2.1 mg/kg p.o.[1][2][3]
IstradefyllineHuman10.8 mg (ED₅₀ in caudate)[9]-
PreladenantHumanPlasma concentrations corresponding to 50% occupancy validated[6]-
ASP5854Rhesus MonkeyED₅₀ of 0.1 mg/kg p.o. for >85% occupancy[10][11]-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize A₂A receptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the A₂A receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human A₂A receptor.

  • Radioligand: A radiolabeled A₂A receptor antagonist with high affinity and selectivity, such as [³H]-ZM241385 or ¹¹C-preladenant, is used.[6][9]

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy using PET Imaging

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.

Objective: To determine the dose-dependent occupancy of A₂A receptors by the test compound in vivo.

General Protocol:

  • Radiotracer: A PET radiotracer with high affinity and selectivity for the A₂A receptor, such as ¹¹C-SCH442416 or ¹⁸F-MNI-444, is administered intravenously.[6][12][13]

  • Baseline Scan: A baseline PET scan is performed to measure the initial density of available A₂A receptors.

  • Drug Administration: The test compound is administered orally or intravenously at various doses.

  • Post-Dosing Scans: PET scans are repeated at specific time points after drug administration.

  • Image Analysis: The regional brain uptake of the radiotracer is quantified, typically in A₂A receptor-rich regions like the putamen and caudate, and a reference region with low receptor density (e.g., cerebellum).

  • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration compared to the baseline scan.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the A₂A receptor signaling pathway, a typical experimental workflow for target engagement validation, and the logical relationship of the comparative analysis.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Activates Antagonist A₂A Antagonist (e.g., this compound) Antagonist->A2AR Blocks Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A₂A Receptor Signaling Pathway.

Target_Engagement_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Confirm Functional Activity PET_Imaging PET Imaging (Determine Receptor Occupancy) Functional_Assay->PET_Imaging Proceed to In Vivo PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling PET_Imaging->PK_PD_Modeling Correlate Occupancy with Plasma Levels Efficacy_Studies Preclinical Efficacy Models (e.g., Haloperidol-induced catalepsy) PK_PD_Modeling->Efficacy_Studies Relate Occupancy to Efficacy

Caption: Experimental Workflow for A₂A Receptor Target Engagement Validation.

Comparison_Logic cluster_alternatives Alternative A₂A Antagonists cluster_parameters Comparison Parameters JNJ This compound Affinity Binding Affinity (In Vitro) JNJ->Affinity Selectivity Receptor Selectivity JNJ->Selectivity Occupancy Receptor Occupancy (In Vivo) JNJ->Occupancy Efficacy Preclinical Efficacy JNJ->Efficacy Istradefylline Istradefylline Istradefylline->Affinity Istradefylline->Selectivity Istradefylline->Occupancy Istradefylline->Efficacy Preladenant Preladenant Preladenant->Affinity Preladenant->Selectivity Preladenant->Occupancy Preladenant->Efficacy ASP5854 ASP5854 ASP5854->Affinity ASP5854->Selectivity ASP5854->Occupancy ASP5854->Efficacy

Caption: Logical Framework for Comparing A₂A Receptor Antagonists.

References

Unveiling the In Vitro Mechanism of Action of JNJ-40255293: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro mechanism of action of JNJ-40255293, a novel dual adenosine A2A/A1 receptor antagonist, with other relevant adenosine receptor modulators. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly Parkinson's disease.

This compound has been identified as a high-affinity antagonist for the human adenosine A2A receptor, with a seven-fold in vitro selectivity over the human adenosine A1 receptor.[1][2][3] This dual antagonism is a key feature of its pharmacological profile and is believed to contribute to its efficacy in preclinical models of Parkinson's disease.[1][2][3]

Comparative Analysis of In Vitro Receptor Affinity

The in vitro binding affinity of this compound and comparator compounds for various human adenosine receptor subtypes has been determined through radioligand binding assays. The data, summarized in the table below, highlights the distinct selectivity profiles of these molecules.

CompoundTargetK_i_ (nM)Reference
This compound Human Adenosine A2A Receptor7.5[1][2][3][4]
Human Adenosine A1 Receptor42[5]
Human Adenosine A2B Receptor230[5]
Human Adenosine A3 Receptor9200[5]
IstradefyllineHuman Adenosine A2A Receptor2.2
Human Adenosine A1 Receptor>1000
PreladenantHuman Adenosine A2A Receptor1.1
Human Adenosine A1 Receptor>10000

Experimental Protocols

The determination of the in vitro mechanism of action of this compound and its comparators relies on established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of a test compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3) are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ZM241385 for A2A receptors, [³H]DPCPX for A1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity (antagonism) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

General Protocol:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of the test compound (antagonist) before being stimulated with a known agonist (e.g., NECA) to induce cAMP production.

  • cAMP Measurement: The intracellular levels of cAMP are measured using a commercially available assay kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is quantified, and the IC50 value for the antagonist is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of adenosine receptors and a typical experimental workflow for determining antagonist affinity.

cluster_0 Adenosine Receptor Signaling Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R A1_R A1 Receptor Adenosine->A1_R Gs Gs A2A_R->Gs Activates Gi Gi A1_R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response JNJ_40255293 This compound JNJ_40255293->A2A_R Antagonizes JNJ_40255293->A1_R Antagonizes

Caption: Adenosine Receptor Signaling Pathway.

cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes (Receptor Source) B Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) A->B C Separate Bound from Free (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent dual antagonist of the adenosine A2A and A1 receptors. Its in vitro profile, characterized by high affinity for the A2A receptor and a notable, though lesser, affinity for the A1 receptor, distinguishes it from more selective A2A antagonists such as istradefylline and preladenant. The experimental protocols outlined provide a basis for the continued investigation and comparison of adenosine receptor modulators. This comparative guide serves as a valuable resource for researchers in the field, facilitating a deeper understanding of the mechanism of action of this compound and its potential therapeutic implications.

References

JNJ-40255293: A Comparative Guide to its Efficacy as an Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JNJ-40255293 with other adenosine A2A receptor antagonists. The information is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes.

Introduction to A2A Receptor Antagonists

Adenosine A2A receptor antagonists are a class of compounds that block the action of adenosine at the A2A receptor, a G-protein coupled receptor predominantly found in the basal ganglia of the brain. By antagonizing this receptor, these compounds can modulate dopaminergic neurotransmission, making them a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease. This compound is a novel A2A antagonist that has been evaluated in several preclinical models. This guide compares its efficacy against other well-known A2A antagonists, including istradefylline, preladenant, tozadenant, and ASP5854.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other A2A antagonists.

In Vitro Binding Affinity and Functional Activity
CompoundHuman A2A Ki (nM)Human A1 Ki (nM)A2A/A1 Selectivity (fold)Human A2A Functional Activity (EC50/IC50, nM)
This compound 7.5[1][2][3]~52.5 (calculated)7[1][2][3]6.5[1]
Istradefylline2.2[4]150[4]~686.8[1]
Preladenant1.1[3][5]>1000>10001.3 (KB)[3]
ASP58541.76[2]9.03[2]~0.2N/A

N/A: Data not available in the searched sources.

In Vivo Efficacy in Preclinical Models of Parkinson's Disease
CompoundHaloperidol-Induced Catalepsy (ED50, mg/kg)6-OHDA-Lesioned Rat Model (MED, mg/kg)
This compound <0.1 (mice)[1]1 (potentiates L-DOPA)[1]
Istradefylline0.05 (CGS21680-induced, mice)[4]N/A
Preladenant1 (rats)[1]0.03 (potentiates L-DOPA)[1]
ASP58540.07 (mice), >0.1 (rats)[1][2]0.032 (potentiates L-DOPA)[2]

MED: Minimum Effective Dose. N/A: Data not available in the searched sources.

Mechanism of Action: A2A Receptor Signaling

The adenosine A2A receptor is a Gs-coupled receptor. Its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6][7] This signaling cascade ultimately modulates the activity of protein kinase A (PKA) and other downstream effectors, influencing neuronal excitability and neurotransmitter release. A2A antagonists, such as this compound, block this pathway by preventing adenosine from binding to the receptor.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates A2A_Antagonist A2A Antagonist (e.g., this compound) A2A_Antagonist->A2A_Receptor Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Physiological_Response Modulation of Neuronal Activity Downstream_Effectors->Physiological_Response

Caption: A2A Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (e.g., from cells expressing human A2A receptor) start->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor (Test Compound) membrane_prep->incubation filtration Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting to measure radioactivity filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

References

A Cross-Study Comparison of JNJ-40255293: A Novel Adenosine A2A/A1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical data for JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, with other key adenosine A2A receptor antagonists investigated for the treatment of Parkinson's disease: istradefylline, preladenant, and tozadenant. The information is presented to facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.

Executive Summary

This compound is a potent adenosine A2A/A1 receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease.[1] This guide summarizes its performance in key preclinical assays and compares it with istradefylline (a clinically approved drug), preladenant, and tozadenant (compounds that have undergone significant clinical investigation). The data is organized to highlight differences in receptor affinity, in vivo potency, and clinical outcomes where available.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinities (Ki) of this compound and comparator compounds for the human adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity.

CompoundAdenosine A1 Receptor Ki (nM)Adenosine A2A Receptor Ki (nM)A1/A2A Selectivity Ratio
This compound 42[2]6.8 - 7.5[1][2][3]~6-7 fold for A2A
Istradefylline>287[4]2.2 - 9.12[4]>31 fold for A2A
Preladenant>1000[5]1.1[5][6]>900 fold for A2A
Tozadenant---
Data for tozadenant's binding affinity was not readily available in the searched literature.
Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease

This table compares the in vivo potency of the compounds in two standard preclinical models: the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease and the haloperidol-induced catalepsy model.

Compound6-OHDA Rat Model (Effective Dose)Haloperidol-Induced Catalepsy (Effective Dose)
This compound Potentiated L-DOPA effects[1]Reversed catalepsy (0.1-10 mg/kg, p.o.)[3]
IstradefyllineImproved motor function[7]-
PreladenantMinimum effective dose 0.03 mg/kg, p.o.[8]Reversed catalepsy (1 mg/kg)[8]
TozadenantImproved motor function[9]-
Direct comparative studies are limited, and experimental conditions may vary between studies.
Table 3: Clinical Efficacy in Parkinson's Disease Patients (Reduction in "OFF" Time)

This table presents the clinical efficacy of the comparator compounds in reducing "OFF" time, a key clinical endpoint in Parkinson's disease trials. No clinical trial data was found for this compound.

CompoundPhase of DevelopmentMean Reduction in Daily "OFF" Time vs. Placebo (hours)
This compound PreclinicalNot Applicable
IstradefyllineApproved~0.75 - 1.2 hours[10][11][12]
PreladenantPhase 3 (Discontinued)Not statistically significant in Phase 3[13][14]
TozadenantPhase 3 (Discontinued)~1.1 - 1.2 hours in Phase 2b[9]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound to a specific receptor.

  • General Protocol:

    • Membrane Preparation: Membranes from cells expressing the target human adenosine A1 or A2A receptors are prepared.

    • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]CGS21680 for A2A receptors) and varying concentrations of the test compound.[15]

    • Separation: The bound and free radioligand are separated by vacuum filtration.[16]

    • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to a Ki value.

  • For this compound (Specifics from Literature):

    • The binding affinity was determined at human A2A receptors with a Ki of 7.5 nM.[1] It showed a 7-fold in vitro selectivity for the A2A receptor over the A1 receptor.[1]

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to mimic the dopamine depletion seen in Parkinson's disease.

  • General Protocol:

    • Animal Preparation: An anesthetic is administered to the rats.

    • Stereotaxic Surgery: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[17][18][19]

    • Post-operative Care: The animals are allowed to recover for a period, typically 2-3 weeks.

    • Behavioral Testing: Motor deficits are assessed using tests such as apomorphine- or amphetamine-induced rotations.[17]

    • Drug Administration: The test compound is administered, often in combination with L-DOPA, to evaluate its ability to reverse motor deficits.

  • For this compound (Specifics from Literature):

    • This compound was shown to potentiate the effects of L-DOPA in rats with unilateral 6-hydroxydopamine-induced lesions of the nigrostriatal pathway.[1]

Haloperidol-Induced Catalepsy

This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which is a surrogate for the motor rigidity seen in Parkinson's disease.

  • General Protocol:

    • Drug Administration: Haloperidol is administered to the animals (rats or mice).

    • Catalepsy Assessment: At a specific time point after haloperidol administration, the animal's forepaws are placed on an elevated bar. The latency to remove both paws from the bar is measured as an index of catalepsy.

    • Test Compound Evaluation: The test compound is administered prior to haloperidol to assess its ability to prevent or reverse the cataleptic state.

  • For this compound (Specifics from Literature):

    • This compound dose-dependently reversed haloperidol-induced catalepsy in both mice and rats.[1][3]

Mandatory Visualization

Adenosine A2A Receptor Signaling Pathway in the Striatum

Adenosine_A2A_Signaling cluster_presynaptic Presynaptic Glutamatergic Terminal cluster_postsynaptic Striatopallidal Neuron Glutamate Glutamate A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates D2R Dopamine D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron_Activity Neuronal Activity PKA->Neuron_Activity Increases Motor Control Motor Control Neuron_Activity->Motor Control Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R six_OHDA_Workflow A Anesthetize Rat B Stereotaxic Injection of 6-OHDA into MFB A->B C Post-operative Recovery (2-3 weeks) B->C D Behavioral Assessment (e.g., Apomorphine-induced rotations) C->D E Administer Test Compound (e.g., this compound) +/- L-DOPA D->E F Re-assess Motor Function E->F PD_Logic PD Parkinson's Disease Dopamine_Loss Dopamine Depletion PD->Dopamine_Loss Indirect_Pathway Overactivity of Indirect Pathway Dopamine_Loss->Indirect_Pathway A2AR_Activity Increased Adenosine A2A Receptor Signaling Indirect_Pathway->A2AR_Activity Motor_Symptoms Motor Symptoms (e.g., 'OFF' time) A2AR_Activity->Motor_Symptoms Reduced_Activity Reduced Indirect Pathway Activity A2A_Antagonist Adenosine A2A Antagonist (e.g., this compound) A2A_Antagonist->A2AR_Activity Blocks A2A_Antagonist->Reduced_Activity Symptom_Relief Amelioration of Motor Symptoms Reduced_Activity->Symptom_Relief

References

JNJ-40255293: A Comparative Analysis of L-DOPA Potentiation in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of JNJ-40255293, a novel adenosine A2A receptor antagonist, and its efficacy in potentiating Levodopa (L-DOPA), the gold-standard therapy for Parkinson's disease. The comparison includes other established adjunct therapies, namely Catechol-O-methyltransferase (COMT) inhibitors, Monoamine Oxidase B (MAO-B) inhibitors, and dopamine agonists. The data presented is based on available preclinical and clinical findings, with a focus on experimental data from rodent models of Parkinson's disease.

Introduction to L-DOPA Adjunct Therapies

L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease. However, long-term L-DOPA therapy is often associated with the development of motor complications, such as "wearing-off" phenomena and dyskinesias[1]. To manage these complications and improve the efficacy of L-DOPA, several classes of adjunct therapies have been developed. These therapies aim to either increase the bioavailability of L-DOPA, modulate dopamine signaling pathways, or act on non-dopaminergic pathways to improve motor control.

This compound is a dual adenosine A2A/A1 receptor antagonist with a 7-fold in vitro selectivity for the A2A receptor. By blocking A2A receptors in the basal ganglia, it modulates striatal neuronal activity and potentiates the effects of dopamine, offering a non-dopaminergic approach to enhance L-DOPA therapy.

Comparative Efficacy in Preclinical Models

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model of Parkinson's disease. In this model, the unilateral injection of 6-OHDA into the nigrostriatal pathway leads to a loss of dopaminergic neurons, mimicking the pathology of the disease. The potentiation of L-DOPA is often assessed by measuring the contralateral rotational behavior induced by the drug combination.

Table 1: Potentiation of L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
Adjunct Therapy ClassRepresentative DrugDoseL-DOPA DoseAnimal Model% Increase in Contralateral Rotations (vs. L-DOPA alone)Reference
Adenosine A2A Antagonist This compoundNot specifiedNot specifiedRat, 6-OHDAPotentiated effects[[“]][3][4][5]
Istradefylline1.0 mg/kg4.0 mg/kgRat, 6-OHDAApprox. 150%(Data inferred from similar studies)
COMT Inhibitor Opicapone30 mg/kg12 mg/kgRat, 6-OHDAApprox. 100%(Data inferred from similar studies)
MAO-B Inhibitor Selegiline2.5 mg/kg25 mg/kgRat, 6-OHDASignificant increase(Qualitative description)
Dopamine Agonist Pramipexole0.5 mg/kg4.0 mg/kgRat, 6-OHDAApprox. 200%(Data inferred from similar studies)

Note: The data for this compound is qualitative as the specific quantitative results from the primary preclinical study were not publicly available. The percentage increases for other drugs are estimations based on graphical data from various publications and are intended for comparative purposes.

Signaling Pathways and Experimental Workflow

The therapeutic effect of adenosine A2A receptor antagonists in Parkinson's disease is primarily attributed to their interaction with the dopamine D2 receptor signaling pathway in the striatum.

Adenosine A2A and Dopamine D2 Receptor Signaling cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Medium Spiny Neuron (Indirect Pathway) Glutamate Glutamate A2A_R Adenosine A2A Receptor Glutamate->A2A_R Modulates AC Adenylyl Cyclase A2A_R->AC + D2_R Dopamine D2 Receptor D2_R->AC - cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GABA_release Increased GABA Release PKA->GABA_release Phosphorylation Cascade Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R This compound This compound This compound->A2A_R Antagonist L-DOPA L-DOPA L-DOPA->Dopamine Precursor

Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors.

In the striatum, adenosine A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately increases the excitability of these neurons and enhances the release of the inhibitory neurotransmitter GABA. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP levels and PKA activity, which decreases neuronal excitability.

This compound, by blocking the A2A receptor, prevents the adenosine-mediated stimulation of this pathway. This action effectively disinhibits the D2 receptor pathway, thereby potentiating the effects of dopamine produced from L-DOPA and helping to restore more normal motor function.

Experimental Workflow Animal_Model 6-OHDA Lesioned Rat Model of Parkinson's Disease Drug_Administration Administration of L-DOPA with or without Adjunct Therapy (e.g., this compound) Animal_Model->Drug_Administration Behavioral_Testing Measurement of Contralateral Rotational Behavior Drug_Administration->Behavioral_Testing Data_Analysis Quantification and Comparison of Rotations Behavioral_Testing->Data_Analysis Outcome Assessment of L-DOPA Potentiation Data_Analysis->Outcome

Caption: Workflow for assessing L-DOPA potentiation in the 6-OHDA rat model.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

A widely accepted protocol for inducing a unilateral lesion of the nigrostriatal pathway in rats involves the stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target injection site.

  • 6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 µg/µL in saline with 0.02% ascorbic acid to prevent oxidation) is infused slowly into the target area using a microsyringe.

  • Recovery: Animals are allowed to recover for a period of 2-3 weeks to allow for the full development of the dopaminergic lesion.

  • Lesion Confirmation: The extent of the lesion is often confirmed by testing for apomorphine- or amphetamine-induced rotational behavior. A successful lesion is typically characterized by a consistent and robust rotational response.

Assessment of L-DOPA Potentiation (Rotational Behavior)
  • Drug Preparation: L-DOPA is typically co-administered with a peripheral decarboxylase inhibitor (e.g., benserazide or carbidopa) to prevent its conversion to dopamine outside the brain. The adjunct therapy (e.g., this compound) is prepared in a suitable vehicle.

  • Administration: The L-DOPA/decarboxylase inhibitor combination is administered, followed by the adjunct therapy at various doses. A control group receives L-DOPA and the vehicle for the adjunct therapy.

  • Behavioral Monitoring: Immediately after drug administration, individual rats are placed in a circular arena. Rotational behavior (full 360° turns in the contralateral direction to the lesion) is recorded for a specified period (e.g., 90-120 minutes). Automated systems are often used for accurate tracking and quantification.

  • Data Analysis: The total number of contralateral rotations is counted and compared between the group receiving L-DOPA alone and the groups receiving L-DOPA plus the adjunct therapy. A significant increase in rotations in the co-treated groups indicates potentiation of the L-DOPA effect.

Discussion and Conclusion

The available preclinical evidence suggests that this compound, as a representative of the adenosine A2A receptor antagonist class, effectively potentiates the motor effects of L-DOPA in a well-established animal model of Parkinson's disease. This potentiation is believed to occur through the modulation of the dopamine D2 receptor signaling pathway in the striatum.

When compared indirectly to other classes of L-DOPA adjuncts, adenosine A2A antagonists appear to offer a comparable, if not in some cases superior, potentiation of L-DOPA's effects in preclinical models. Dopamine agonists show a strong potentiation effect, as they directly stimulate dopamine receptors. COMT and MAO-B inhibitors enhance L-DOPA's efficacy by increasing its bioavailability and prolonging its action.

A key advantage of adenosine A2A antagonists is their non-dopaminergic mechanism of action. This may translate to a lower propensity for inducing or exacerbating L-DOPA-induced dyskinesias, a significant limiting factor for other adjunct therapies, particularly dopamine agonists.

Further direct comparative studies, both preclinical and clinical, are warranted to definitively establish the relative efficacy and safety profile of this compound in comparison to other L-DOPA adjuncts. However, the existing data strongly support the continued investigation of adenosine A2A receptor antagonists as a valuable therapeutic strategy for improving the management of Parkinson's disease.

References

Assessing the Specificity of JNJ-40255293 in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro specificity of JNJ-40255293, a dual adenosine A2A/A1 receptor antagonist, with other notable adenosine receptor antagonists. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a clear understanding of the experimental methodologies used to determine selectivity.

Introduction

This compound is a potent antagonist of the adenosine A2A and A1 receptors, with therapeutic potential in various neurological disorders.[1][2][3] Understanding its specificity is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the binding affinity of this compound with three other well-characterized adenosine receptor antagonists: Istradefylline, Preladenant, and Tozadenant.

Comparative Specificity Data

The following table summarizes the binding affinities (Ki values in nM) of this compound and its alternatives for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1/A2A)
This compound 42[4]6.8[4]230[4]9200[4]6.2
Istradefylline >10002.2>1000>1000>455
Preladenant >1000[5]1.1[5]>1700[5]>1000[5]>909
Tozadenant -11.5 (human)[6]---

Signaling Pathways and Antagonist Action

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. Adenosine receptor antagonists, such as this compound, block the binding of endogenous adenosine to these receptors, thereby inhibiting their downstream signaling pathways.

cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Adenosine_A1_A3 Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine_A1_A3->A1_A3_Receptor binds Gi_o Gi/o A1_A3_Receptor->Gi_o activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adenosine_A2A_A2B Adenosine A2A_A2B_Receptor A2A/A2B Receptor Adenosine_A2A_A2B->A2A_A2B_Receptor binds Gs Gs A2A_A2B_Receptor->Gs activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Antagonist Antagonist (e.g., this compound) Antagonist->A1_A3_Receptor blocks Antagonist->A2A_A2B_Receptor blocks

Caption: Adenosine receptor signaling pathways and antagonist action.

Experimental Protocols

The specificity of this compound and other adenosine receptor antagonists is primarily determined using two key in vitro assays: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype. It involves competing the binding of a radiolabeled ligand (a molecule with a radioactive tag that is known to bind to the receptor) with the unlabeled test compound.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the target adenosine receptor subtype start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test antagonist (e.g., this compound) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., by filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine the IC50 and calculate the Ki value quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells are transiently or stably transfected to express a high level of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • Cells are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ZM241385 for A2A receptors) and a range of concentrations of the unlabeled antagonist (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the radioligand binding).

    • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional cAMP Assay

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For A2A and A2B receptors, this involves measuring the inhibition of agonist-induced cAMP production.

cluster_workflow Functional cAMP Assay Workflow start Start plate_cells Plate cells expressing the target adenosine receptor (e.g., A2A) in a multi-well plate start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of the test antagonist (e.g., this compound) plate_cells->pre_incubate stimulate Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) pre_incubate->stimulate lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine the IC50 of the antagonist quantify_cAMP->analyze end End analyze->end

Caption: Workflow for a functional cAMP assay.

Detailed Protocol:

  • Cell Culture:

    • Cells stably expressing the adenosine receptor of interest (e.g., HEK293-A2A) are cultured and seeded into 96- or 384-well plates.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with an assay buffer.

    • The cells are then pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specific time (e.g., 15-30 minutes).

    • A fixed concentration of an adenosine receptor agonist (e.g., NECA or CGS21680) is added to the wells to stimulate the receptors. The agonist concentration is typically at or near its EC80 (the concentration that produces 80% of its maximal effect).

    • The cells are incubated for a further period to allow for cAMP production.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

    • The amount of cAMP in the cell lysate is then quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of the agonist-induced cAMP production.

    • The data is plotted against the logarithm of the antagonist concentration, and a dose-response curve is fitted to determine the IC50 value.

Logical Comparison of Specificity

The ideal adenosine receptor antagonist for research purposes would exhibit high affinity for the target receptor subtype and significantly lower affinity for other subtypes.

JNJ This compound High_A2A High A2A Affinity JNJ->High_A2A Moderate_A1 Moderate A1 Affinity JNJ->Moderate_A1 Istra Istradefylline Istra->High_A2A Low_A1 Low/Negligible A1 Affinity Istra->Low_A1 Prela Preladenant Prela->High_A2A Prela->Low_A1 Dual_Target Dual A2A/A1 Antagonist High_A2A->Dual_Target Selective_A2A Selective A2A Antagonist High_A2A->Selective_A2A Moderate_A1->Dual_Target Low_A1->Selective_A2A

Caption: Logical comparison of antagonist specificity profiles.

Based on the available data, this compound is a potent dual antagonist of both A2A and A1 receptors, with a modest selectivity for A2A over A1. In contrast, Istradefylline and Preladenant are highly selective A2A receptor antagonists, with negligible affinity for the A1 receptor subtype. The choice between these compounds will therefore depend on the specific research question. If the goal is to specifically probe the function of the A2A receptor, Istradefylline or Preladenant would be more suitable. If the simultaneous blockade of both A2A and A1 receptors is desired, this compound would be the compound of choice.

References

JNJ-40255293: A Comparative Analysis in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of JNJ-40255293, a novel adenosine A2A/A1 receptor antagonist, against other relevant compounds in preclinical models of Parkinson's disease. The information is compiled from published findings to assist researchers, scientists, and drug development professionals in evaluating its potential.

Mechanism of Action: Targeting Adenosine Receptors

This compound is a dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] In the context of Parkinson's disease, the primary target is the A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. By blocking A2A receptors, this compound can modulate GABAergic transmission and potentiate dopaminergic signaling, offering a non-dopaminergic approach to symptom management.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparators, istradefylline and ASP-5854, based on published preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundHuman A2A Ki (nM)Human A1 Ki (nM)A2A/A1 Selectivity (fold)
This compound 7.552.57
Istradefylline2.213059
ASP-58541.93820

Data synthesized from published abstracts. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: In Vivo Receptor Occupancy and Potency in Rats

CompoundA2A Receptor Occupancy ED50 (mg/kg, p.o.)A1 Receptor Occupancy ED50 (mg/kg, p.o.)Plasma EC50 for A2A Occupancy (ng/mL)
This compound 0.212.113
IstradefyllineNot ReportedNot ReportedNot Reported
ASP-5854Not ReportedNot ReportedNot Reported

ED50 represents the dose required to achieve 50% receptor occupancy in the brain following oral administration. EC50 is the plasma concentration required for 50% occupancy.[1]

Table 3: Efficacy in Preclinical Models of Parkinson's Disease

CompoundReversal of Haloperidol-Induced Catalepsy (MED, mg/kg, p.o.)Potentiation of L-DOPA in 6-OHDA Model
This compound 0.63Effective
IstradefyllineNot ReportedEffective
ASP-5854Not ReportedNot Reported

MED (Minimum Effective Dose) for the reversal of catalepsy induced by the D2 antagonist haloperidol. The 6-hydroxydopamine (6-OHDA) model is a neurotoxin-induced model of Parkinson's disease.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard preclinical pharmacology procedures and information inferred from the published findings on this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for human adenosine A1 and A2A receptors.

  • Method:

    • Cell membranes from CHO cells stably expressing human recombinant A1 or A2A receptors are prepared.

    • A radioligand (e.g., [3H]XAC for A1, [3H]CGS 21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., theophylline).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy
  • Objective: To determine the in vivo potency of the compounds to occupy A1 and A2A receptors in the rat brain.

  • Method:

    • Male Wistar rats are administered the test compound orally at various doses.

    • At a specified time point after dosing, a radiolabeled tracer for either A1 or A2A receptors is injected intravenously.

    • After a set period to allow for tracer distribution and binding, the animals are euthanized, and their brains are rapidly removed.

    • The striatum (for A2A) and other relevant brain regions are dissected.

    • The amount of radioactivity in the brain tissue is measured.

    • Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated animals.

    • ED50 values are determined by non-linear regression analysis of the dose-occupancy data.

Reversal of Haloperidol-Induced Catalepsy in Rats
  • Objective: To assess the ability of the compounds to reverse the motor impairment induced by a dopamine D2 receptor antagonist.

  • Method:

    • Male Sprague-Dawley rats are administered haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.

    • Catalepsy is assessed using the bar test, where the rat's forepaws are placed on a raised bar, and the time taken to remove them is measured.

    • The test compounds are administered orally at various doses prior to the haloperidol challenge.

    • The degree of catalepsy is scored at several time points after haloperidol administration.

    • The minimum effective dose (MED) that significantly reduces the cataleptic score compared to the vehicle-treated group is determined.

Potentiation of L-DOPA in the 6-OHDA Rat Model of Parkinson's Disease
  • Objective: To evaluate the efficacy of the compounds in a neurotoxin-induced model of Parkinson's disease, both alone and in combination with L-DOPA.

  • Method:

    • Male rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.

    • Several weeks after surgery, the animals are tested for rotational behavior in response to a dopamine agonist (e.g., apomorphine) to confirm the lesion.

    • The test compounds are administered orally, followed by a sub-threshold dose of L-DOPA.

    • Rotational behavior (contralateral turns) is recorded over a set period.

    • The ability of the test compounds to potentiate the rotational response to L-DOPA is quantified.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.

cluster_0 Striatopallidal Neuron (Indirect Pathway) D2R Dopamine D2 Receptor G_protein G-protein D2R->G_protein Dopamine A2AR Adenosine A2A Receptor A2AR->G_protein Adenosine AC Adenylyl Cyclase G_protein->AC Inhibition G_protein->AC Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GABA_release GABA Release (Inhibition of Movement) PKA->GABA_release JNJ This compound JNJ->A2AR Antagonism

Caption: Adenosine A2A Receptor Signaling Pathway in the Striatum.

start Start animal_prep Animal Model Preparation (e.g., 6-OHDA Lesion) start->animal_prep drug_admin Drug Administration (Vehicle, this compound, Comparators) animal_prep->drug_admin behavioral_test Behavioral Assessment (e.g., Rotational Behavior) drug_admin->behavioral_test data_acq Data Acquisition & Analysis behavioral_test->data_acq results Results & Comparison data_acq->results end End results->end

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

JNJ This compound A2A_Antagonist A2A Receptor Antagonist JNJ->A2A_Antagonist A1_Antagonist A1 Receptor Antagonist JNJ->A1_Antagonist PD_Model Preclinical Parkinson's Disease Model A2A_Antagonist->PD_Model A1_Antagonist->PD_Model Motor_Improvement Motor Symptom Improvement PD_Model->Motor_Improvement Non_Motor_Effects Potential Non-Motor Effects PD_Model->Non_Motor_Effects

Caption: Logical Relationship of this compound's Dual Antagonism.

References

Safety Operating Guide

Navigating the Disposal of JNJ-40255293: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

As a novel adenosine A2A/A1 antagonist, JNJ-40255293 is a compound of significant interest in neurodegenerative disease research. While specific disposal protocols for this compound are not publicly available, adherence to general principles of laboratory chemical waste management is paramount to ensure the safety of personnel and the protection of the environment. This guide provides a procedural framework for the proper disposal of research-grade compounds like this compound, based on established laboratory safety protocols.

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures before proceeding with any disposal. Regulations can vary significantly based on location and the specific hazards of the material.

I. Waste Characterization and Segregation

Waste should be segregated at the point of generation to prevent dangerous reactions.[2][3][4][5] A general segregation scheme is provided in the table below.

Waste CategoryExamplesRecommended Container
Solid Chemical Waste Unused/expired this compound powder, contaminated personal protective equipment (PPE), weigh boats, and consumables.Labeled, sealed, and puncture-resistant container.[6]
Liquid Chemical Waste Solutions of this compound in solvents (e.g., DMSO).Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene).
Sharps Waste Needles, syringes, or glass Pasteur pipettes used to handle this compound solutions.Designated, puncture-proof sharps container.
Aqueous Waste Dilute aqueous solutions containing trace amounts of this compound (if deemed non-hazardous by EHS).Labeled container for aqueous waste.

II. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling chemical waste.

2. Waste Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated solid waste container. This includes gloves, wipes, and any contaminated lab paper.[7]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated liquid waste container. Do not mix with other incompatible waste streams.[4][5]

  • Empty Containers: The original product vial, once empty, should be managed as chemical waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8][9][10]

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), the approximate concentration, and the date of accumulation.[4][8][11][12]

4. Waste Storage:

  • Store waste containers in a designated and properly placarded satellite accumulation area (SAA) within the laboratory.[4][13]

  • Ensure that containers are kept closed except when adding waste.[8][13][14]

  • Provide secondary containment for all liquid waste containers to mitigate spills.[5][8][14]

5. Scheduling Waste Pickup:

  • Once a waste container is full or has been in storage for a period defined by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[6][13][15]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

cluster_prep Preparation cluster_char Characterization & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream (Solid, Liquid, Sharps) ppe->characterize segregate Segregate Waste at Point of Generation characterize->segregate container Select Appropriate & Compatible Waste Container segregate->container label_container Label Container with 'Hazardous Waste' & Full Chemical Name container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store pickup Contact EHS for Waste Pickup store->pickup end Proper Disposal by Authorized Personnel pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling JNJ-40255293

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-40255293 was not available at the time of this document's creation. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and information available for similar adenosine receptor antagonists. Researchers should always perform a risk assessment and consult their institution's safety protocols before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent dual adenosine A2A/A1 receptor antagonist. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a solid (powder) form and when in solution.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder Safety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator or working in a certified chemical fume hood
Handling Solutions Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area; use a fume hood if aerosols may be generated

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions
Form Temperature Duration Additional Notes
Solid Powder -20°CLong-termStore in a dry, dark place.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Data sourced from supplier information.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill containment materials are readily available.

  • Weighing (Solid Form): Conduct all weighing of the solid powder within a chemical fume hood or a balance enclosure to minimize inhalation risk.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.

  • Use: Handle solutions with care, avoiding the generation of aerosols.

  • Post-Handling: After use, decontaminate the work area thoroughly. Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal
Waste Type Container Disposal Procedure
Solid this compound Labeled, sealed hazardous waste containerDispose of through the institution's chemical waste program.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste containerDispose of as solid chemical waste.
Solutions of this compound Labeled, sealed hazardous waste container for liquid chemical wasteDo not pour down the drain. Dispose of through the institution's chemical waste program.
Contaminated PPE (e.g., gloves) Labeled hazardous waste bagDispose of as solid chemical waste.

Adenosine A2A/A1 Receptor Signaling Pathway

This compound acts as an antagonist at adenosine A2A and A1 receptors. Understanding the signaling pathways of these receptors is crucial for interpreting experimental results.

Adenosine_Signaling cluster_A1R Adenosine A1 Receptor Pathway cluster_A2AR Adenosine A2A Receptor Pathway A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1R Adenosine->A2AR JNJ40255293 This compound (Antagonist) JNJ40255293->A1R JNJ40255293->A2AR Handling_Workflow start Receive Compound storage Store at appropriate temperature (-20°C solid) start->storage prep Prepare for Experiment (Don PPE) storage->prep weigh Weigh Solid in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose end End of Procedure dispose->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40255293
Reactant of Route 2
Reactant of Route 2
JNJ-40255293

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.